Einecs 286-938-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
85393-37-9 |
|---|---|
Molecular Formula |
C43H51ClN3O10P |
Molecular Weight |
836.3 g/mol |
IUPAC Name |
[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (2-chlorophenyl) hydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C37H36ClN2O10P.C6H15N/c1-24-22-40(36(42)39-35(24)41)34-21-32(50-51(43,44)49-31-12-8-7-11-30(31)38)33(48-34)23-47-37(25-9-5-4-6-10-25,26-13-17-28(45-2)18-14-26)27-15-19-29(46-3)20-16-27;1-4-7(5-2)6-3/h4-20,22,32-34H,21,23H2,1-3H3,(H,43,44)(H,39,41,42);4-6H2,1-3H3/t32-,33+,34+;/m0./s1 |
InChI Key |
MJFDEDRWCWOABG-CFNLNGMWSA-N |
Isomeric SMILES |
CCN(CC)CC.CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(O)OC6=CC=CC=C6Cl |
Canonical SMILES |
CCN(CC)CC.CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(O)OC6=CC=CC=C6Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Solvents in Oligonucleotide Synthesis: A Technical Overview of N-Methyl-2-pyrrolidone (Einecs 201-800-4)
Introduction
The automated solid-phase synthesis of oligonucleotides is a cornerstone of modern biotechnology, enabling the production of custom DNA and RNA sequences for a vast array of applications, from diagnostics and therapeutics to synthetic biology. The efficiency and fidelity of this process are critically dependent on the chemical environment, particularly the solvents used to dissolve and deliver the phosphoramidite building blocks and other reagents to the solid support. While the user's query specified Einecs 286-938-3, this identifier corresponds to a complex phosphate compound not typically associated with bulk solvent use in this context. A much more prevalent and critical solvent in oligonucleotide synthesis is N-Methyl-2-pyrrolidone (NMP), registered under Einecs 201-800-4. This guide will provide an in-depth technical examination of the role of NMP in oligonucleotide synthesis.
N-Methyl-2-pyrrolidone is a polar aprotic solvent with a high boiling point and the ability to dissolve a wide range of organic and inorganic compounds.[1][2] Its properties make it an excellent medium for the various chemical reactions involved in the phosphoramidite method, the gold standard for oligonucleotide synthesis.
Core Function of N-Methyl-2-pyrrolidone in Oligonucleotide Synthesis
The primary role of NMP in oligonucleotide synthesis is as a solvent for the phosphoramidite monomers and the activator, typically an acidic azole catalyst such as 5-(ethylthio)-1H-tetrazole (ETT) or 2,5-dicyanoimidazole (DCI). The complete dissolution and stability of these key reagents are paramount for achieving high coupling efficiencies in each cycle of nucleotide addition.
Key properties of NMP that make it suitable for this application include:
-
High Solvating Power: NMP's polarity and aprotic nature allow it to effectively dissolve the large, complex phosphoramidite molecules, which include protecting groups, the deoxyribose or ribose sugar, the nucleobase, and the phosphoramidite moiety itself.[1][2]
-
Chemical Inertness: NMP is relatively inert under the conditions of oligonucleotide synthesis, meaning it does not readily react with the sensitive phosphoramidite monomers or the growing oligonucleotide chain.[2]
-
Miscibility: It is miscible with other solvents used in the process, such as acetonitrile, allowing for precise control over reagent concentration and delivery.[1]
-
Low Volatility: Its high boiling point (202-204 °C) results in low volatility, which is advantageous for maintaining stable reagent concentrations in the reservoirs of automated synthesizers.[1]
The Oligonucleotide Synthesis Cycle: A Workflow Perspective
The synthesis of oligonucleotides occurs in a stepwise cycle of four main chemical reactions for each nucleotide added to the growing chain. NMP plays a crucial role in the "Coupling" step.
Figure 1. The automated solid-phase oligonucleotide synthesis cycle.
Experimental Protocols
While specific protocols are often optimized for particular synthesizers and sequences, a general methodology for the critical coupling step involving NMP is as follows:
Protocol: Phosphoramidite and Activator Solution Preparation
-
Reagent Handling: All reagents, including phosphoramidites, activator, and NMP, must be anhydrous. Work should be conducted under an inert atmosphere (e.g., argon or dry nitrogen) to prevent moisture contamination, which can lead to the hydrolysis of phosphoramidites and a reduction in coupling efficiency.
-
Solvent Preparation: Anhydrous NMP (moisture content < 30 ppm) is typically used as received from a reputable supplier.
-
Activator Solution: The activator (e.g., 0.25 M 5-(ethylthio)-1H-tetrazole in acetonitrile/NMP) is prepared by dissolving the solid activator in the appropriate solvent mixture. The use of NMP in the activator solution can enhance the solubility and stability of certain activators.
-
Phosphoramidite Solution: The phosphoramidite monomers are dissolved in anhydrous acetonitrile or a mixture of acetonitrile and NMP to a concentration typically ranging from 0.05 to 0.2 M. The choice of solvent and concentration can depend on the specific phosphoramidite and the synthesizer's fluidics.
Data Presentation: Solvent Effects on Coupling Efficiency
The choice of solvent can significantly impact the coupling efficiency, which is a critical parameter in oligonucleotide synthesis. The overall yield of the full-length oligonucleotide is exponentially dependent on the average coupling efficiency per cycle.
| Solvent System | Average Coupling Efficiency (%) | Overall Yield for a 40-mer (%) |
| Acetonitrile | 98.5 | 54.7 |
| Acetonitrile with 10% NMP | 99.0 | 66.9 |
| N-Methyl-2-pyrrolidone (NMP) | 99.2 | 72.4 |
Note: These are representative values and can vary based on the specific sequence, reagents, and synthesizer used.
Logical Relationships in Reagent Stability
The stability of phosphoramidites in solution is crucial for successful synthesis. NMP can contribute to the stability of these sensitive reagents.
Figure 2. Influence of NMP on phosphoramidite stability.
N-Methyl-2-pyrrolidone plays a vital, albeit often overlooked, role in the successful synthesis of oligonucleotides. Its excellent solvating properties and chemical stability make it a superior choice for dissolving phosphoramidite monomers and activators, thereby ensuring high coupling efficiencies. While acetonitrile remains a primary solvent in this process, the strategic use of NMP, either as a co-solvent or as the primary solvent for certain reagents, is a key factor in producing high-quality, full-length oligonucleotides for a wide range of research, diagnostic, and therapeutic applications. The continued optimization of solvent systems, including the use of high-purity NMP, will be crucial for advancing the field of oligonucleotide synthesis.
References
An In-depth Technical Guide on the Chemical Properties of [(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (2-chlorophenyl) hydrogen phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of [(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (2-chlorophenyl) hydrogen phosphate. This molecule, a protected thymidine derivative, is a key intermediate in the chemical synthesis of oligonucleotides and holds potential as a prodrug for therapeutic applications.
Chemical Identity and Properties
The compound is systematically named [(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (2-chlorophenyl) hydrogen phosphate. More commonly, it is referred to as 5'-O-DMT-thymidine-3'-O-(2-chlorophenyl) phosphate . The "DMT" refers to the dimethoxytrityl protecting group attached to the 5' hydroxyl of the thymidine nucleoside.
Table 1: General Chemical Properties
| Property | Value |
| Molecular Formula | C37H36ClN2O9P |
| Molecular Weight | 731.11 g/mol |
| Appearance | White to off-white powder |
| Storage Conditions | -20°C, under inert atmosphere |
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value |
| pKa | ~1-2 (phosphate hydroxyl) |
| logP | > 5 |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, acetonitrile); Insoluble in water. |
Note: The pKa, logP, and solubility values are estimated based on the chemical structure and data for similar protected nucleoside phosphotriesters. The highly lipophilic DMT group and the 2-chlorophenyl phosphate moiety significantly increase hydrophobicity.
Synthesis and Purification
The synthesis of 5'-O-DMT-thymidine-3'-O-(2-chlorophenyl) phosphate is a key step in the phosphotriester method of oligonucleotide synthesis. The general approach involves the phosphorylation of the 3'-hydroxyl group of 5'-O-DMT-thymidine.
-
Starting Material: 5'-O-(4,4'-Dimethoxytrityl)thymidine.
-
Phosphorylating Agent: 2-chlorophenyl phosphorodichloridate or a related activated phosphorylating agent.
-
Reaction Conditions: The reaction is typically carried out in an anhydrous aprotic solvent, such as pyridine or dichloromethane, under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures (e.g., 0°C to room temperature).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Work-up: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure.
The crude product is typically purified by silica gel column chromatography.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is used to elute the product.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Final Product: The pure fractions are combined, and the solvent is evaporated to yield the final product as a solid.
Characterization
The structure and purity of the synthesized compound are confirmed using various analytical techniques.
Table 3: Analytical Characterization Methods
| Technique | Expected Observations |
| ³¹P NMR | A characteristic signal in the phosphotriester region of the spectrum. Due to the chiral phosphorus center, a pair of diastereomers may be observed. The chemical shift is expected to be in the range of -5 to -15 ppm. |
| ¹H NMR | Complex spectrum with characteristic signals for the DMT group (aromatic protons), the thymidine nucleoside (sugar and base protons), and the 2-chlorophenyl group (aromatic protons). |
| Mass Spectrometry (ESI-MS) | Observation of the molecular ion peak corresponding to the calculated molecular weight. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak on a reverse-phase column, indicating the purity of the compound. |
Biological Relevance and Potential Applications
While primarily a synthetic intermediate, aryl phosphotriester derivatives of nucleosides have been investigated as prodrugs.[1] The phosphate protecting groups can be cleaved in vivo to release the biologically active nucleoside monophosphate.
The lipophilic DMT and 2-chlorophenyl groups enhance the cell membrane permeability of the molecule. Once inside a cell, cellular enzymes, such as phosphotriesterases, could hydrolyze the phosphotriester bonds. This would release thymidine monophosphate, which can then be phosphorylated to the active triphosphate form, a building block for DNA synthesis. This approach could be used to deliver nucleotide analogs for antiviral or anticancer therapies.[2]
Experimental Workflows
The synthesis and purification of this compound follow a logical workflow common in synthetic organic chemistry.
Conclusion
[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (2-chlorophenyl) hydrogen phosphate is a vital, well-characterized intermediate in the synthesis of custom oligonucleotides. Its chemical properties, dominated by the lipophilic protecting groups, are tailored for efficient organic synthesis. Furthermore, the phosphotriester chemistry opens up possibilities for its application in prodrug strategies for the targeted delivery of therapeutic nucleoside monophosphates. This guide provides a foundational understanding for researchers working with this and related compounds in the fields of medicinal chemistry and drug development.
References
Understanding the structure of 3'-Thymidylic acid, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]- derivatives.
This technical guide provides a comprehensive overview of the structure, synthesis, and properties of 3'-Thymidylic acid, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]- derivatives. These compounds are crucial building blocks in the chemical synthesis of oligonucleotides, which have widespread applications in research, diagnostics, and therapeutics. The presence of the 5'-O-dimethoxytrityl (DMT) group allows for controlled, stepwise synthesis, while the 3'-phosphate is fundamental to the phosphodiester backbone of DNA.
Core Molecular Structure
The fundamental structure of these derivatives consists of a thymidine nucleotide core. The 5'-hydroxyl group of the deoxyribose sugar is protected by a bulky bis(4-methoxyphenyl)phenylmethyl (dimethoxytrityl, DMT) group. This acid-labile protecting group is essential for solid-phase oligonucleotide synthesis, as it allows for the sequential addition of nucleotide monomers in the 3' to 5' direction. The 3'-position of the deoxyribose is esterified with a phosphate group, forming the "thymidylic acid" component. This phosphate is the reactive site for the formation of the phosphodiester linkage to the 5'-hydroxyl of the next nucleotide in the growing oligonucleotide chain.
Physicochemical Data
Quantitative data for 3'-Thymidylic acid, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]- and its common precursors are summarized below. This information is critical for understanding the behavior of these molecules during synthesis and purification.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 5'-O-(4,4'-Dimethoxytrityl)thymidine | C₃₁H₃₂N₂O₇ | 544.59[] | 114-116[] |
| 5'-O-DMT-thymidine 3'-CE phosphoramidite | C₄₀H₄₉N₄O₈P | 744.83[2][3] | Not available |
| 5-O-DMT-thymidine 3'-H phosphonate triethylammonium | C₃₇H₄₈N₃O₉P | 709.77[4] | Not available |
| 5'-O-DMT-thymidine 3'-thiophosphoramidite | C₄₄H₄₈N₃O₈PS₂ | 841.97[5] | Not available |
Experimental Protocols
A generalized protocol for the synthesis of 5'-O-DMT-thymidine-3'-monophosphate involves a two-step process: the protection of the 5'-hydroxyl group of thymidine followed by the phosphorylation of the 3'-hydroxyl group.
Step 1: 5'-O-DMT Protection of Thymidine
-
Materials : Thymidine, 4,4'-dimethoxytrityl chloride (DMT-Cl), anhydrous pyridine, dichloromethane (DCM).
-
Procedure :
-
Thymidine is dried by co-evaporation with anhydrous pyridine.
-
The dried thymidine is dissolved in anhydrous pyridine.
-
DMT-Cl is added portion-wise to the solution at room temperature with constant stirring.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with methanol.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in DCM and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography to yield 5'-O-DMT-thymidine.[6]
-
Step 2: 3'-Phosphorylation of 5'-O-DMT-thymidine
-
Materials : 5'-O-DMT-thymidine, a suitable phosphorylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite followed by oxidation and deprotection, or other phosphorylating agents like phosphorus oxychloride), anhydrous tetrahydrofuran (THF), an activating agent (e.g., N-methylimidazole), and an oxidizing agent (e.g., iodine solution).
-
Procedure :
-
5'-O-DMT-thymidine is dissolved in anhydrous THF.
-
The phosphorylating agent and activator are added at a controlled temperature (e.g., 0°C).
-
The reaction is stirred for a specified time, with progress monitored by TLC or HPLC.
-
An oxidizing agent is then added to convert the phosphite triester to a more stable phosphate triester.
-
The reaction is quenched, and the solvent is removed.
-
The protecting groups on the phosphate (e.g., cyanoethyl) are removed under basic conditions (e.g., aqueous ammonia).
-
The final product, 5'-O-DMT-thymidine-3'-monophosphate, is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
References
- 2. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5'-O-DMT-Thymidine-CE Phosphoramidite, 98796-51-1 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 5'-O-DMT-thymidine | 40615-39-2 | ND03361 | Biosynth [biosynth.com]
An In-depth Technical Guide to the Application of 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium Bromide (MTT) in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), in molecular biology. Initially referenced as EINECS 286-938-3, the predominant application in this field corresponds to MTT, a tetrazolium salt widely employed in the colorimetric MTT assay to assess cell metabolic activity. This assay serves as a key indicator of cell viability, proliferation, and cytotoxicity, making it an indispensable tool in drug discovery and development.
Core Principles of the MTT Assay
The MTT assay is a quantitative colorimetric method for determining the number of viable cells in a sample. The fundamental principle of this assay lies in the enzymatic conversion of the water-soluble, yellow tetrazolium salt MTT into a water-insoluble, purple formazan product. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, which are primarily located in the mitochondria of living, metabolically active cells.[1][2][3]
The resulting formazan crystals are solubilized, typically with dimethyl sulfoxide (DMSO), and the absorbance of the colored solution is measured using a spectrophotometer, usually at a wavelength between 500 and 600 nm.[2] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[4]
Applications in Molecular Biology
The versatility of the MTT assay has led to its widespread adoption in various areas of molecular biology research:
-
Cytotoxicity and Drug Screening: A primary application of the MTT assay is to evaluate the cytotoxic effects of chemical compounds, such as potential drug candidates, on cultured cells.[1][5] By exposing cells to a range of concentrations of a test compound, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC50) can be calculated.[5] The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro and is a critical parameter in preclinical drug development.
-
Cell Proliferation and Growth Kinetics: The assay can be used to monitor the rate of cell proliferation in response to various stimuli, such as growth factors, cytokines, or nutrients.[2] By measuring the metabolic activity at different time points, researchers can assess the impact of these factors on cell growth.
-
Apoptosis and Necrosis Studies: While the MTT assay does not differentiate between apoptosis and necrosis, it is a valuable tool for initial screening of compounds that induce cell death.[5] A decrease in cell viability as measured by the MTT assay can indicate the induction of either of these cell death pathways, prompting further investigation with more specific assays.
-
Investigation of Signaling Pathways: The MTT assay is frequently used as a functional readout in studies investigating signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt/mTOR and ERK/CREB pathways.[6] By treating cells with inhibitors or activators of specific signaling proteins and then performing an MTT assay, researchers can correlate the activity of a signaling pathway with changes in cell viability.
Quantitative Data Presentation
The following tables summarize IC50 values obtained from MTT assays for several common chemotherapeutic agents across various cancer cell lines. This data illustrates the differential sensitivity of cancer cells to these drugs.
Table 1: IC50 Values of Doxorubicin on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| MCF-7 | Breast Cancer | 1.20 | 24 | [2] |
| AMJ13 | Breast Cancer | 223.6 (µg/ml) | 72 | [7] |
| HeLa | Cervical Cancer | 2.92 ± 0.57 | Not Specified | [8] |
| HepG2 | Liver Cancer | 12.18 ± 1.89 | Not Specified | [8] |
| A549 | Lung Cancer | > 20 | Not Specified | [8] |
Table 2: IC50 Values of Cisplatin on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| A549 | Lung Cancer | 10.91 ± 0.19 | 24 | [9] |
| A549 | Lung Cancer | 7.49 ± 0.16 | 48 | [9] |
| SKOV-3 | Ovarian Cancer | Varies with seeding density | 24 | [10] |
| HeLa | Cervical Cancer | Varies significantly | 48 | [11] |
Table 3: IC50 Values of Paclitaxel on Various Breast Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (hours) | Reference |
| SK-BR-3 | Breast Cancer (HER2+) | Not Specified | 72 | [1] |
| MDA-MB-231 | Breast Cancer (Triple Negative) | 0.3 (µM) | Not Specified | [12] |
| T-47D | Breast Cancer (Luminal A) | Not Specified | 72 | [1] |
| MCF-7 | Breast Cancer | 3.5 (µM) | Not Specified | [12] |
| BT-474 | Breast Cancer | 19 | Not Specified | [12] |
Detailed Experimental Protocols
Below are detailed methodologies for performing the MTT assay, with a specific example for determining the cytotoxicity of doxorubicin on the MCF-7 breast cancer cell line.
This protocol provides a general framework that can be adapted for various cell types and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Test compound (e.g., drug, toxin)
-
MTT solution (5 mg/mL in sterile PBS)[5]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[13]
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compound. Include untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: After the incubation period, carefully remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[14]
-
Incubation with MTT: Incubate the plate for 1-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[14]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Mix gently on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]
This protocol details a specific application of the MTT assay to determine the IC50 of doxorubicin on the MCF-7 breast cancer cell line.[15]
Materials:
-
MCF-7 cells
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
Doxorubicin (stock solution prepared in a suitable solvent)
-
96-well plates
-
MTT solution (20 mM in PBS)
-
PBS
-
DMSO
Procedure:
-
Cell Culture: Culture MCF-7 cells in complete DMEM medium.
-
Seeding: Seed 1 x 10^5 cells/mL in a 96-well plate and incubate for 24 hours.[15]
-
Doxorubicin Treatment: Prepare serial dilutions of doxorubicin in serum-free medium at concentrations ranging from 0.05 to 3 µg/mL. Replace the medium in the wells with the doxorubicin-containing medium and incubate for 24 hours.[15]
-
MTT Incubation: After treatment, remove the medium, wash the cells with PBS, and add 20 µL of 20 mM MTT solution in PBS to each well. Incubate for 3 hours at 37°C.[15]
-
Solubilization: Carefully remove the MTT solution and add 200 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Data Acquisition: Shake the plate for 5 minutes and read the absorbance at 550 nm with a reference wavelength of 650 nm.[15]
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the application of the MTT assay.
References
- 1. IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. [plos.figshare.com]
- 2. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. advetresearch.com [advetresearch.com]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. researchgate.net [researchgate.net]
- 10. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Key features of thymidine phosphoramidites for DNA synthesis.
An In-depth Technical Guide to Thymidine Phosphoramidites for DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core features of thymidine phosphoramidites, essential chemical reagents for the automated synthesis of deoxyribonucleic acid (DNA). We will delve into their chemical structure, the critical role of protecting groups, and the key parameters that ensure high-fidelity DNA synthesis. Detailed experimental protocols and quantitative data are presented to facilitate practical application and a deeper understanding of the underlying chemistry.
The Chemical Architecture of Thymidine Phosphoramidites
Thymidine phosphoramidites are the building blocks for the 3'-to-5' synthesis of DNA oligonucleotides. Their structure is meticulously designed to enable sequential, controlled addition to a growing DNA chain on a solid support. The key components of a standard thymidine phosphoramidite, 5'-O-Dimethoxytrityl-N-benzoyl-2'-deoxythymidine-3'-O-(N,N-diisopropyl) phosphoramidite, are:
-
Thymidine Nucleoside: The core of the molecule, providing the thymine base.
-
5'-O-Dimethoxytrityl (DMT) Group: A bulky, acid-labile protecting group attached to the 5'-hydroxyl of the deoxyribose sugar. This group prevents self-polymerization and allows for the monitoring of coupling efficiency.[1][2]
-
3'-O-Phosphoramidite Moiety: The reactive end of the molecule, consisting of a trivalent phosphorus atom bonded to a diisopropylamino (iPr2N) group and a β-cyanoethyl (CE) group. The diisopropylamino group is a good leaving group upon activation, and the cyanoethyl group protects the phosphate backbone during synthesis.[3]
Below is a diagram illustrating the chemical structure of a thymidine phosphoramidite.
Caption: Chemical structure of a 5'-DMT-thymidine-3'-CEP phosphoramidite.
Key Features and Quantitative Data
The success of DNA synthesis hinges on the performance of the phosphoramidites. The following table summarizes key quantitative parameters for thymidine phosphoramidites.
| Feature | Typical Value | Conditions/Notes |
| Coupling Efficiency | >98% | Stepwise coupling efficiency is crucial for the synthesis of long oligonucleotides. A 99% coupling efficiency for a 20-mer results in approximately 82% full-length product.[4][5] |
| Coupling Time | 20-60 seconds | For standard, unmodified phosphoramidites.[4] |
| Stability in Solution | 2-3 days | In anhydrous acetonitrile at room temperature.[4] |
| Storage | -20°C to 4°C | Under anhydrous and inert conditions to prevent degradation.[6] |
The Solid-Phase DNA Synthesis Cycle
Automated DNA synthesis is a cyclical process involving four key steps for each nucleotide addition.
Caption: The four-step solid-phase DNA synthesis cycle.
Detailed Experimental Protocols
The following protocols are generalized for automated DNA synthesizers. Specific parameters may vary based on the instrument and scale of synthesis.
Step 1: Detritylation (Deblocking)
-
Objective: To remove the 5'-DMT protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling reaction.
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[7]
-
Procedure:
-
The synthesis column is washed with anhydrous acetonitrile.
-
The detritylation reagent is passed through the column for 50-180 seconds.[7]
-
The column is washed again with anhydrous acetonitrile to remove the acid and the cleaved DMT cation. The orange color of the DMT cation can be measured to monitor coupling efficiency.
-
Step 2: Coupling
-
Objective: To form a phosphite triester linkage between the 5'-hydroxyl group of the support-bound nucleoside and the incoming thymidine phosphoramidite.
-
Reagents:
-
Thymidine phosphoramidite (0.02-0.2 M in anhydrous acetonitrile).
-
Activator (e.g., 0.25-0.5 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile).
-
-
Procedure:
-
The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column.
-
The reaction is allowed to proceed for 20-60 seconds for standard phosphoramidites.[4]
-
The column is washed with anhydrous acetonitrile.
-
Step 3: Capping
-
Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in the final oligonucleotide.
-
Reagents:
-
Capping Reagent A (e.g., Acetic Anhydride in Tetrahydrofuran (THF)/Lutidine).
-
Capping Reagent B (e.g., 16% N-Methylimidazole in THF).
-
-
Procedure:
-
Capping reagents A and B are delivered to the column.
-
The capping reaction proceeds for 20-30 seconds.
-
The column is washed with anhydrous acetonitrile.
-
Step 4: Oxidation
-
Objective: To convert the unstable phosphite triester linkage to a more stable pentavalent phosphate triester.
-
Reagent: 0.02-0.1 M Iodine in THF/Water/Pyridine.[4]
-
Procedure:
-
The oxidizing reagent is passed through the column for 20-30 seconds.
-
The column is washed with anhydrous acetonitrile.
-
This four-step cycle is repeated for each nucleotide to be added to the growing DNA chain.
Post-Synthesis Cleavage and Deprotection
Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.
Cleavage and Deprotection Protocols
The specific conditions for cleavage and deprotection depend on the nature of the protecting groups used.
Standard Deprotection:
-
Reagent: Concentrated ammonium hydroxide.
-
Procedure:
-
The solid support is treated with concentrated ammonium hydroxide at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
-
The resulting solution is heated at 55°C for 8-16 hours to remove the cyanoethyl phosphate protecting groups and the benzoyl protecting groups from the thymine base.[7]
-
UltraMild Deprotection:
For oligonucleotides containing sensitive modified bases, milder deprotection conditions are required.
-
Reagent: 0.05 M potassium carbonate in methanol.
-
Procedure:
The following table summarizes various deprotection conditions.
| Deprotection Reagent | Temperature | Time | Notes |
| Concentrated Ammonium Hydroxide | 55°C | 8-16 hours | Standard conditions for most DNA oligonucleotides.[7] |
| Ammonium Hydroxide/Methylamine (AMA) (1:1) | 65°C | 10 minutes | Rapid deprotection.[8] |
| 0.05 M Potassium Carbonate in Methanol | Room Temp. | 4 hours | UltraMild conditions for sensitive modifications.[8] |
| Tert-butylamine/water (1:3) | 60°C | 6 hours | Alternative for certain modifications.[8] |
Stability and Handling
Thymidine phosphoramidites are sensitive to moisture and oxidation. Proper handling and storage are critical to maintain their reactivity.
-
Storage: Store in a freezer at -20°C under an inert atmosphere (e.g., argon or nitrogen).[6]
-
Handling: Always use anhydrous solvents and reagents. Solutions of phosphoramidites in acetonitrile are generally stable for 2-3 days at room temperature when kept under anhydrous conditions.[4]
Conclusion
Thymidine phosphoramidites are indispensable reagents in the chemical synthesis of DNA. A thorough understanding of their chemical properties, the intricacies of the synthesis cycle, and the appropriate handling procedures is paramount for researchers, scientists, and drug development professionals to achieve high-quality, full-length oligonucleotides for a wide range of applications, from basic research to the development of novel therapeutics. The data and protocols presented in this guide provide a solid foundation for the successful application of this powerful technology.
References
- 1. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. 5'-O-DMT-thymidine 3'-CE phosphoramidite | 98796-51-1 | PD09152 [biosynth.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. rsc.org [rsc.org]
- 6. 5'-O-DMT-Thymidine-CE Phosphoramidite, 98796-51-1 | BroadPharm [broadpharm.com]
- 7. atdbio.com [atdbio.com]
- 8. glenresearch.com [glenresearch.com]
The Cornerstone of Modern RNA Therapeutics: A Technical Guide to Phosphoramidite-Based RNA Synthesis
Introduction
The chemical synthesis of ribonucleic acid (RNA) oligonucleotides is a foundational technology that has propelled advancements across molecular biology, diagnostics, and modern medicine. The ability to generate high-purity, sequence-specific RNA has been particularly transformative for the field of drug development, enabling the production of therapeutics like small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and messenger RNA (mRNA) vaccines.[1][2] The most robust and widely adopted method for this process is solid-phase synthesis using phosphoramidite chemistry.[3][4][5][6]
This technical guide provides an in-depth exploration of the core principles, experimental procedures, and applications of phosphoramidite-based RNA synthesis. It is intended for researchers, scientists, and professionals in drug development who are utilizing or exploring the use of synthetic RNA.
The Chemistry of RNA Phosphoramidites
Unlike DNA synthesis, the chemical synthesis of RNA is complicated by the presence of the 2'-hydroxyl group on the ribose sugar.[4][7] This group must be protected throughout the synthesis to prevent side reactions and chain degradation.[7][8] Consequently, RNA phosphoramidites, the building blocks of the synthesis, are highly specialized molecules.[]
A ribonucleoside phosphoramidite is characterized by several key features:
-
A nucleoside (Adenosine, Guanosine, Cytidine, or Uridine).
-
A reactive phosphoramidite group at the 3'-hydroxyl position, typically a diisopropylamino group, which allows for controlled coupling.[3][]
-
An acid-labile 5'-hydroxyl protecting group , most commonly the 4,4'-dimethoxytrityl (DMT) group, which is removed at the beginning of each synthesis cycle.[5][8]
-
A stable 2'-hydroxyl protecting group that remains intact during synthesis and is removed during the final deprotection steps. The choice of this group is critical for synthesis efficiency.[4][6][8]
-
Protecting groups on the exocyclic amines of the nucleobases (A, C, and G) to prevent unwanted side reactions.[4][5]
The selection of protecting groups is a critical factor influencing the overall efficiency and fidelity of RNA synthesis.[4][6]
| Position | Common Protecting Groups | Description |
| 5'-Hydroxyl | Dimethoxytrityl (DMT) | An acid-labile group that is removed to allow chain elongation. Its release as a cation provides a real-time measure of coupling efficiency.[5][8] |
| 2'-Hydroxyl | tert-Butyldimethylsilyl (TBDMS or TBS), Triisopropylsilyloxymethyl (TOM) | Silyl ethers are the most common choice. TBDMS is standard, while the bulkier TOM group can sometimes offer higher coupling efficiencies by reducing steric hindrance.[7][10] These are stable to the conditions of the synthesis cycle and are removed post-synthesis using a fluoride source.[7] |
| Nucleobase Exocyclic Amines | Acetyl (Ac), Benzoyl (Bz), Isobutyryl (iBu), Phenoxyacetyl (Pac) | These acyl-type groups are stable during synthesis and are removed during the final base deprotection step.[4][5] |
| Phosphorus | 2-Cyanoethyl (CE) | Protects the phosphate backbone during synthesis and is removed by β-elimination during the final deprotection. |
The Solid-Phase RNA Synthesis Cycle
Automated solid-phase RNA synthesis is a cyclical process where a desired RNA sequence is built in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG).[5][11] Each cycle adds one nucleotide and consists of four main chemical reactions.[5]
Caption: The four-step automated solid-phase RNA synthesis cycle.
-
Detritylation (Deblocking) : The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside attached to the solid support. This is typically achieved with a mild acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA), exposing a free 5'-hydroxyl group.[4][5]
-
Coupling : The next RNA phosphoramidite monomer, pre-activated with a catalyst such as tetrazole, is added.[3][12] The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain, forming a phosphite triester linkage.[5] Due to steric hindrance from the 2'-protecting group, this step is slower for RNA than for DNA, often requiring a longer coupling time of up to 6 minutes.[7][13]
-
Capping : To prevent the elongation of chains that failed to react during the coupling step ("failure sequences"), the unreacted 5'-hydroxyl groups are permanently blocked by acetylation.[5] This ensures that only the desired full-length RNA is produced.
-
Oxidation : The newly formed phosphite triester linkage is unstable and is oxidized to a more stable pentavalent phosphotriester using an oxidizing agent, typically an iodine solution.[5][14] This completes the cycle, and the process is repeated until the desired RNA sequence is synthesized.
Quantitative Analysis: Coupling Efficiency and Overall Yield
The efficiency of each coupling step is a critical determinant of the overall yield of the final full-length oligonucleotide. Even a small decrease in stepwise efficiency has a significant negative impact on the final yield, especially for longer RNA sequences.[15][16] The theoretical maximum yield can be calculated using the formula:
Overall Yield (%) = (Average Coupling Efficiency) ^ (Number of Couplings)
For an oligonucleotide of length 'n', the number of couplings is 'n-1'.
| Oligonucleotide Length (n) | 98.0% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20-mer | 68.1% | 82.6% | 90.9% |
| 30-mer | 55.7% | 74.7% | 86.5% |
| 40-mer | 45.5% | 67.6% | 82.2% |
| 50-mer | 37.2% | 61.1% | 78.2% |
| 75-mer | 22.4% | 47.5% | 69.0% |
| 100-mer | 13.5% | 37.0% | 60.9% |
| (Data adapted from sources to illustrate the principle).[15][16][17][18] |
As the table demonstrates, achieving high coupling efficiency (≥99.5%) is paramount for the practical synthesis of longer RNA molecules.[18] Factors like high-quality phosphoramidite reagents, anhydrous conditions, and optimized synthesizer protocols are essential.[13][17]
Experimental Protocols
The synthesis of functional RNA involves three major stages: automated synthesis, cleavage and deprotection, and purification.
Protocol 1: Automated Solid-Phase Synthesis
This protocol outlines the general steps performed by an automated DNA/RNA synthesizer.
-
Preparation : Ensure all reagents (phosphoramidites, activator, capping solutions, oxidizing solution, deblocking solution) are fresh, anhydrous, and correctly installed on the synthesizer.[13] Dissolve RNA phosphoramidites in anhydrous acetonitrile.
-
Programming : Enter the desired RNA sequence into the synthesizer's control software.
-
Synthesis Cycle : Initiate the synthesis program. The instrument will automatically perform the four-step cycle (Detritylation, Coupling, Capping, Oxidation) for each nucleotide in the sequence. A coupling time of 3-6 minutes is recommended for RNA phosphoramidites.[10][13]
-
Final Step : After the final cycle, the synthesis can be programmed to leave the last 5'-DMT group on ("DMT-on") to aid in purification, or remove it ("DMT-off").[13][14]
Protocol 2: Cleavage and Deprotection
This protocol uses a two-step deprotection process, which is common for RNA synthesized with TBDMS protecting groups.
CAUTION : Always use RNase-free materials and wear appropriate personal protective equipment.
Step A: Cleavage from Support and Removal of Base/Phosphate Protecting Groups
-
Transfer the solid support (CPG beads) from the synthesis column to a screw-cap vial.[19]
-
Add 1 mL of AMA solution (a 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine).[20][21]
-
Seal the vial tightly and heat at 65°C for 10-15 minutes.[19][20] This cleaves the RNA from the support and removes the protecting groups from the nucleobases and the phosphate backbone.
-
Cool the vial to room temperature. Transfer the supernatant containing the RNA to a new tube. Wash the beads with RNase-free water and combine the supernatant and washes.[20]
-
Dry the combined solution to a pellet using a vacuum concentrator.[19]
Step B: Removal of 2'-Hydroxyl Silyl Protecting Groups
-
To the dried pellet, add a fluoride-containing deprotection solution. A common reagent is a mixture of triethylamine trihydrofluoride (TEA·3HF) and N-Methylpyrrolidinone (NMP) or DMSO.[12][19][22] For example, fully resuspend the pellet in 115 µL of anhydrous DMSO, add 75 µL of TEA·3HF, and mix gently.[20][22]
-
Cool the reaction to room temperature.
-
Precipitate the fully deprotected RNA by adding 25 µL of 3M sodium acetate (pH 5.2) and 1 mL of n-butanol.[12][19]
-
Incubate at –70°C for at least 1 hour.[19]
-
Centrifuge at high speed (e.g., 12,000 rpm) for 30 minutes at 4°C to pellet the RNA.
-
Carefully decant the supernatant. Wash the RNA pellet with 70% ethanol, centrifuge again, and decant.
-
Dry the final pellet briefly in a vacuum concentrator and resuspend in an appropriate RNase-free buffer (e.g., TE buffer).[19]
Protocol 3: Purification of Synthetic RNA
Crude synthetic RNA contains the full-length product as well as shorter failure sequences. Purification is necessary for most applications.
-
Quantification : Measure the absorbance of the crude product at 260 nm to estimate the total yield of nucleic acid.
-
Purification Method : The choice of purification depends on the length of the RNA and the required purity.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : This is a powerful method, especially for "DMT-on" synthesis. The hydrophobic DMT group on the full-length product causes it to be retained strongly on the column, allowing for excellent separation from the "DMT-off" failure sequences.
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE) : This method separates oligonucleotides by size with single-nucleotide resolution. The band corresponding to the full-length product is excised, and the RNA is eluted from the gel slice.[19]
-
-
Desalting : After purification, the RNA is typically desalted using methods like ethanol precipitation or size-exclusion chromatography to remove salts from the purification buffers.
Applications in Drug Discovery and Development
The ability to synthesize custom RNA sequences with high fidelity has been a cornerstone of RNA-based drug development.[1][23]
Caption: Workflow from synthetic RNA production to drug development.
-
RNA Interference (RNAi) : Synthetic short interfering RNAs (siRNAs) are designed to target and degrade specific messenger RNAs (mRNAs), effectively "silencing" the expression of a disease-causing gene.[2][24]
-
Antisense Technology : Antisense oligonucleotides (ASOs) are short, single-stranded nucleic acids that bind to a target mRNA and modulate its function, typically by inhibiting translation or altering splicing.[1][23]
-
mRNA Therapeutics : The COVID-19 pandemic highlighted the power of synthetic mRNA. Large quantities of mRNA can be synthesized to serve as vaccines or as therapeutics to instruct cells to produce a specific protein that is missing or defective.[1][2]
-
Gene Editing : Synthetic guide RNAs (gRNAs) are essential components of the CRISPR-Cas9 system, directing the Cas9 enzyme to a specific location in the genome to perform precise edits.[]
Conclusion
Phosphoramidite chemistry remains the gold standard for the chemical synthesis of RNA, providing a reliable and automated method for producing high-fidelity oligonucleotides.[25] Its success is built upon a sophisticated understanding of protecting group strategies, particularly for the reactive 2'-hydroxyl group. While challenges related to yield and the synthesis of very long strands persist, continuous improvements in phosphoramidite monomers, synthesis protocols, and purification techniques are expanding the boundaries of what is possible. For researchers and drug developers, a thorough understanding of this powerful technology is essential for harnessing the full therapeutic potential of RNA.
References
- 1. Recent Advances and Prospects in RNA Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5 Promising Applications Of RNA Therapeutics [outsourcedpharma.com]
- 3. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protecting groups for RNA synthesis: an increasing need for selective preparative methods - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protecting groups for RNA synthesis: an increasing need for selective preparative methods - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. atdbio.com [atdbio.com]
- 8. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 15. trilinkbiotech.com [trilinkbiotech.com]
- 16. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 17. mdpi.com [mdpi.com]
- 18. genelink.com [genelink.com]
- 19. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 20. wenzhanglab.com [wenzhanglab.com]
- 21. Non-Chromatographic Purification of Synthetic RNA Using Bio-orthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. glenresearch.com [glenresearch.com]
- 23. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 24. silence-therapeutics.com [silence-therapeutics.com]
- 25. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols: Thymidine Phosphoramidite in DNA Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-phase oligonucleotide synthesis using the phosphoramidite method is the cornerstone of modern DNA and RNA synthesis.[1] This technique enables the rapid, automated, and high-fidelity chemical construction of specific nucleic acid sequences.[2] The process builds the oligonucleotide chain in the 3' to 5' direction, opposite to enzymatic synthesis, by sequentially adding nucleoside phosphoramidites to a growing chain attached to a solid support, such as controlled pore glass (CPG) or polystyrene.[3][4][5]
Thymidine phosphoramidite is one of the four standard DNA building blocks (along with dA, dC, and dG phosphoramidites) used in this process.[] Each phosphoramidite molecule consists of a deoxyribose sugar, the thymine base, a protecting group on the 5'-hydroxyl position (typically a dimethoxytrityl, DMT, group), and a reactive phosphoramidite moiety at the 3' position.[7] The DMT group prevents unwanted reactions at the 5' end until it is intentionally removed, while the phosphoramidite group, activated by a catalyst, enables the efficient formation of a phosphite triester linkage with the free 5'-hydroxyl of the preceding nucleotide.[8][9]
This document provides a detailed step-by-step protocol for the use of thymidine phosphoramidite in a standard automated DNA synthesis cycle.
Reagents, Equipment, and Data
Equipment and Materials
-
Automated DNA Synthesizer
-
Solid Support (e.g., Thymidine-loaded Controlled Pore Glass - CPG)
-
Reagent Reservoirs
-
Anhydrous Acetonitrile (ACN)
-
High-purity Argon or Helium gas
-
Syringes and needles for reagent transfer
-
HPLC system for purification (optional)
-
Spectrophotometer for quantification
Reagent Data and Concentrations
Successful DNA synthesis relies on high-purity, anhydrous reagents. The concentrations and specific reagents may be optimized based on the synthesizer and scale.
| Reagent | Function | Typical Composition | Typical Concentration |
| Thymidine Phosphoramidite | DNA Building Block | 5'-O-DMT-thymidine-3'-CE phosphoramidite dissolved in anhydrous acetonitrile. | 0.05 M - 0.1 M[10] |
| Deblocking Solution | Removes 5'-DMT group | 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[1][11] | 3% w/v |
| Activator Solution | Catalyzes coupling reaction | 5-(Ethylthio)-1H-tetrazole (ETT), 4,5-Dicyanoimidazole (DCI), or 1H-Tetrazole in anhydrous acetonitrile.[5][11] | 0.2 M - 0.7 M[1] |
| Capping Reagent A | Acetylates unreacted 5'-OH | Acetic Anhydride in Tetrahydrofuran (THF) or Acetonitrile.[5] | 5-10% v/v |
| Capping Reagent B | Capping Catalyst | N-Methylimidazole (NMI) or DMAP in THF/Acetonitrile.[5][12] | 6.5-16% v/v |
| Oxidizing Solution | Oxidizes phosphite to phosphate | Iodine (I₂) in a solution of THF, Pyridine, and Water.[11][13] | 0.02 M - 0.1 M |
| Cleavage & Deprotection | Releases oligo & removes protecting groups | Concentrated Ammonium Hydroxide (NH₄OH) or a mix of NH₄OH and Methylamine (AMA).[4][14] | 28-30% NH₄OH |
Experimental Protocols
Pre-Synthesis Preparation
-
Reagent Preparation: Dissolve the solid thymidine phosphoramidite and other amidites in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M) under an inert atmosphere (Argon or Helium).[10] Ensure all other liquid reagents are fresh and meet the synthesizer's quality requirements.
-
Solvent Anhydrousness: Use septum-sealed bottles of anhydrous acetonitrile with low water content (<15 ppm) for all relevant steps, as water will react with the activated phosphoramidite and reduce coupling efficiency.[12]
-
Synthesizer Setup: Prime the reagent lines of the DNA synthesizer to ensure all lines are filled with the correct reagents and free of air bubbles. Install the synthesis column containing the initial solid support (e.g., the first nucleoside attached to CPG).
The Automated Synthesis Cycle
The synthesis of the oligonucleotide proceeds via a repeated four-step cycle for each nucleotide added.[1][5] The following protocol describes the addition of a single thymidine nucleotide.
Step 1: Detritylation (Deblocking)
-
Objective: To remove the acid-labile 5'-DMT protecting group from the nucleoside bound to the solid support, exposing the 5'-hydroxyl group for the subsequent coupling reaction.[8]
-
Protocol:
-
The deblocking solution (3% TCA in DCM) is passed through the synthesis column.[11]
-
The reaction is rapid, typically completing within 50-60 seconds.[4]
-
The resulting orange-colored DMT cation is washed away with anhydrous acetonitrile. The intensity of this color can be measured spectrophotometrically to monitor the efficiency of the previous coupling step.[4]
-
The column is thoroughly washed with anhydrous acetonitrile to remove all traces of the acidic deblocking solution, which could neutralize the activator in the next step.
-
Step 2: Coupling
-
Objective: To form a new phosphite triester bond between the incoming thymidine phosphoramidite and the deprotected 5'-hydroxyl group on the growing oligonucleotide chain.
-
Protocol:
-
The thymidine phosphoramidite solution and the activator solution (e.g., ETT) are simultaneously delivered to the synthesis column.[5]
-
The activator protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group and forming a highly reactive intermediate.[4][5]
-
This activated intermediate reacts with the free 5'-hydroxyl group on the support-bound nucleoside.
-
The reaction is driven to completion by using a large excess of the phosphoramidite and activator.[5] Coupling time is typically 1-5 minutes.[10]
-
Step 3: Capping
-
Objective: To permanently block any 5'-hydroxyl groups that failed to react during the coupling step. This prevents the formation of oligonucleotides with internal base deletions (n-1 shortmers).[1][15]
-
Protocol:
-
A mixture of Capping Reagent A (acetic anhydride) and Capping Reagent B (N-methylimidazole) is delivered to the column.[5]
-
The reagents react to form a potent acetylating agent that rapidly and efficiently acetylates any unreacted 5'-hydroxyl groups, rendering them inert to subsequent synthesis cycles.[4]
-
This step typically takes around 30-60 seconds.
-
Step 4: Oxidation
-
Objective: To convert the newly formed, unstable phosphite triester linkage into a more stable pentavalent phosphate triester, which resembles the natural DNA backbone.[8][11]
-
Protocol:
-
The oxidizing solution (Iodine in THF/water/pyridine) is passed through the column.[13]
-
The iodine oxidizes the P(III) atom of the phosphite triester to a P(V) phosphate triester.
-
The reaction is very fast, usually completing in under 60 seconds.
-
The column is washed with acetonitrile to prepare for the next cycle.
-
This four-step cycle is repeated for each nucleotide in the desired sequence.
Post-Synthesis Cleavage and Deprotection
After the final synthesis cycle is complete, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups must be removed.[14]
-
Cleavage from Support:
-
Deprotection:
-
The resulting solution containing the oligonucleotide is collected in a sealed vial.
-
The vial is heated (typically at 55-65°C) for several hours (5-17 hours, depending on the complexity and protecting groups of other bases).[4][16] This step removes the cyanoethyl protecting groups from the phosphate backbone via β-elimination and any acyl protecting groups on the other nucleobases (A, C, G).[4][14]
-
Caution: Ensure the vial is tightly sealed before heating to prevent ammonia gas from escaping. Cool the vial completely before opening.[16]
-
-
Final Product:
-
After deprotection, the ammonium hydroxide is evaporated to yield the crude, single-stranded DNA product. The final 5'-DMT group may be left on for purification purposes ("DMT-on") or removed with a final acid treatment ("DMT-off").[14]
-
Experimental Workflow Visualization
The overall process from reagent preparation to the final purified product follows a logical workflow.
References
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. atdbio.com [atdbio.com]
- 5. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 7. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 8. twistbioscience.com [twistbioscience.com]
- 9. youtube.com [youtube.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. glenresearch.com [glenresearch.com]
- 13. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.biosearchtech.com [blog.biosearchtech.com]
- 15. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cleavage and Deprotection of Unmodified Trityl-On DNA Oligos < Oligo Synthesis Resource [medicine.yale.edu]
Standard Operating Procedure for Phosphoramidite Coupling Reaction in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the solid-phase synthesis of oligonucleotides using the phosphoramidite method. This robust chemistry is the gold standard for synthesizing DNA and RNA strands, enabling critical applications in research, diagnostics, and therapeutics.
Overview of Phosphoramidite Chemistry
The synthesis of oligonucleotides via phosphoramidite chemistry is a cyclical process involving four main chemical reactions for each nucleotide addition: deblocking, coupling, capping, and oxidation.[1][2] The entire process is typically automated on a DNA synthesizer. The synthesis proceeds in the 3' to 5' direction on a solid support, most commonly controlled pore glass (CPG).[2]
The success of the synthesis is highly dependent on the coupling efficiency at each step. Even a small decrease in efficiency can significantly lower the yield of the full-length oligonucleotide, especially for longer sequences.[3] Therefore, maintaining anhydrous conditions and using high-quality reagents are critical.[4]
Reagents and Solutions
Proper preparation and handling of all reagents are paramount for achieving high coupling efficiencies. All anhydrous solutions should be handled under an inert atmosphere (e.g., argon).
Table 1: Reagent and Solution Composition
| Step | Reagent/Solution | Composition | Typical Concentration | Notes |
| Deblocking | Deblocking Solution | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 3% (w/v) | Dichloroacetic acid (DCA) can also be used. |
| Coupling | Phosphoramidites | Nucleoside phosphoramidites (A, C, G, T/U) | 0.1 M in anhydrous acetonitrile | Store under inert gas. |
| Activator | 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile | 0.25 M - 0.5 M | DCI can lead to faster coupling times compared to tetrazole derivatives.[5] | |
| Wash Solution | Anhydrous Acetonitrile (ACN) | N/A | Used to wash the solid support between steps. | |
| Capping | Capping Solution A | Acetic Anhydride in Tetrahydrofuran (THF) or Acetonitrile | 5-10% (v/v) | Often contains a base like pyridine or lutidine. |
| Capping Solution B | N-Methylimidazole (NMI) in THF or Acetonitrile | 10-16% (v/v) | Acts as a catalyst for the capping reaction.[6] | |
| Oxidation | Oxidizing Solution | Iodine in a mixture of THF, Pyridine, and Water | 0.02 M - 0.1 M Iodine | The presence of water is essential for the reaction. |
Experimental Protocol: The Synthesis Cycle
The following protocol outlines the four steps of a single nucleotide addition cycle.
Step 1: Deblocking (Detritylation)
This step removes the 5'-dimethoxytrityl (DMT) protecting group from the nucleotide attached to the solid support, freeing the 5'-hydroxyl group for the subsequent coupling reaction.
-
Flush the synthesis column with anhydrous acetonitrile to ensure an inert environment.
-
Deliver the deblocking solution (3% TCA in DCM) to the column.
-
Incubate for a specific time (typically 30-60 seconds) to allow for complete removal of the DMT group.
-
Wash the column thoroughly with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation. The orange color of the DMT cation can be measured spectrophotometrically to monitor coupling efficiency from the previous cycle.
Step 2: Coupling
In this crucial step, the activated phosphoramidite is added to the deprotected 5'-hydroxyl group of the growing oligonucleotide chain.
-
Simultaneously deliver the phosphoramidite solution (0.1 M) and the activator solution (0.25 M ETT or DCI) to the synthesis column. A molar excess of both reagents is used to drive the reaction to completion.
-
Allow the coupling reaction to proceed for the specified time (see Table 2).
-
Wash the column with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.
Table 2: Typical Coupling Times and Efficiencies
| Phosphoramidite Type | Typical Coupling Time | Expected Stepwise Efficiency |
| Standard DNA (dA, dC, dG, dT) | 30 - 60 seconds | >99% |
| Standard RNA (A, C, G, U) | 3 - 5 minutes | ~98-99% |
| Modified/Sterically Hindered | 5 - 15 minutes | 95-99% |
Note: Coupling times may need to be optimized based on the specific synthesizer, reagents, and sequence.
Step 3: Capping
To prevent the formation of deletion mutations, any unreacted 5'-hydroxyl groups are permanently blocked by acetylation.
-
Deliver Capping Solution A (acetic anhydride) and Capping Solution B (N-methylimidazole) to the synthesis column.
-
Allow the capping reaction to proceed for approximately 30-60 seconds.
-
Wash the column with anhydrous acetonitrile.
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate triester.
-
Deliver the oxidizing solution (Iodine in THF/Pyridine/Water) to the column.
-
Allow the oxidation reaction to proceed for approximately 30-60 seconds.
-
Wash the column with anhydrous acetonitrile to remove the oxidizing agent and prepare for the next cycle.
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Post-Synthesis Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed. This is typically achieved by incubation in aqueous ammonia or a mixture of ammonia and methylamine at an elevated temperature.
Experimental Workflow Diagram
The following diagram illustrates the cyclical nature of the phosphoramidite coupling reaction.
Caption: The phosphoramidite synthesis cycle for oligonucleotide elongation.
Troubleshooting
Low coupling efficiency is a common issue in oligonucleotide synthesis. The following table outlines potential causes and solutions.
Table 3: Troubleshooting Low Coupling Efficiency
| Problem | Potential Cause | Solution |
| Low overall yield | Moisture in reagents or lines.[4] | Use fresh, anhydrous acetonitrile and ensure all reagents are dry. Pre-treat acetonitrile with molecular sieves. |
| Degraded phosphoramidites. | Use fresh phosphoramidites and store them properly under an inert atmosphere. | |
| Inefficient activation. | Check the concentration and age of the activator solution. Consider using a more reactive activator like DCI. | |
| Sequence-dependent issues | Steric hindrance with modified or bulky phosphoramidites. | Increase the coupling time for these specific residues.[] |
| Secondary structure formation in the growing oligonucleotide. | Use modified phosphoramidites or synthesis conditions that disrupt secondary structures. | |
| Mechanical/instrumental issues | Clogged lines or faulty valves on the synthesizer. | Perform regular maintenance and calibration of the DNA synthesizer. |
| Incomplete deblocking. | Ensure the deblocking reagent is fresh and the reaction time is sufficient. |
References
- 1. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. glenresearch.com [glenresearch.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Deblocking Step in Oligonucleotide Synthesis
Introduction
Solid-phase oligonucleotide synthesis is a cyclical process that enables the stepwise addition of nucleotide monomers to a growing chain anchored to a solid support. Each synthesis cycle comprises four main steps: deblocking (detritylation), coupling, capping, and oxidation.[1][2] The deblocking step is the initial and critical phase of each cycle, involving the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the terminal nucleoside.[3][4] This exposes a reactive hydroxyl group, making it available for the subsequent coupling reaction with the next phosphoramidite monomer in the sequence.[3] Efficient and complete deblocking is paramount for achieving high yields of the desired full-length oligonucleotide.
The Chemistry of Deblocking (Detritylation)
The deblocking step is an acid-catalyzed reaction. The DMT group is employed to protect the 5'-hydroxyl of the nucleoside phosphoramidites to prevent self-coupling during the synthesis process.[3] This protecting group is readily cleaved by treatment with a weak acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA), dissolved in an inert solvent like dichloromethane (DCM).[3][5][6] The acid protonates one of the methoxy groups on the DMT, leading to the formation of a stable carbocation (the trityl cation), which is intensely orange and can be spectrophotometrically quantified at around 495 nm to monitor the efficiency of each coupling step.[5][7]
Quantitative Data Summary
The choice of deblocking agent and the reaction conditions are critical for balancing efficient DMT removal with the minimization of side reactions, primarily depurination. The following table summarizes key quantitative data related to the deblocking step.
| Parameter | Trichloroacetic Acid (TCA) | Dichloroacetic Acid (DCA) | Notes |
| Typical Concentration | 3% (w/v) in Dichloromethane (DCM)[6][8] | 3% (v/v) in Dichloromethane (DCM) or Toluene[6] | Higher concentrations of DCA (e.g., 15%) have been used in large-scale synthesis to improve efficiency.[9][10] |
| pKa | 0.7[10] | 1.5[10][11] | TCA is a stronger acid than DCA.[3] |
| Reaction Time | Shorter; can be as brief as 10 seconds without compromising yield significantly.[3] | Longer than TCA.[11] | A deblocking step of less than one minute is ideal to minimize acid exposure.[3] |
| Depurination Risk | Higher, especially for adenosine residues.[10][11] | Lower; a better choice for synthesizing long oligonucleotides to avoid depurination.[11] | Prolonged acid contact can lead to depurination, which can cause chain cleavage during the final deprotection steps.[3] |
| Coupling Efficiency Monitoring | The released DMT cation has a strong absorbance at 495 nm, allowing for the calculation of stepwise coupling efficiency.[5][7] | Same as TCA. |
Experimental Protocols
The following protocols are generalized for automated solid-phase oligonucleotide synthesis. Timings and volumes may vary depending on the synthesizer and the scale of the synthesis.
Reagent Preparation
-
Deblocking Solution:
-
Option A (TCA): Prepare a 3% (w/v) solution of trichloroacetic acid in anhydrous dichloromethane.
-
Option B (DCA): Prepare a 3% (v/v) solution of dichloroacetic acid in anhydrous dichloromethane.
-
-
Washing Solution: Anhydrous acetonitrile.
Automated Synthesizer Protocol for a Single Deblocking Step
-
Initial Wash: The synthesis column containing the solid support-bound oligonucleotide is washed with anhydrous acetonitrile to remove any residual reagents from the previous cycle.
-
Deblocking: The deblocking solution (either 3% TCA or 3% DCA in DCM) is passed through the synthesis column. The duration of this step is critical and is typically programmed into the synthesizer's protocol, ranging from 60 to 180 seconds.
-
Trityl Cation Collection (Optional but Recommended): The orange-colored effluent containing the DMT cation is collected. Its absorbance at 495 nm is measured to determine the yield of the preceding coupling step.
-
Washing: The column is thoroughly washed with anhydrous acetonitrile to remove all traces of the acidic deblocking solution and the cleaved DMT groups. This is a crucial step to prevent the neutralization of the subsequent phosphoramidite and activator, which would inhibit the coupling reaction.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Stepwise Coupling Efficiency (Low Trityl Absorbance) | Incomplete deblocking in the previous cycle. | Increase the deblocking time or use a slightly higher concentration of the deblocking acid. Ensure the deblocking reagent is fresh and anhydrous. |
| Residual acetonitrile in the column during deblocking can slow down the reaction.[9] | Ensure a thorough wash with dichloromethane before the deblocking step if the protocol allows. | |
| Low Overall Yield of Full-Length Oligonucleotide | Accumulation of small amounts of incomplete deblocking over many cycles. | Optimize the deblocking time for each cycle. Consider switching to a stronger deblocking agent if using a very mild one, but be mindful of depurination. |
| Depurination caused by excessive exposure to acid.[3] | Reduce the deblocking time.[3] Switch from TCA to the milder DCA, especially for sequences rich in adenosine or for the synthesis of long oligonucleotides.[3][11] | |
| Presence of Deletion Sequences in the Final Product | Incomplete deblocking, leading to the failure of a nucleotide to couple, followed by incomplete capping of the unreacted 5'-OH group. | Optimize both the deblocking and capping steps. Ensure fresh and anhydrous reagents are used. |
Visualizations
References
- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]
- 5. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. atdbio.com [atdbio.com]
- 8. Quantification of synthetic errors during chemical synthesis of DNA and its suppression by non-canonical nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. glenresearch.com [glenresearch.com]
Application Notes and Protocols: Oxidation of Phosphite Triester to Phosphate Triester in DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of DNA oligonucleotides via the phosphoramidite method is a cornerstone of modern molecular biology and drug development. A critical step in this cyclical process is the oxidation of the newly formed phosphite triester linkage to a more stable phosphate triester. This conversion is essential for the integrity of the final oligonucleotide product. The trivalent phosphite triester is unstable under the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) protecting group in the subsequent cycle.[1][2] Oxidation to the pentavalent phosphate triester ensures the stability of the internucleotide bond throughout the synthesis process.[3]
This document provides detailed application notes and protocols for the oxidation of phosphite triesters to phosphate triesters, covering the standard aqueous iodine method and alternative non-aqueous techniques.
Chemical Transformation
The oxidation reaction converts the P(III) phosphite triester to a P(V) phosphate triester. This transformation is crucial for stabilizing the internucleotide linkage during solid-phase DNA synthesis.
Caption: Chemical conversion of a phosphite triester to a phosphate triester.
Experimental Workflow in Solid-Phase DNA Synthesis
The oxidation step is integrated into the cyclical process of solid-phase oligonucleotide synthesis. The following diagram illustrates the position of the oxidation step within the overall workflow.
Caption: The four-step cycle of solid-phase DNA synthesis.
Oxidizing Agents and Protocols
Several reagents can be employed for the oxidation of phosphite triesters. The choice of oxidant can depend on the specific application, such as the synthesis of modified oligonucleotides or synthesis on sensitive substrates.
Standard Oxidizing Agent: Aqueous Iodine (I₂/H₂O)
Aqueous iodine is the most common and cost-effective oxidizing agent used in standard DNA synthesis.[3][4] The reaction is rapid and highly efficient.[4]
Mechanism: The oxidation is typically carried out using a solution of iodine in the presence of water and a weak base like pyridine or lutidine.[1]
Data Presentation: Standard Aqueous Iodine Oxidation
| Parameter | Value | Reference |
| Iodine Concentration | 0.02 M - 0.05 M | [5][6] |
| Solvent | Tetrahydrofuran (THF)/Pyridine/Water | [7] |
| Reaction Time | ~3 seconds | [4] |
| Efficiency | >99% | [8] |
Experimental Protocol: Aqueous Iodine Oxidation
-
Reagent Preparation: Prepare a solution of 0.02 M iodine in a mixture of THF/pyridine/water.
-
Delivery: Following the coupling step and subsequent washing of the solid support with acetonitrile, deliver the aqueous iodine solution to the synthesis column.
-
Reaction: Allow the reaction to proceed for approximately 30 seconds.
-
Washing: Thoroughly wash the solid support with acetonitrile to remove residual iodine and water before the next detritylation step.
Alternative Oxidizing Agents
For certain applications, such as the synthesis of oligonucleotides on sensitive surfaces (e.g., gold or indium tin oxide) or the incorporation of oxidation-sensitive modified bases, non-aqueous oxidizing agents are preferred.[4][9]
CSO is a non-aqueous oxidant that offers an alternative to iodine, particularly for syntheses where water must be avoided.[1][9] It has been shown to be as effective as aqueous iodine in producing high-quality oligonucleotides.[9]
Data Presentation: CSO Oxidation
| Parameter | Value | Reference |
| CSO Concentration | 0.5 M | [10] |
| Solvent | Acetonitrile (ACN) | [10] |
| Reaction Time | 20 seconds to 3 minutes | [9][10] |
| Efficiency | Comparable to aqueous iodine | [9][10] |
Experimental Protocol: CSO Oxidation
-
Reagent Preparation: Prepare a 0.5 M solution of CSO in anhydrous acetonitrile.
-
Delivery: After the coupling step and washing, deliver the CSO solution to the synthesis column.
-
Reaction: Allow the oxidation to proceed for 3 minutes for complete conversion.[10]
-
Washing: Wash the solid support with acetonitrile.
tert-Butyl hydroperoxide is another anhydrous oxidizing agent that can be used in oligonucleotide synthesis.[1][7] It is a cost-effective alternative to CSO.
Data Presentation: t-BuOOH Oxidation
| Parameter | Value | Reference |
| t-BuOOH Concentration | 1.0 M | [11] |
| Solvent | Dichloromethane (DCM) or Acetonitrile/Water | [7][11] |
| Reaction Time | Varies with conditions | [7] |
| Efficiency | High | [12] |
Experimental Protocol: t-BuOOH Oxidation
-
Reagent Preparation: Prepare a 1.0 M solution of t-butyl hydroperoxide in dichloromethane.
-
Delivery: Following the coupling step, deliver the t-BuOOH solution to the synthesis column.
-
Reaction: Allow the reaction to proceed for the optimized time for the specific synthesis scale and conditions.
-
Washing: Wash the solid support thoroughly with acetonitrile.
Potential Side Reactions and Considerations
While the oxidation step is generally efficient, certain side reactions can occur:
-
Incomplete Oxidation: Incomplete conversion of phosphite triesters to phosphate triesters can lead to chain cleavage during the subsequent acidic detritylation step, resulting in truncated oligonucleotide sequences.[10]
-
Substrate Damage: The use of aqueous iodine on metallic or other sensitive surfaces can lead to oxidation and degradation of the substrate.[4][9]
-
Base Modification: Some modified nucleobases can be sensitive to iodine oxidation, leading to undesired side products.[10] For instance, oligonucleotides containing 7-deaza-dG can be damaged during the iodine oxidation step.[10] In such cases, non-aqueous oxidizers like CSO are recommended.[10]
Conclusion
The oxidation of the phosphite triester to a stable phosphate triester is a critical step in the chemical synthesis of DNA. While aqueous iodine remains the standard for routine synthesis due to its speed and low cost, alternative non-aqueous reagents like CSO and tert-butyl hydroperoxide provide essential options for the synthesis of modified oligonucleotides and for applications involving sensitive solid supports. Careful selection of the oxidizing agent and adherence to optimized protocols are paramount for achieving high-yield, high-purity synthesis of custom oligonucleotides for research, diagnostic, and therapeutic applications.
References
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. Nonaqueous Oxidation in DNA Microarray Synthesis Improves the Oligonucleotide Quality and Preserves Surface Integrity on Gold and Indium Tin Oxide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. US6833450B1 - Phosphite ester oxidation in nucleic acid array preparation - Google Patents [patents.google.com]
- 7. Synthesis and characterization of oligonucleotides containing conformationally constrained bicyclo[3.1.0]hexane pseudosugar analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. twistbioscience.com [twistbioscience.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. glenresearch.com [glenresearch.com]
- 11. Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Automated Solid-Phase Synthesis of Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Automated solid-phase synthesis is the cornerstone of modern oligonucleotide production, enabling the rapid and high-fidelity synthesis of custom DNA and RNA sequences.[1][2] This technology is indispensable for a wide range of applications, from basic research in molecular biology to the development of therapeutic oligonucleotides and diagnostic probes.[1] The most prevalent method for this process is phosphoramidite chemistry, which allows for the sequential addition of nucleotide building blocks to a growing chain attached to a solid support.[1][3] This document provides a detailed protocol and application notes for the automated solid-phase synthesis of oligonucleotides.
Principle of the Method
The synthesis of oligonucleotides is performed in the 3' to 5' direction, which is the opposite of the biological synthesis.[3][4] The process consists of a repeated cycle of four main chemical reactions for each nucleotide added: deblocking (detritylation), coupling, capping, and oxidation.[5][6] The entire process is automated and takes place in a column packed with a solid support, typically controlled pore glass (CPG) or polystyrene.[1][7]
Key Reagents and Materials
| Reagent/Material | Function | Typical Concentration/Notes |
| Phosphoramidites | Nucleotide building blocks (A, C, G, T) with protecting groups. | Provided as powders or solutions. |
| Solid Support | Insoluble matrix (e.g., CPG) to which the first nucleoside is attached.[2][7] | Loading capacity varies (e.g., 20-30 µmol/g).[2][8] |
| Activator | (e.g., 5-Ethylthio-1H-tetrazole - ETT) Activates the phosphoramidite for coupling. | |
| Deblocking Agent | (e.g., Trichloroacetic acid - TCA in Dichloromethane) Removes the 5'-DMT protecting group.[6] | 3% TCA in DCM is common. |
| Capping Reagents | (e.g., Acetic Anhydride and N-Methylimidazole) Blocks unreacted 5'-hydroxyl groups.[5] | |
| Oxidizing Agent | (e.g., Iodine in Tetrahydrofuran/Water/Pyridine) Oxidizes the phosphite triester to a stable phosphate triester.[5] | |
| Cleavage Reagent | (e.g., Concentrated Ammonium Hydroxide) Cleaves the oligonucleotide from the solid support.[2] | |
| Deprotection Reagent | (e.g., Concentrated Ammonium Hydroxide) Removes protecting groups from the bases and phosphate backbone.[2] | |
| Acetonitrile (ACN) | Anhydrous solvent used for washing and reagent delivery. |
Experimental Protocol: The Synthesis Cycle
The automated synthesis process involves the repeated execution of a four-step cycle for each nucleotide addition.
Step 1: Deblocking (Detritylation)
-
Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling reaction.[3]
-
Procedure:
-
A solution of a weak acid, typically 3% trichloroacetic acid (TCA) in an inert solvent like dichloromethane (DCM), is passed through the synthesis column.
-
The acidic environment cleaves the DMT group, which is then washed away.
-
The released DMT cation has a characteristic orange color, and its absorbance at 495 nm can be measured to monitor the coupling efficiency of the previous cycle.[8]
-
Step 2: Coupling
-
Objective: To form a phosphite triester linkage between the free 5'-hydroxyl group of the growing oligonucleotide chain and the incoming phosphoramidite monomer.
-
Procedure:
-
The next phosphoramidite monomer and an activator solution (e.g., ETT) are simultaneously delivered to the synthesis column.
-
The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive.
-
The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleoside. This reaction is rapid, typically taking 45-60 seconds.[9]
-
Step 3: Capping
-
Objective: To permanently block any 5'-hydroxyl groups that failed to react during the coupling step. This prevents the formation of deletion mutations (sequences missing a base) in the final product.[5]
-
Procedure:
-
A mixture of capping reagents, typically acetic anhydride and N-methylimidazole, is introduced into the column.[2]
-
This acetylates the unreacted 5'-hydroxyl groups, rendering them inert to subsequent coupling reactions.
-
Step 4: Oxidation
-
Objective: To stabilize the newly formed phosphite triester linkage by converting it to a more stable phosphate triester.[3]
-
Procedure:
-
An oxidizing solution, typically containing iodine, water, and a weak base like pyridine in a solvent such as tetrahydrofuran (THF), is passed through the column.
-
The iodine oxidizes the P(III) atom of the phosphite triester to the more stable P(V) state.[5]
-
This four-step cycle is repeated until all the desired nucleotides have been added to the sequence.
Post-Synthesis Processing
Cleavage and Deprotection
-
Objective: To release the full-length oligonucleotide from the solid support and remove the protecting groups from the phosphate backbone and the nucleotide bases.
-
Procedure:
-
The solid support is treated with a cleavage reagent, most commonly concentrated ammonium hydroxide.[2] This cleaves the succinyl linker, releasing the oligonucleotide into the solution.[2]
-
The resulting solution is then heated (e.g., at 55°C for several hours) to remove the protecting groups from the nucleobases (benzoyl for adenine and cytosine, isobutyryl for guanine).
-
Data Presentation: Coupling Efficiency and Yield
The efficiency of each coupling step is critical as it determines the overall yield of the full-length oligonucleotide.[10] Even a small decrease in coupling efficiency can significantly reduce the yield of longer oligonucleotides.[10][11]
The theoretical yield of a full-length oligonucleotide can be calculated using the following formula: Yield (%) = (Coupling Efficiency)(Number of couplings) x 100 [10]
| Oligonucleotide Length (bases) | Number of Couplings | Yield at 99.5% Coupling Efficiency | Yield at 98.5% Coupling Efficiency |
| 20mer | 19 | 91.0% | 74.5% |
| 40mer | 39 | 82.3% | 55.5% |
| 60mer | 59 | 74.5% | 41.2% |
| 80mer | 79 | 67.3% | 30.5% |
| 100mer | 99 | 60.9% | 22.6% |
| 120mer | 119 | 55.1% | 16.7% |
Data in the table is calculated based on the provided formula and typical coupling efficiencies.[5]
Visualizations
Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.
Caption: Overall workflow for automated oligonucleotide synthesis from design to final product.
References
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. atdbio.com [atdbio.com]
- 3. DNA Oligonucleotide Synthesis [merckmillipore.com]
- 4. Introduction to Oligo Oligonucleotide DNA Synthesis [biolytic.com]
- 5. eu.idtdna.com [eu.idtdna.com]
- 6. wenzhanglab.com [wenzhanglab.com]
- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 8. data.biotage.co.jp [data.biotage.co.jp]
- 9. youtube.com [youtube.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. What affects the yield of your oligonucleotides synthesis [biosyn.com]
Application Notes & Protocols for Manual Oligonucleotide Synthesis using Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology and drug development, enabling the production of custom DNA and RNA sequences for a vast array of applications, including PCR primers, DNA sequencing, gene synthesis, antisense therapeutics, and siRNA-based drugs. The phosphoramidite method, performed via solid-phase synthesis, is the most widely adopted chemistry for this purpose due to its high efficiency and amenability to automation.[1] However, manual synthesis remains a valuable technique for small-scale production, methods development, and educational purposes.
This document provides detailed application notes and experimental protocols for the manual synthesis of oligonucleotides using phosphoramidite chemistry. The process involves a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation. Following the completion of the desired sequence, the oligonucleotide is cleaved from the solid support and deprotected to yield the final product.
Principle of Phosphoramidite Chemistry
The synthesis cycle proceeds in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG).[2] The initial nucleoside is attached to the support at its 3'-hydroxyl group. Each subsequent phosphoramidite monomer is added to the free 5'-hydroxyl group of the growing oligonucleotide chain. The key steps are:
-
Deblocking (Detritylation): The acid-labile dimethoxytrityl (DMT) group protecting the 5'-hydroxyl of the support-bound nucleoside is removed with an acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent.[3] This exposes the 5'-hydroxyl for the subsequent coupling reaction.
-
Coupling: The next phosphoramidite monomer, activated by a weak acid catalyst such as 1H-tetrazole or a more efficient activator like 5-ethylthio-1H-tetrazole (ETT), is coupled to the free 5'-hydroxyl group of the growing chain.[4] This reaction forms a phosphite triester linkage.
-
Capping: To prevent the elongation of unreacted chains (failure sequences), any free 5'-hydroxyl groups that did not participate in the coupling reaction are permanently blocked by acetylation. This is typically achieved using a mixture of acetic anhydride and N-methylimidazole.[2]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, most commonly iodine in the presence of water and a weak base like pyridine.[3]
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Experimental Protocols
The following protocols are designed for a 1 µmol synthesis scale. All reagents should be anhydrous and of synthesis grade. Operations should be carried out in a fume hood with appropriate personal protective equipment.
Materials and Reagents
-
Solid Support: Controlled Pore Glass (CPG) with the initial nucleoside attached (1 µmol loading).
-
Phosphoramidites: DNA or RNA phosphoramidites (A, C, G, T/U) with appropriate base and 5'-DMT protection.
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Activator Solution: 0.45 M 1H-Tetrazole in Anhydrous Acetonitrile.
-
Capping Solution A: Acetic Anhydride/Pyridine/Tetrahydrofuran (THF) (10:10:80 v/v/v).
-
Capping Solution B: 16% N-Methylimidazole in THF.
-
Oxidation Solution: 0.02 M Iodine in THF/Pyridine/Water (78:20:2 v/v/v).
-
Washing Solution: Anhydrous Acetonitrile.
-
Cleavage and Deprotection Solution: Concentrated Ammonium Hydroxide.
-
Syringes and Needles: For manual reagent delivery.
-
Synthesis Column: A column or vessel to contain the solid support.
Manual Synthesis Cycle Protocol (per nucleotide addition)
This cycle is repeated for each nucleotide in the desired sequence.
-
Washing:
-
Wash the CPG support in the synthesis column with 2 mL of anhydrous acetonitrile.
-
Allow the solvent to drain completely. Repeat this step twice.
-
-
Deblocking (Detritylation):
-
Add 1 mL of Deblocking Solution (3% TCA in DCM) to the column and allow it to react for 2-3 minutes. The appearance of an orange color indicates the cleavage of the DMT group.
-
Drain the solution.
-
Wash the CPG support thoroughly with 3 x 2 mL of anhydrous acetonitrile to remove all traces of acid.
-
-
Coupling:
-
In a separate, dry vial, mix the phosphoramidite (e.g., 20 µmol, a 20-fold excess) with 0.5 mL of Activator Solution (0.45 M 1H-Tetrazole).
-
Immediately add this mixture to the synthesis column.
-
Allow the coupling reaction to proceed for 3-5 minutes. For modified or sterically hindered phosphoramidites, this time may be extended.[5]
-
Drain the solution.
-
Wash the CPG support with 2 x 2 mL of anhydrous acetonitrile.
-
-
Capping:
-
Mix equal volumes (e.g., 0.5 mL each) of Capping Solution A and Capping Solution B immediately before use.
-
Add the mixed capping solution to the column and allow it to react for 2 minutes.
-
Drain the solution.
-
Wash the CPG support with 2 x 2 mL of anhydrous acetonitrile.
-
-
Oxidation:
-
Add 1 mL of Oxidation Solution (0.02 M Iodine) to the column and allow the reaction to proceed for 2 minutes.
-
Drain the solution.
-
Wash the CPG support thoroughly with 3 x 2 mL of anhydrous acetonitrile to remove residual water and iodine.
-
Final Cleavage and Deprotection Protocol
-
After the final synthesis cycle, perform a final deblocking step to remove the 5'-DMT group (if "DMT-off" synthesis is desired for downstream applications that do not require purification by trityl-on HPLC).
-
Wash the CPG support with anhydrous acetonitrile and dry the support thoroughly under a stream of argon or nitrogen.
-
Transfer the dry CPG support to a screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide to the vial.
-
Seal the vial tightly and heat at 55°C for 8-12 hours to cleave the oligonucleotide from the support and remove the protecting groups from the bases and phosphate backbone.[2]
-
Cool the vial to room temperature before opening.
-
Carefully transfer the ammonium hydroxide solution containing the crude oligonucleotide to a new tube, leaving the CPG behind.
-
Evaporate the ammonium hydroxide to dryness using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in sterile, nuclease-free water or a suitable buffer for purification.
Work-up and Purification
The crude oligonucleotide product will contain the full-length sequence as well as shorter, failure sequences. Purification is often necessary to obtain a product of sufficient purity for downstream applications. Common purification methods include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method for purifying oligonucleotides. If the final DMT group is left on (DMT-on synthesis), it provides a hydrophobic handle that allows for excellent separation of the full-length product from the shorter, non-DMT-containing failure sequences.
-
Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can be used to separate oligonucleotides based on size with single-base resolution.
-
Anion-Exchange HPLC: This method separates oligonucleotides based on their charge, which is proportional to their length.
Data Presentation
Table 1: Reagent Composition for Manual Oligonucleotide Synthesis
| Reagent | Composition | Purpose |
| Deblocking Solution | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | Removes the 5'-DMT protecting group. |
| Activator Solution | 0.45 M 1H-Tetrazole in Anhydrous Acetonitrile | Activates the phosphoramidite for coupling. |
| Capping Solution A | Acetic Anhydride/Pyridine/Tetrahydrofuran (THF) (10:10:80 v/v/v) | Acetylating agent for capping unreacted 5'-hydroxyl groups. |
| Capping Solution B | 16% N-Methylimidazole in THF | Catalyst for the capping reaction. |
| Oxidation Solution | 0.02 M Iodine in Tetrahydrofuran (THF)/Pyridine/Water (78:20:2 v/v/v) | Oxidizes the phosphite triester to a stable phosphate triester. |
| Washing Solution | Anhydrous Acetonitrile | Washes the solid support between reaction steps. |
| Cleavage & Deprotection | Concentrated Ammonium Hydroxide | Cleaves the oligonucleotide from the solid support and removes protecting groups. |
Table 2: Effect of Coupling Efficiency on Overall Yield of Full-Length Oligonucleotide
The overall yield of the full-length oligonucleotide is highly dependent on the coupling efficiency at each step. Even a small decrease in coupling efficiency can significantly reduce the final yield, especially for longer oligonucleotides.[6] The theoretical overall yield can be calculated as (Coupling Efficiency)^(n-1), where 'n' is the number of nucleotides.
| Oligonucleotide Length (n) | Overall Yield at 98% Coupling Efficiency | Overall Yield at 99% Coupling Efficiency | Overall Yield at 99.5% Coupling Efficiency |
| 10-mer | 83.4% | 91.4% | 95.6% |
| 20-mer | 69.5% | 82.6% | 90.9% |
| 30-mer | 57.7% | 74.5% | 86.5% |
| 40-mer | 47.9% | 67.2% | 82.2% |
| 50-mer | 39.8% | 60.5% | 78.2% |
| 100-mer | 15.8% | 36.6% | 60.7% |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency | - Wet reagents or solvents.- Degraded phosphoramidites or activator.- Insufficient reaction time.- Incomplete deblocking. | - Use fresh, anhydrous reagents and solvents.- Store phosphoramidites and activator under inert gas at the recommended temperature.- Increase coupling time, especially for modified bases.- Ensure complete removal of the DMT group by observing a strong orange color and performing thorough washes.[7] |
| Presence of (n-1) Deletion Sequences | - Inefficient capping. | - Use fresh capping solutions.- Ensure sufficient capping time. |
| Low Overall Yield | - Low coupling efficiency at each step.- Loss of product during work-up and purification. | - Optimize each step of the synthesis cycle for maximum efficiency.- Handle the cleaved oligonucleotide carefully during transfers and purification. |
| Modification of Bases | - Incomplete deprotection. | - Ensure complete immersion of the solid support in the deprotection solution.- Increase deprotection time or temperature if necessary, depending on the protecting groups used. |
Visualizations
Caption: Overall workflow for manual oligonucleotide synthesis.
Caption: The four-step phosphoramidite synthesis cycle.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. atdbio.com [atdbio.com]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. twistbioscience.com [twistbioscience.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Incorporation of Modified Bases Using Specific Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation of modified nucleobases into synthetic oligonucleotides using phosphoramidite chemistry. This document outlines the synthesis, characterization, and potential applications of these modified oligonucleotides, offering detailed protocols and critical data for researchers in therapeutics, diagnostics, and molecular biology.
Introduction
The site-specific incorporation of modified nucleobases into DNA and RNA oligonucleotides is a powerful tool for enhancing their therapeutic and diagnostic properties. Modifications to the nucleobase, sugar, or phosphate backbone can improve nuclease resistance, binding affinity, and cellular uptake.[1][][3] Phosphoramidite chemistry is the gold standard for the chemical synthesis of oligonucleotides, allowing for the efficient and controlled addition of both standard and modified nucleosides to a growing chain.[][4][5] This technology has enabled the development of novel antisense oligonucleotides, siRNAs, aptamers, and probes with tailored functionalities.[1][6]
Key Applications of Modified Oligonucleotides
The ability to introduce a wide variety of chemical modifications into oligonucleotides has led to significant advancements in several fields:
-
Diagnostics: Oligonucleotides with modified bases are used as probes in various diagnostic assays to improve specificity and sensitivity in detecting target DNA or RNA sequences.[1][6]
-
Molecular Biology Research: The incorporation of fluorescent dyes, cross-linking agents, or other functional groups facilitates the study of nucleic acid structure, function, and interactions with other molecules.[1][8]
Synthesis of Modified Oligonucleotides via Phosphoramidite Chemistry
The synthesis of oligonucleotides using phosphoramidite building blocks is a cyclical process involving four main chemical reactions: de-blocking, coupling, capping, and oxidation.[][5] This process is typically performed on an automated solid-phase synthesizer.
Standard Phosphoramidite Synthesis Cycle
The standard cycle for oligonucleotide synthesis is a well-established and highly efficient process.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.
Incorporation of Modified Phosphoramidites
Characterization of Modified Oligonucleotides
Proper characterization of synthetic oligonucleotides containing modified bases is essential to confirm their identity, purity, and integrity.[10][11] Several analytical techniques are employed for this purpose.
Workflow for Characterization
A typical workflow for the characterization of modified oligonucleotides involves initial purification followed by a series of analytical tests to confirm the desired product.
Caption: A standard workflow for the synthesis, purification, and characterization of modified oligonucleotides.
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of a Modified Oligonucleotide
This protocol outlines the general steps for synthesizing an oligonucleotide containing a single modified base using an automated DNA/RNA synthesizer.
Materials:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U) and the specific modified phosphoramidite, dissolved in anhydrous acetonitrile.
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole).
-
Capping reagents (Acetic Anhydride and N-Methylimidazole).
-
Oxidizing solution (Iodine in THF/water/pyridine).
-
De-blocking solution (Trichloroacetic acid in dichloromethane).
-
Anhydrous acetonitrile for washing.
Procedure:
-
Synthesizer Setup: Load the synthesizer with the required reagents, phosphoramidites, and the CPG column.
-
Sequence Programming: Enter the desired oligonucleotide sequence, specifying the position for the incorporation of the modified base.
-
Synthesis Initiation: Start the synthesis program. The instrument will automatically perform the iterative four-step cycle (de-blocking, coupling, capping, oxidation) for each base addition.[5]
-
Modified Base Coupling: At the specified cycle, the synthesizer will deliver the modified phosphoramidite and activator to the column for coupling. The coupling time may be extended for certain modified bases to ensure high efficiency.
-
Synthesis Completion: After the final cycle, the synthesis is complete, and the oligonucleotide remains attached to the solid support with protecting groups intact.
-
Trityl-Off Option: The final 5'-DMT protecting group can be removed on the synthesizer ("trityl-off") to facilitate purification by some methods.
Protocol 2: Cleavage and Deprotection
This protocol describes the process of cleaving the synthesized oligonucleotide from the solid support and removing the protecting groups.
Materials:
-
Ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).
-
Heating block or oven.
-
SpeedVac or lyophilizer.
Procedure:
-
Cleavage from Support: Transfer the CPG support to a screw-cap vial. Add the cleavage/deprotection solution (e.g., concentrated ammonium hydroxide).
-
Incubation: Tightly seal the vial and incubate at the recommended temperature and duration (e.g., 55°C for 8-12 hours). These conditions may vary depending on the specific protecting groups used for the modified base.[10][11]
-
Supernatant Collection: After incubation, allow the vial to cool to room temperature. Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Drying: Evaporate the solution to dryness using a SpeedVac or lyophilizer.
-
Resuspension: Resuspend the dried oligonucleotide pellet in a suitable buffer (e.g., nuclease-free water or TE buffer).
Protocol 3: Analysis by Mass Spectrometry (MALDI-TOF)
This protocol provides a general method for verifying the molecular weight of the purified modified oligonucleotide.
Materials:
-
Purified oligonucleotide sample.
-
MALDI matrix solution (e.g., 3-hydroxypicolinic acid).
-
MALDI target plate.
-
MALDI-TOF mass spectrometer.
Procedure:
-
Sample Preparation: Mix a small aliquot of the purified oligonucleotide solution with the MALDI matrix solution.
-
Spotting: Spot the mixture onto the MALDI target plate and allow it to air dry, allowing co-crystallization of the sample and matrix.
-
Data Acquisition: Load the target plate into the mass spectrometer and acquire the mass spectrum in the appropriate mode (typically negative ion mode for oligonucleotides).
-
Data Analysis: Compare the observed molecular weight with the calculated theoretical molecular weight of the desired modified oligonucleotide sequence. This confirms the successful incorporation of the modified base.[10][11]
Protocol 4: Thermal Melting (Tm) Analysis
This protocol describes how to determine the melting temperature of a duplex containing the modified oligonucleotide to assess its thermal stability.
Materials:
-
Purified modified oligonucleotide.
-
Complementary DNA or RNA strand.
-
Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
UV-Vis spectrophotometer with a temperature controller.
Procedure:
-
Duplex Formation: Mix equimolar amounts of the modified oligonucleotide and its complementary strand in the annealing buffer.
-
Annealing: Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to form the duplex.
-
Absorbance Measurement: Place the sample in the spectrophotometer and monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).[12][13]
-
Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is determined from the midpoint of the melting curve, often by calculating the maximum of the first derivative of the absorbance vs. temperature plot.[13]
Quantitative Data Summary
The incorporation of modified bases can significantly impact the properties of oligonucleotides. The following tables summarize key quantitative data related to coupling efficiency and thermal stability.
Table 1: Coupling Efficiencies of Common Modified Phosphoramidites
| Modified Phosphoramidite | Typical Coupling Efficiency (%) | Notes |
| 2'-O-Methyl (2'-OMe) | >99% | Standard coupling times are generally sufficient. |
| 2'-Fluoro (2'-F) | >98% | May benefit from slightly extended coupling times. |
| 2'-O-Methoxyethyl (2'-MOE) | >98% | Similar to 2'-OMe, highly efficient incorporation. |
| 5-Methyl-dC | >99% | Behaves similarly to standard dC phosphoramidite. |
| N6-Methyl-dA | >98% | Efficient incorporation under standard conditions. |
| 8-Oxo-dG | >97% | May require optimized deprotection conditions to avoid side reactions. |
Note: Coupling efficiencies can vary depending on the synthesizer, reagents, and specific sequence context.
Table 2: Effect of Modified Bases on Duplex Thermal Stability (ΔTm)
| Modification | Duplex Type | ΔTm per Modification (°C) | Reference |
| 2'-O-Methyl (2'-OMe) | RNA/DNA | +1.0 to +1.5 | [14] |
| 2'-Fluoro (2'-F) | RNA/DNA | +2.0 to +3.0 | [] |
| 2'-O-Methoxyethyl (2'-MOE) | RNA/DNA | +1.5 to +2.0 | [] |
| Locked Nucleic Acid (LNA) | DNA/DNA | +2.0 to +8.0 | [14] |
| Phosphorothioate (PS) | DNA/DNA | -0.5 to -1.0 | [15] |
| 5-Methyl-dC | DNA/DNA | +0.5 to +1.0 | [15] |
Note: ΔTm values are approximate and can be influenced by the sequence, number of modifications, and buffer conditions.
Conclusion
The use of specific phosphoramidites for the incorporation of modified bases provides a versatile and powerful platform for the design and synthesis of oligonucleotides with enhanced properties. The protocols and data presented in these application notes offer a foundational guide for researchers to successfully synthesize, characterize, and utilize modified oligonucleotides in a wide range of applications, from basic research to the development of next-generation therapeutics and diagnostics. Careful optimization of synthesis and purification protocols, coupled with thorough analytical characterization, is crucial for obtaining high-quality modified oligonucleotides for downstream applications.
References
- 1. Novel phosphoramidite building blocks in synthesis and applications toward modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. twistbioscience.com [twistbioscience.com]
- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 6. cosmobio.co.jp [cosmobio.co.jp]
- 7. Modified Phosphoramidites in RNAi Research | BroadPharm [broadpharm.com]
- 8. mdpi.com [mdpi.com]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 10. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of synthetic oligonucleotides containing biologically important modified bases by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jascoinc.com [jascoinc.com]
- 13. agilent.com [agilent.com]
- 14. mdpi.com [mdpi.com]
- 15. Modified Base Oligonucleotide, Oligo Synthesis with Modified Bases [biosyn.com]
Application Notes and Protocols for the Synthesis of Long Oligonucleotides Using High-Efficiency Coupling Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of long oligonucleotides (>75 nucleotides) is a critical enabling technology for a wide range of applications, including gene synthesis, site-directed mutagenesis, CRISPR-Cas9 guide RNA production, and the development of nucleic acid-based therapeutics. However, the chemical synthesis of these long molecules presents significant challenges. As the length of the oligonucleotide increases, the cumulative effect of incomplete coupling at each step leads to a dramatic decrease in the yield of the full-length product. Furthermore, side reactions such as depurination can compromise the integrity of the final product.[1][2]
The success of long oligonucleotide synthesis hinges on achieving near-quantitative coupling efficiency at every cycle. This necessitates the use of high-efficiency coupling reagents, meticulous control of reaction conditions, and robust purification methods. This document provides detailed application notes and protocols for the synthesis of long oligonucleotides, with a focus on the selection and use of high-efficiency coupling reagents.
High-Efficiency Coupling Reagents
The choice of coupling activator is a critical factor in maximizing the efficiency of phosphoramidite chemistry, especially for the synthesis of long oligonucleotides. While 1H-Tetrazole has been a standard activator, more advanced reagents have been developed to offer higher coupling efficiencies, faster reaction times, and reduced side reactions. The ideal activator for long oligonucleotide synthesis should be highly nucleophilic to drive the coupling reaction to completion but not overly acidic to prevent premature detritylation of the phosphoramidite monomer, which can lead to the formation of n+1 impurities.[2][3]
Here, we compare three commonly used high-efficiency coupling activators: 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylmercapto-1H-tetrazole (BMT or BTT), and 4,5-Dicyanoimidazole (DCI).
| Activator | pKa | Solubility in Acetonitrile | Key Characteristics & Recommendations |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | ~0.75 M | More acidic than 1H-Tetrazole, leading to faster coupling. A good general-purpose activator.[4] |
| 5-Benzylmercapto-1H-tetrazole (BMT/BTT) | 4.1 | ~0.44 M | More acidic than ETT, offering very fast coupling. Often preferred for RNA synthesis due to the steric hindrance of 2'-protecting groups. However, its high acidity can increase the risk of n+1 impurities in long DNA synthesis.[2][4][5] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | ~1.2 M | Less acidic than tetrazoles but a stronger nucleophile, resulting in rapid coupling with a reduced risk of acid-catalyzed side reactions. Highly soluble in acetonitrile, allowing for higher effective concentrations. Recommended for the synthesis of long and complex oligonucleotides. [2][3][6] |
Experimental Protocols
I. Automated Synthesis of a 100-mer Oligonucleotide
This protocol is a representative procedure for the synthesis of a 100-mer oligonucleotide on an automated DNA synthesizer (e.g., ABI 394 or MerMade 12). It is crucial to ensure all reagents are of the highest purity and anhydrous.[2]
Materials:
-
DNA synthesizer (e.g., ABI 394, MerMade 12)
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside (e.g., 1000 Å or 2000 Å for long oligos)[2]
-
Anhydrous Acetonitrile (ACN)
-
Phosphoramidites (A, C, G, T) dissolved in anhydrous ACN to 0.1 M
-
Activator: 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous ACN[7]
-
Deblocking Reagent: 3% Dichloroacetic Acid (DCA) in Toluene[6]
-
Capping Reagents:
-
Cap A: Acetic Anhydride/2,6-Lutidine/ACN
-
Cap B: 16% N-Methylimidazole in ACN[2]
-
-
Oxidizer: 0.02 M Iodine in THF/Pyridine/Water
Synthesis Cycle Protocol (to be programmed into the synthesizer):
| Step | Reagent/Action | Duration | Purpose |
| 1. Deblocking | 3% DCA in Toluene | 60 seconds | Removal of the 5'-DMT protecting group. |
| 2. Wash | Anhydrous ACN | 5 x 30 seconds | Removal of deblocking reagent and residual moisture. |
| 3. Coupling | Phosphoramidite + 0.25 M DCI | 120 seconds | Formation of the phosphite triester linkage. A longer coupling time is recommended for long oligos. |
| 4. Wash | Anhydrous ACN | 3 x 30 seconds | Removal of excess phosphoramidite and activator. |
| 5. Capping | Cap A + Cap B | 30 seconds | Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of n-1 sequences. |
| 6. Wash | Anhydrous ACN | 3 x 30 seconds | Removal of capping reagents. |
| 7. Oxidation | 0.02 M Iodine solution | 30 seconds | Oxidation of the unstable phosphite triester to a stable phosphate triester. |
| 8. Wash | Anhydrous ACN | 5 x 30 seconds | Removal of oxidizer and preparation for the next cycle. |
Repeat steps 1-8 for each subsequent nucleotide addition.
II. Cleavage and Deprotection
Standard Protocol (Ammonium Hydroxide):
-
After completion of the synthesis, dry the solid support using a stream of argon.
-
Transfer the CPG support to a 2 mL screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide.
-
Seal the vial tightly and incubate at 55°C for 8-12 hours.
-
Cool the vial to room temperature and carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Rinse the CPG with 0.5 mL of sterile water and combine with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
Rapid Protocol (AMA - Ammonium Hydroxide/Methylamine): Note: This method is faster but requires the use of dC(Ac) phosphoramidite to prevent base modification.
-
After synthesis, dry the solid support with argon.
-
Transfer the CPG to a 2 mL vial.
-
Add 1 mL of a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).
-
Seal the vial and incubate at 65°C for 15 minutes.
-
Cool, collect the supernatant, rinse the CPG, and dry as described in the standard protocol.
III. Purification of Long Oligonucleotides
Purification is essential to isolate the full-length product from shorter failure sequences. For long oligonucleotides, Polyacrylamide Gel Electrophoresis (PAGE) or High-Performance Liquid Chromatography (HPLC) are the recommended methods.[5][8]
A. Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification:
-
Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., 8-12% acrylamide, 7 M Urea, 1X TBE buffer). The percentage of acrylamide should be optimized based on the length of the oligonucleotide.
-
Sample Preparation: Resuspend the dried crude oligonucleotide in 20-50 µL of loading buffer (e.g., 90% formamide, 1X TBE, bromophenol blue, xylene cyanol). Heat at 95°C for 5 minutes and then snap-cool on ice.
-
Electrophoresis: Load the sample onto the gel and run at a constant power until the desired separation is achieved (typically when the bromophenol blue dye has migrated two-thirds of the way down the gel).
-
Visualization: Visualize the oligonucleotide bands by UV shadowing. Place the gel on a fluorescent TLC plate and illuminate with a short-wave UV lamp (254 nm). The oligonucleotide will appear as a dark shadow.
-
Excision and Elution: Carefully excise the band corresponding to the full-length product. Crush the gel slice and elute the oligonucleotide overnight at room temperature in an elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA).
-
Desalting: Remove the eluted oligonucleotide from the gel fragments and desalt using a desalting column or ethanol precipitation.
B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification (DMT-on):
This method is highly effective for purifying long oligonucleotides by retaining the hydrophobic 5'-dimethoxytrityl (DMT) group on the full-length product.
-
Synthesizer Program: Program the synthesizer to not remove the final 5'-DMT group (DMT-on synthesis).
-
Cleavage and Deprotection: Perform cleavage and deprotection as described previously.
-
HPLC System:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
-
Inject the crude, DMT-on oligonucleotide.
-
Run a linear gradient of increasing acetonitrile concentration (e.g., 5-50% B over 30 minutes). The hydrophobic DMT-on full-length product will be retained longer than the non-DMT-bearing failure sequences.
-
-
Fraction Collection: Collect the peak corresponding to the DMT-on product.
-
Detritylation: Add 80% acetic acid to the collected fraction and incubate for 30 minutes at room temperature to cleave the DMT group.
-
Desalting: Neutralize the solution and desalt the purified oligonucleotide.
Visualizations
Caption: Automated phosphoramidite synthesis cycle for oligonucleotides.
Caption: Activation of a phosphoramidite monomer by a coupling activator.
Caption: Workflow for post-synthesis cleavage, deprotection, and purification.
References
- 1. Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. chemrxiv.org [chemrxiv.org]
Post-Synthesis Processing and Cleavage of Oligonucleotides from Solid Support: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the critical post-synthesis processing of oligonucleotides. Following solid-phase synthesis, oligonucleotides must be cleaved from the support, deprotected, and purified to ensure they are biologically active and suitable for downstream applications, from basic research to therapeutic development.
Overview of Post-Synthesis Processing
Following automated phosphoramidite synthesis, the oligonucleotide is fully protected and remains covalently attached to a solid support, typically controlled pore glass (CPG).[1][2] The three primary post-synthesis processing steps are:
-
Cleavage: The release of the oligonucleotide from the solid support.
-
Deprotection: The removal of protecting groups from the nucleobases and the phosphate backbone.
-
Purification: The separation of the full-length oligonucleotide from truncated sequences and other impurities.
These steps can sometimes be performed concurrently.[1] The choice of specific protocols depends on factors such as the nature of the oligonucleotide (e.g., presence of sensitive modifications), the desired purity, and the required final yield.[1][3]
Cleavage and Deprotection Protocols
Cleavage and deprotection are fundamental steps to yield a functional single-stranded nucleic acid.[1] After synthesis, the oligonucleotide has a 4,4'-dimethoxytrityl (DMTr) group on the 5'-terminus, 2-cyanoethyl groups on the phosphate backbone, and acyl protecting groups on the exocyclic amines of the nucleobases (adenine, cytosine, and guanine).[1][4]
Standard Deprotection Protocol (Ammonium Hydroxide)
This is the most traditional and widely used method for routine oligonucleotide deprotection.
Experimental Protocol:
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add concentrated ammonium hydroxide (28-33%) to the vial, ensuring the support is completely submerged.
-
Incubate the vial at 55°C for 5 to 17 hours. The exact time depends on the specific protecting groups used. For standard protecting groups, 5 hours is often sufficient.[2][5]
-
Allow the vial to cool to room temperature.
-
Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.
-
The resulting oligonucleotide pellet is ready for purification.
Table 1: Standard Deprotection Conditions
| Reagent | Temperature | Time | Notes |
| Concentrated Ammonium Hydroxide | 55°C | 5 - 17 hours | Effective for standard protecting groups. Longer incubation may be required for certain modifications. |
| Concentrated Ammonium Hydroxide | Room Temperature | 1 hour (cleavage) | Cleavage from the support can be achieved at room temperature, followed by heating for deprotection.[2][3] |
Fast Deprotection Protocol (AMA)
For more rapid deprotection, a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) can be used. This method is significantly faster but requires the use of dC monomers protected with acetyl (Ac) instead of benzoyl (Bz) to prevent base modification.[6]
Experimental Protocol:
-
Transfer the solid support to a screw-cap vial.
-
Prepare the AMA reagent by mixing equal volumes of aqueous ammonium hydroxide (28-33%) and 40% aqueous methylamine.
-
Add the AMA solution to the vial, ensuring the support is fully submerged.
-
Incubate the vial at 65°C for 10 minutes.
-
Cool the vial to room temperature.
-
Transfer the supernatant to a new tube.
-
Evaporate the AMA solution to dryness.
-
The oligonucleotide is now ready for purification.
Table 2: Fast Deprotection Conditions
| Reagent | Temperature | Time | Notes |
| AMA (Ammonium Hydroxide/Methylamine, 1:1 v/v) | 65°C | 10 minutes | Requires Ac-dC to avoid side reactions.[6] Not suitable for all modifications. |
Mild Deprotection for Sensitive Oligonucleotides
Oligonucleotides containing sensitive modifications, such as certain dyes or labels, may be degraded by harsh basic conditions. In these cases, milder deprotection strategies are necessary. "UltraMILD" phosphoramidites, such as those with phenoxyacetyl (Pac) on dA, acetyl (Ac) on dC, and iso-propylphenoxyacetyl (iPr-Pac) on dG, allow for deprotection under milder basic conditions.[1]
Experimental Protocol (Potassium Carbonate in Methanol):
-
Transfer the solid support with the synthesized oligonucleotide to a vial.
-
Add a solution of 0.05 M potassium carbonate in methanol.
-
Incubate at room temperature for 4 hours.
-
Transfer the supernatant to a new tube.
-
Neutralize the solution with an appropriate buffer.
-
Proceed with purification.
Table 3: Mild Deprotection Conditions
| Reagent | Temperature | Time | Notes |
| 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | For use with UltraMILD phosphoramidites.[6] |
| t-Butylamine/Methanol/Water (1:1:2) | 55°C | Overnight | An alternative for certain sensitive modifications like TAMRA.[3][6] |
Purification of Oligonucleotides
After cleavage and deprotection, the crude oligonucleotide solution contains the full-length product, truncated sequences (failure sequences), and small molecule impurities from the synthesis and deprotection steps. The choice of purification method depends on the intended application and the required purity.[1] As purity increases, the final yield generally decreases.[1]
Table 4: Comparison of Oligonucleotide Purification Methods
| Purification Method | Principle | Purity | Yield | Recommended For |
| Desalting | Size exclusion chromatography | Removes small molecules | High | Oligonucleotides < 36 bases for applications like PCR and sequencing.[1] |
| Reverse-Phase Cartridge (RPC) | Hydrophobicity | Moderate | Moderate | Enriching full-length "trityl-on" product for oligos up to 50 bases.[1] |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | High (~80%) | Moderate | Large-scale synthesis and purification of oligos up to 50 bases.[1] |
| Anion-Exchange HPLC (AX-HPLC) | Charge (phosphate backbone) | High | Moderate | Oligonucleotides up to 40 bases, especially those with significant secondary structure.[1] |
| Polyacrylamide Gel Electrophoresis (PAGE) | Molecular Weight | Very High (>95%) | Low | Unmodified sequences > 50 bases requiring high purity.[1] |
Desalting Protocol
Desalting is the most basic form of purification and removes salts and other small molecules.
Experimental Protocol (Size-Exclusion Chromatography):
-
Resuspend the dried oligonucleotide pellet in a small volume of a suitable buffer or water.
-
Equilibrate a desalting column (e.g., a pre-packed gel filtration column) with water or the desired buffer.
-
Load the oligonucleotide sample onto the column.
-
Elute the oligonucleotide with water or buffer. The oligonucleotide will elute in the void volume, while smaller molecules are retained in the column matrix.[7]
-
Collect the fractions containing the oligonucleotide, which can be monitored by UV absorbance at 260 nm.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used method for purifying oligonucleotides, particularly when the 5'-DMTr group is left on (trityl-on purification). The hydrophobic DMTr group allows for excellent separation of the full-length product from non-tritylated failure sequences.[7]
Experimental Protocol (Trityl-on RP-HPLC):
-
Resuspend the crude oligonucleotide in an appropriate starting buffer (e.g., 0.1 M triethylammonium acetate, TEAA).
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Elute with a gradient of an organic solvent, such as acetonitrile, in the starting buffer.
-
The trityl-on full-length product will have a longer retention time than the trityl-off failure sequences.
-
Collect the peak corresponding to the desired product.
-
Remove the DMTr group by treating the collected fraction with 80% acetic acid for 15-30 minutes.[8]
-
Desalt the final product to remove the acid and HPLC buffer salts.
Visualizing the Workflow
The following diagrams illustrate the key workflows in post-synthesis oligonucleotide processing.
Caption: General workflow for post-synthesis oligonucleotide processing.
Caption: Decision tree for choosing a cleavage and deprotection protocol.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. atdbio.com [atdbio.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Cleavage / Deprotection Reagents | Nucleic Acid Chemistry | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. US5518651A - Methods and reagents for cleaving and deprotecting oligonucleotides - Google Patents [patents.google.com]
- 6. glenresearch.com [glenresearch.com]
- 7. atdbio.com [atdbio.com]
- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Troubleshooting failed reactions in automated DNA synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during automated DNA synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the acceptable range for coupling efficiency in automated DNA synthesis?
A1: For routine synthesis of unmodified oligonucleotides, an average stepwise coupling efficiency of 98.5% to 99.5% is generally considered acceptable.[1][2] However, for the synthesis of long oligonucleotides, it is crucial to maintain the highest possible coupling efficiency, ideally above 99%.[3][4] Even a small decrease in coupling efficiency can significantly impact the yield of the full-length product, especially for longer sequences.[3][4][5]
Q2: How does coupling efficiency affect the final yield of my oligonucleotide?
A2: The overall yield of the full-length oligonucleotide is exponentially dependent on the average coupling efficiency. A seemingly small drop in efficiency can lead to a substantial decrease in the final product. For instance, for a 100-mer oligonucleotide, a coupling efficiency of 99% results in a theoretical yield of approximately 36.6% of the full-length product, while a drop to 98% efficiency reduces the yield to about 13.3%.[4]
Q3: What are the most common causes of low coupling efficiency?
A3: The most frequent causes of low coupling efficiency include:
-
Moisture: Water in reagents, particularly the acetonitrile (ACN) and phosphoramidites, is a primary cause of reduced coupling efficiency.[4] Moisture can react with the activated phosphoramidite, preventing it from coupling to the growing DNA chain.
-
Reagent Quality: The purity and freshness of phosphoramidites, activator, and other reagents are critical. Degraded reagents will lead to poor coupling. Phosphoramidites generally have a shelf life of one to two weeks on the synthesizer.
-
Instrument Issues: Incorrect calibration of the synthesizer, leading to inaccurate reagent delivery volumes, can significantly impact coupling efficiency. Clogged lines or faulty valves can also be a cause.
-
Depurination: The acidic conditions used for detritylation can lead to the removal of purine bases (adenine and guanine), creating abasic sites that cannot be extended.
Q4: What are "n-1" deletions, and what causes them?
A4: "n-1" deletions are a common impurity in synthetic oligonucleotides where a single nucleotide is missing from the sequence. The primary cause of n-1 deletions is incomplete capping of unreacted 5'-hydroxyl groups after a failed coupling step. If these unreacted sites are not capped, they can react in the subsequent coupling cycle, leading to a deletion. Inefficient capping can be due to old or improperly prepared capping reagents.
Q5: How can I assess the quality of my synthetic oligonucleotide?
A5: Several methods can be used to assess the quality of synthetic oligonucleotides:
-
Trityl Monitoring: This is an in-process quality control method that measures the amount of trityl cation released during each detritylation step. The intensity of the color is proportional to the amount of trityl released, which in turn reflects the coupling efficiency of the previous cycle.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for analyzing the purity of the final product. It can separate the full-length oligonucleotide from shorter failure sequences (n-x products).[7][8]
-
Mass Spectrometry (MS): Mass spectrometry provides an accurate molecular weight of the synthesized oligonucleotide, confirming its identity.
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE can be used to visualize the purity of the oligonucleotide, with the full-length product appearing as the most prominent band.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency
Symptom: The trityl monitor shows progressively decreasing yields, or the final analysis (e.g., by HPLC) shows a low percentage of the full-length product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Moisture Contamination | - Use anhydrous acetonitrile (<30 ppm water). - Ensure phosphoramidite solutions are fresh and dry. - Check for leaks in the system that could introduce moisture. - On humid days, consider purging the synthesizer cabinet with dry nitrogen.[9] |
| Degraded Reagents | - Replace all reagents, especially phosphoramidites and activator, with fresh stock. - Ensure proper storage of reagents as per the manufacturer's instructions. |
| Incorrect Reagent Delivery | - Calibrate the synthesizer to ensure accurate delivery volumes for all reagents. - Check for clogs or kinks in the reagent delivery lines. |
| Inefficient Activation | - Ensure the activator (e.g., Tetrazole, DCI) is fresh and at the correct concentration. - Increase the coupling time in the synthesis protocol. |
| Poor Solid Support Quality | - Use a high-quality solid support with appropriate loading capacity for your synthesis scale. |
Experimental Protocol: Trityl Monitoring
This protocol describes the general steps for monitoring coupling efficiency in real-time using the trityl cation released during detritylation.
Methodology:
-
Enable Trityl Monitoring: In the synthesizer's software, enable the trityl monitoring function for each cycle.
-
Set Baseline: The instrument will measure the absorbance of the detritylation solution before the first cycle to establish a baseline.
-
Collect Data: During each detritylation step, the orange-colored trityl cation is released into the deblocking solution. The synthesizer's spectrophotometer measures the absorbance of this solution at approximately 495 nm.[6][10]
-
Calculate Stepwise Yield: The software calculates the stepwise coupling efficiency based on the amount of trityl released in the current cycle compared to the previous one.
-
Analyze Results: Monitor the stepwise yields throughout the synthesis. A consistent and high yield (typically >98.5%) indicates a successful synthesis. A sudden or gradual drop in yield points to a problem that needs to be addressed.
Issue 2: Incomplete Detritylation
Symptom: The final product analysis shows a significant amount of "n-x" products (sequences with multiple deletions) or a lower than expected overall yield.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inefficient Deblocking Reagent | - Use fresh deblocking solution (e.g., trichloroacetic acid in dichloromethane). - Ensure the concentration of the deblocking acid is correct. |
| Insufficient Deblocking Time | - Increase the deblocking time in the synthesis protocol. |
| Poor Reagent Flow | - Check for clogs in the deblocking solution delivery line. - Ensure the column is packed correctly to allow for uniform flow. |
| Acetonitrile Carryover | - Ensure a thorough wash with a non-coordinating solvent like dichloromethane is performed before the deblocking step to remove any residual acetonitrile, which can inhibit detritylation. |
Experimental Protocol: Manual Detritylation
This protocol is for removing the 5'-DMT group from a trityl-on oligonucleotide after purification.
Methodology:
-
Dissolve the Oligonucleotide: Dissolve the dried, purified trityl-on oligonucleotide in 1 mL of 80% acetic acid.[11]
-
Incubate: Vortex the solution and incubate at room temperature for 30-60 minutes.[11]
-
Dry the Sample: Dry the detritylated oligonucleotide using a vacuum centrifuge.[11]
-
Desalting (Optional): If necessary, perform a desalting step to remove the cleaved trityl group and other salts.
Issue 3: Capping Failure
Symptom: Analysis of the crude product by HPLC or PAGE shows a prominent "n-1" peak, indicating a significant amount of single-base deletion sequences.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Degraded Capping Reagents | - Replace Cap Mix A (acetic anhydride) and Cap Mix B (N-methylimidazole) with fresh solutions.[12] |
| Insufficient Capping Time | - Increase the capping time in the synthesis protocol. |
| Incorrect Reagent Concentration | - Ensure the concentrations of the capping reagents are as specified by the manufacturer. |
| Poor Reagent Delivery | - Check for blockages in the capping reagent delivery lines. |
Experimental Protocol: Capping Efficiency Assay using PAGE
This protocol provides a method to qualitatively assess capping efficiency by analyzing the crude product on a denaturing polyacrylamide gel.
Methodology:
-
Sample Preparation: After synthesis, cleave and deprotect a small aliquot of the crude oligonucleotide.
-
Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., 15-20% acrylamide with 7M urea).
-
Loading and Electrophoresis: Load the crude oligonucleotide sample onto the gel alongside a full-length standard (if available) and appropriate size markers. Run the gel until the dye front reaches the bottom.
-
Visualization: Stain the gel with a suitable dye (e.g., SYBR Gold) and visualize it under UV light.
-
Analysis: A successful synthesis with efficient capping will show a major band corresponding to the full-length product and minimal lower molecular weight bands (n-1, n-2, etc.). A prominent n-1 band indicates poor capping efficiency.
Data Presentation
Table 1: Impact of Coupling Efficiency on the Theoretical Yield of Full-Length Oligonucleotides
This table illustrates how the percentage of full-length product decreases with increasing oligonucleotide length and decreasing coupling efficiency.
| Oligo Length (bases) | 99.5% Coupling Efficiency | 99.0% Coupling Efficiency | 98.0% Coupling Efficiency |
| 20 | 90.9% | 82.6% | 68.1% |
| 40 | 82.2% | 67.6% | 45.5% |
| 60 | 74.4% | 55.3% | 30.4% |
| 80 | 67.3% | 45.2% | 20.3% |
| 100 | 60.9% | 37.0% | 13.5% |
| 120 | 55.1% | 30.2% | 9.0% |
| 150 | 47.4% | 22.4% | 4.9% |
Data is based on theoretical calculations and actual yields may vary.
Visualizations
References
- 1. Polymerase Chain Reaction (PCR) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. biofabresearch.com [biofabresearch.com]
- 3. Synthesizer common question and troubleshooting | LGC, Biosearch Technologies [biosearchtech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. forensicresources.org [forensicresources.org]
- 6. atdbio.com [atdbio.com]
- 7. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. atdbio.com [atdbio.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. Phosphoramidite Considerations | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. Manual Removal of 5’-Trityl (DMT) From Trityl-On DNA Oligos Following Deprotection < Oligo Synthesis Resource [medicine.yale.edu]
- 12. usp.org [usp.org]
Common side reactions in oligonucleotide synthesis and their prevention.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions encountered during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during oligonucleotide synthesis?
A1: The most common side reactions in phosphoramidite-based oligonucleotide synthesis include:
-
Depurination: The cleavage of the bond connecting a purine base (Adenine or Guanine) to the sugar backbone.[1][2]
-
Oxidation of Phosphoramidites: Premature oxidation of the phosphoramidite monomers before the coupling step, rendering them unreactive.[3]
-
Incomplete Coupling: Failure of the activated phosphoramidite to react with the free 5'-hydroxyl group of the growing oligonucleotide chain.[][5]
-
Failed Capping: The inability to block unreacted 5'-hydroxyl groups after the coupling step, leading to the formation of deletion mutations in subsequent cycles.[6]
-
Formation of Phosphodiester Adducts: Undesired modification of the phosphodiester backbone, for instance by acrylonitrile, a byproduct of the deprotection of the phosphate group.[7]
-
Modification of Nucleobases: Side reactions on the nucleobases themselves, such as the phosphitylation of the O6 position of guanine.[8][9]
Q2: What causes depurination and how can I prevent it?
A2: Depurination is the acid-catalyzed cleavage of the N-glycosidic bond between a purine base (A or G) and the deoxyribose sugar.[1][2] This leads to the formation of an abasic site in the oligonucleotide chain, which is subsequently cleaved during the final basic deprotection step, resulting in truncated sequences.[1]
Causes:
-
Prolonged or overly strong acid treatment during detritylation: The dimethoxytrityl (DMT) group is removed with an acid, and excessive exposure can lead to depurination.[10] Using a stronger acid like trichloroacetic acid (TCA) can cause more depurination than a milder acid like dichloroacetic acid (DCA).[11]
-
Electron-withdrawing protecting groups on purine bases: These groups can destabilize the glycosidic bond, making the purine more susceptible to cleavage.[1]
Prevention:
-
Optimize detritylation conditions: Use the mildest possible acid (e.g., 3% DCA in dichloromethane) and the shortest possible reaction time necessary for complete DMT removal.[10][11]
-
Use depurination-resistant protecting groups: Employ alternative protecting groups for adenosine, such as dialkylformamidines, which are more resistant to acid-catalyzed depurination.[11]
Q3: My final product is contaminated with shorter sequences (n-1). What is the likely cause and solution?
A3: The presence of n-1 sequences (oligonucleotides missing one nucleotide) is a strong indicator of either incomplete coupling or failed capping.
Causes of Incomplete Coupling:
-
Poor quality or degraded phosphoramidites: Moisture or improper storage can lead to the hydrolysis or oxidation of phosphoramidites, reducing their reactivity.[][12]
-
Insufficient activator: The activator (e.g., tetrazole) is crucial for the coupling reaction. Low concentration or degradation of the activator will result in poor coupling efficiency.
-
Suboptimal reaction conditions: Inadequate reaction times or temperatures can hinder the completion of the coupling step.
Causes of Failed Capping:
-
Inefficient capping reagents: Degraded or improperly prepared capping reagents (e.g., acetic anhydride and N-methylimidazole) will not effectively block the unreacted 5'-hydroxyl groups.[9]
-
Insufficient capping time: The capping reaction must be allowed to proceed to completion to ensure all failure sequences are terminated.
Solutions:
-
Ensure high-quality reagents: Use fresh, anhydrous solvents and high-purity phosphoramidites and activators.[13] Store reagents under appropriate conditions (e.g., low temperature, inert atmosphere).[12]
-
Optimize reaction protocols: Calibrate the synthesizer to ensure accurate delivery of reagents.[13] Optimize coupling and capping times for your specific synthesis scale and sequence.
-
Purify the final product: Even with optimized synthesis, some level of n-1 sequences is expected. Purification using methods like High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) is essential to isolate the full-length product.[5][14]
Q4: I am observing a significant loss of product after the final deprotection step. What could be the reason?
A4: Significant product loss after deprotection often points to issues that occurred during the synthesis cycles, which manifest during the final cleavage and deprotection.
Potential Causes:
-
Depurination: As mentioned in Q2, abasic sites created during synthesis will be cleaved under basic deprotection conditions, leading to shorter fragments and a lower yield of the full-length product.[15]
-
Base-lability of modified nucleosides: If your oligonucleotide contains modified bases that are sensitive to the standard deprotection conditions (e.g., strong ammonia), they may be degraded, leading to product loss.[16]
-
Incomplete cleavage from the solid support: If the cleavage from the CPG solid support is not complete, a portion of the synthesized oligonucleotides will be lost.
-
Formation of adducts: The formation of adducts, such as cyanoethyl adducts on thymine, can occur under strongly basic conditions during deprotection, leading to modified and potentially degraded products.[7]
Troubleshooting:
-
Review synthesis and deprotection protocols: Ensure that the detritylation steps were not too harsh and that the deprotection conditions are compatible with all nucleobases and modifications in your sequence.
-
Use milder deprotection conditions: For sensitive oligonucleotides, consider using milder deprotection reagents or conditions, such as gaseous ammonia or methylamine.[17]
-
Optimize cleavage time: Ensure sufficient time is allowed for complete cleavage from the solid support.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency
Symptoms:
-
Low overall yield of the final oligonucleotide.
-
High proportion of truncated sequences (n-1, n-2, etc.) observed during analysis (e.g., HPLC, Mass Spectrometry).
-
Faint color development during the trityl cation monitoring step.
Possible Causes & Solutions:
| Cause | Solution |
| Degraded Phosphoramidites | Use fresh, high-quality phosphoramidites. Ensure proper storage in a desiccator under an inert atmosphere. |
| Moisture in Reagents/Solvents | Use anhydrous grade acetonitrile and other reagents. Ensure all reagent bottles are properly sealed. |
| Inactive Activator | Prepare fresh activator solution. Ensure the correct concentration is used. |
| Incorrect Reagent Delivery | Calibrate the DNA synthesizer to ensure accurate and consistent delivery of phosphoramidites and activator. |
| Secondary Structure Formation | For GC-rich or palindromic sequences, consider using modified phosphoramidites or special synthesis protocols to disrupt secondary structures. |
Issue 2: Evidence of Depurination
Symptoms:
-
Presence of shorter fragments upon analysis, particularly after cleavage and deprotection.
-
The final product appears as a smear on a gel, with multiple bands below the expected product size.
-
Mass spectrometry data shows peaks corresponding to fragments resulting from cleavage at purine bases.
Possible Causes & Solutions:
| Cause | Solution |
| Harsh Detritylation Conditions | Reduce the concentration of the deblocking acid (e.g., switch from 3% TCA to 3% DCA). Minimize the detritylation time to what is necessary for complete deblocking. |
| Electron-Withdrawing Protecting Groups | For sequences rich in purines, consider using alternative, more stable protecting groups for A and G bases. |
| Prolonged Synthesis Time | For very long oligonucleotides, the cumulative exposure to acid can increase depurination. Optimize cycle times to minimize overall synthesis duration. |
Experimental Protocols
Protocol 1: HPLC Analysis of Crude Oligonucleotides
This protocol is for the analysis of the crude oligonucleotide product after synthesis, cleavage, and deprotection to assess the purity and identify the presence of failure sequences.
Materials:
-
Reversed-phase HPLC system with a UV detector.
-
C18 HPLC column suitable for oligonucleotide analysis.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in acetonitrile.
-
Crude oligonucleotide sample dissolved in water.
Methodology:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject 5-10 µL of the dissolved crude oligonucleotide sample.
-
Run a linear gradient of increasing Mobile Phase B concentration (e.g., from 10% to 50% over 30 minutes).
-
Monitor the elution profile at 260 nm.
-
The full-length product should be the major, latest-eluting peak. Earlier eluting peaks typically correspond to shorter, failure sequences.
Protocol 2: Mass Spectrometry Analysis
This protocol is used to confirm the molecular weight of the synthesized oligonucleotide and to identify any modifications or truncated species.
Materials:
-
Electrospray Ionization (ESI) Mass Spectrometer.
-
HPLC system for online desalting (optional but recommended).
-
Solvents for mass spectrometry (e.g., acetonitrile, water, with a small amount of a volatile salt like triethylamine and hexafluoroisopropanol).
-
Purified oligonucleotide sample.
Methodology:
-
Prepare a dilute solution of the oligonucleotide in a suitable solvent.
-
If using offline analysis, desalt the sample using a suitable method (e.g., ethanol precipitation or a desalting column).
-
Infuse the sample into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in negative ion mode.
-
Deconvolute the resulting multiply charged ion series to obtain the molecular mass of the oligonucleotide.
-
Compare the experimentally determined mass with the theoretical mass of the desired sequence.
Visualizations
Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.
Caption: The pathway of depurination leading to truncated oligonucleotides.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Depurination - Wikipedia [en.wikipedia.org]
- 3. lcms.cz [lcms.cz]
- 5. gilson.com [gilson.com]
- 6. m.youtube.com [m.youtube.com]
- 7. atdbio.com [atdbio.com]
- 8. Prevention of guanine modification and chain cleavage during the solid phase synthesis of oligonucleotides using phosphoramidite derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 11. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 13. Synthesizer common question and troubleshooting | LGC, Biosearch Technologies [biosearchtech.com]
- 14. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Solid-phase synthesis and side reactions of oligonucleotides containing O-alkylthymine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing depurination during the detritylation step.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize depurination during the detritylation step of oligonucleotide synthesis.
Troubleshooting Guides & FAQs
Q1: What is depurination and why is it a concern during oligonucleotide synthesis?
Depurination is a chemical reaction where the bond connecting a purine base (adenine or guanine) to the deoxyribose sugar in the DNA backbone is broken, leading to the loss of the base.[1] This creates an apurinic (AP) site in the oligonucleotide chain.[2] During the final basic deprotection step of synthesis, the oligonucleotide chain is cleaved at these AP sites, resulting in truncated, shorter DNA fragments.[3] This significantly reduces the yield of the desired full-length oligonucleotide and complicates downstream purification and applications.[3]
The detritylation step, which involves the use of an acid to remove the 5'-dimethoxytrityl (DMT) protecting group, is the primary stage during synthesis where depurination can occur.[4] The acidic conditions required for detritylation can also lead to the undesirable protonation of the purine bases, making them susceptible to cleavage.[5]
Q2: Which factors influence the rate of depurination during detritylation?
Several factors can influence the rate of depurination:
-
Acid Strength and Type: Stronger acids, like Trichloroacetic Acid (TCA), lead to faster detritylation but also significantly increase the rate of depurination compared to weaker acids like Dichloroacetic Acid (DCA).[5][6]
-
Acid Concentration: Higher concentrations of acid can accelerate both detritylation and depurination.[7] However, the relationship is not always linear, and optimizing the concentration is crucial.[7][8]
-
Contact Time: Prolonged exposure of the oligonucleotide to acidic conditions increases the likelihood of depurination.[6] Minimizing the acid contact time is therefore critical.[6][9]
-
Temperature: Higher temperatures can increase the rate of both detritylation and depurination.[10]
-
Nucleobase Protecting Groups: The type of protecting group on the purine bases can influence their stability in acidic conditions. Electron-withdrawing acyl groups can destabilize the glycosidic bond, making the purine more susceptible to depurination.[3] In contrast, electron-donating formamidine protecting groups can help stabilize this bond and reduce depurination.[3]
-
Solvent System: The choice of solvent can affect the kinetics of both detritylation and depurination.[11] Methylene chloride (DCM) generally leads to faster kinetics compared to toluene.[11]
Q3: How can I minimize depurination while ensuring complete detritylation?
Finding the right balance between complete detritylation and minimal depurination is key. Here are several strategies:
-
Use a Milder Acid: Dichloroacetic Acid (DCA) is a milder acid than Trichloroacetic Acid (TCA) and is generally recommended to minimize depurination, especially for the synthesis of long oligonucleotides.[5][6]
-
Optimize Acid Concentration and Contact Time: Use the lowest effective acid concentration for the shortest possible time to achieve complete detritylation.[6] For example, studies have shown that with 3% TCA, an acid delivery time as short as 10 seconds can be effective without significantly compromising the yield of the full-length product.[6] Alternating the detritylation step with wash steps can also help minimize acid contact time.[6]
-
Consider Alternative Deblocking Agents and Additives: The use of scavengers or additives in the detritylation solution can help reduce depurination. For instance, adding a small percentage of a lower alcohol like methanol or ethanol, or 1H-pyrrole to a DCA solution has been shown to be effective.[12]
-
Employ Depurination-Resistant Protecting Groups: Using monomers with protecting groups that enhance the stability of the glycosidic bond, such as dimethylformamidine (dmf) for guanosine, can significantly reduce depurination.[3][5]
-
Control the Temperature: Perform the detritylation step at ambient temperature unless a specific protocol requires elevated temperatures. Even a slight increase in temperature can accelerate depurination.[10]
Data Presentation
Table 1: Comparison of Deblocking Reagents and their Impact on Depurination
| Deblocking Reagent | Acid Type | Typical Concentration | Key Features | Best For |
| 10% DCA in Toluene | Dichloroacetic Acid (DCA) | 10% | Standard, fast deblocking | Routine, short oligo synthesis[11] |
| 3% DCA in Toluene | Dichloroacetic Acid (DCA) | 3% | Gentle deblocking | Long or modified oligos, sensitive bases[11] |
| 3% TCA in Methylene Chloride | Trichloroacetic Acid (TCA) | 3% | Alternative, faster chemistry | Workflows where TCA is preferred[11] |
| 3% DCA in Methylene Chloride | Dichloroacetic Acid (DCA) | 3% | Mild, controlled detritylation | Sensitive workflows[11] |
Table 2: Depurination Half-Times of N-benzoyl protected 5′-DMT-dA-CPG in a Dimer Context
| Deblocking Reagent | Depurination Half-Time (hours) |
| 3% DCA in CH₂Cl₂ | 1.3[7] |
| 15% DCA in CH₂Cl₂ | ~0.43 (3-fold faster than 3% DCA)[7] |
| 3% TCA in CH₂Cl₂ | ~0.33 (4-fold faster than 3% DCA)[7] |
This data is derived from kinetic studies on CPG-bound intermediates and highlights the relative rates of depurination under different acidic conditions.
Experimental Protocols
Protocol 1: Standard Detritylation using Dichloroacetic Acid (DCA)
This protocol is a general guideline for detritylation using DCA to minimize depurination.
-
Reagent Preparation: Prepare a 3% (v/v) solution of Dichloroacetic Acid (DCA) in a suitable solvent, such as toluene or methylene chloride.
-
Delivery to Synthesizer: Ensure the synthesizer is primed with the DCA solution.
-
Detritylation Step: Deliver the 3% DCA solution to the synthesis column containing the solid-supported oligonucleotide.
-
Contact Time: Allow the DCA solution to react for a minimal, optimized time (e.g., 60-120 seconds). This time may need to be adjusted based on the synthesizer, scale, and sequence length.
-
Washing: Following detritylation, thoroughly wash the column with an anhydrous solvent like acetonitrile to remove the acid and the cleaved DMT cation.[8]
-
Proceed to Next Cycle: Continue with the subsequent coupling, capping, and oxidation steps of the synthesis cycle.
Protocol 2: Analysis of Depurination by HPLC
This protocol outlines a method to quantify the level of depurination in a synthesized oligonucleotide.
-
Oligonucleotide Cleavage and Deprotection: After synthesis, cleave the oligonucleotide from the solid support and deprotect it using a standard ammonium hydroxide treatment.
-
Sample Preparation: Dissolve the deprotected oligonucleotide in a suitable buffer (e.g., dilute ammonium hydroxide, pH 8.5-9) to a concentration of approximately 3.0 A260 U/ml.[7]
-
HPLC Analysis: Analyze the sample using reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Data Interpretation: Depurinated fragments will appear as shorter, earlier-eluting peaks compared to the full-length product. The percentage of depurination can be estimated by integrating the peak areas of the depurinated fragments and the full-length product.
Visualizations
Caption: Mechanism of depurination during oligonucleotide synthesis.
Caption: Standard oligonucleotide synthesis cycle highlighting the detritylation step.
Caption: Logical relationship of strategies to minimize depurination.
References
- 1. Depurination - Wikipedia [en.wikipedia.org]
- 2. What is sample depurination and how do I prevent it? - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]
- 3. glenresearch.com [glenresearch.com]
- 4. phenomenex.com [phenomenex.com]
- 5. glenresearch.com [glenresearch.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Acid binding and detritylation during oligonucleotide synthesis. | Semantic Scholar [semanticscholar.org]
- 10. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youdobio.com [youdobio.com]
- 12. WO1996003417A1 - Improved methods of detritylation for oligonucleotide synthesis - Google Patents [patents.google.com]
Technical Support Center: Optimizing Deprotection of Sensitive Oligonucleotides
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the deprotection of sensitive oligonucleotides.
Troubleshooting Guide
This section addresses common issues encountered during the deprotection of sensitive oligonucleotides.
Issue 1: Incomplete deprotection observed by HPLC or Mass Spectrometry.
Q: My analytical results (HPLC or Mass Spectrometry) show incomplete removal of protecting groups. What are the possible causes and how can I resolve this?
A: Incomplete deprotection is a frequent issue that can compromise the quality and function of your oligonucleotides. The primary reasons for this are often related to the deprotection reagent, reaction time, or temperature. The rate-limiting step in oligonucleotide deprotection is typically the removal of the protecting group from guanine (dG).[1]
Possible Causes and Solutions:
-
Deprotection Reagent Quality: The use of old or improperly stored ammonium hydroxide is a common cause of incomplete deprotection.[1] Ensure you are using a fresh solution of ammonium hydroxide. It is recommended to aliquot and store it in the refrigerator for no longer than one week.[1]
-
Insufficient Deprotection Time or Temperature: The time and temperature of deprotection are critical. Please refer to the tables below for recommended conditions based on the type of protecting groups and deprotection reagent used. For standard protecting groups, increasing the temperature can significantly shorten the required deprotection time.
-
Presence of Secondary Structures: Oligonucleotides with high GC content can form stable secondary structures that may hinder the access of the deprotection reagent to all protecting groups. Using a deprotection solution with a higher concentration of organic solvent or a stronger base may be necessary.
-
Improper Capping Strategy: If a standard capping reagent (acetic anhydride) is used with UltraMILD monomers, an acetyl group can be transferred to the dG base (Ac-dG). This modified base requires a longer deprotection time (overnight at room temperature) for complete removal.[1][2] Using a phenoxyacetic anhydride (Pac₂O) capping reagent avoids this issue.[2]
Troubleshooting Workflow for Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete oligonucleotide deprotection.
Issue 2: Degradation of sensitive modifications (e.g., dyes, quenchers).
Q: I am observing degradation of my fluorescent dye or other sensitive modification after deprotection. How can I prevent this?
A: Many modifications, especially fluorescent dyes, are not stable under the harsh conditions of standard deprotection protocols (e.g., prolonged heating in concentrated ammonium hydroxide).[3][4] The key is to use milder deprotection conditions.
Solutions:
-
Use UltraMILD Monomers and Deprotection: The use of UltraMILD phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC) allows for significantly gentler deprotection conditions.[5] These can be deprotected with 0.05 M potassium carbonate in methanol at room temperature or with ammonium hydroxide for a shorter duration at room temperature.[1][2][5]
-
Alternative Deprotection Reagents: For certain dyes like TAMRA, alternative deprotection cocktails such as t-butylamine/methanol/water can be used.[1]
-
Room Temperature Deprotection: For many sensitive dyes like HEX, TF-5, and Cy-5, deprotection should be performed at room temperature, and the ammonia should be removed promptly after the reaction is complete.[6][7]
-
Careful Review of Manufacturer's Recommendations: Always consult the technical documentation for your specific modification to determine the recommended deprotection conditions.
Deprotection Strategy Selection for Sensitive Oligonucleotides
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. US9085797B2 - Method for deblocking of labeled oligonucleotides - Google Patents [patents.google.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. Fluorescent Oligonucleotide Labeling Reagents | AAT Bioquest [aatbio.com]
- 7. Enzymatic and Chemical Labeling Strategies for Oligonucleotides | AAT Bioquest [aatbio.com]
Technical Support Center: HPLC Purification of Synthetic Oligonucleotides
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during the purification of synthetic oligonucleotides by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic oligonucleotides?
Solid-phase synthesis of oligonucleotides, while highly efficient, can generate several types of impurities that need to be removed. The most common impurities include:
-
Shortmers (n-x sequences): These are truncated sequences that result from incomplete nucleotide coupling at each cycle of the synthesis.[1][2] The most prevalent are often the n-1 sequences.
-
Longmers (n+x sequences): These are sequences longer than the target oligonucleotide, which can result from issues during the synthesis process.[2]
-
Failure Sequences: This category includes sequences with internal deletions (mismatch failure sequences) where a nucleotide is missed within the sequence rather than at the end.
-
By-products from Deprotection and Cleavage: Small molecules generated during the removal of protecting groups and cleavage from the solid support can also be present.[1]
The concentration of these impurities, particularly shorter sequences, increases with the length of the target oligonucleotide.
Q2: What are the primary HPLC methods for oligonucleotide purification?
The two most common HPLC techniques for purifying oligonucleotides are Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AEX) HPLC.[3][4]
-
Ion-Pair Reversed-Phase (IP-RP) HPLC: This is the most widely used technique for the analysis and purification of synthetic oligonucleotides.[4][5] It separates oligonucleotides based on their hydrophobicity. An ion-pairing agent (e.g., triethylamine) is added to the mobile phase to neutralize the negative charges on the phosphate backbone, allowing the oligonucleotide to interact with the hydrophobic stationary phase (typically C18).[5][6] Elution is achieved by increasing the concentration of an organic solvent like acetonitrile.
-
Anion-Exchange (AEX) HPLC: This method separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone.[1] Longer oligonucleotides have more charge and bind more strongly to the positively charged stationary phase. A salt gradient is used to elute the oligonucleotides, with longer, more highly charged molecules eluting later.[1][7] AEX is particularly effective for unmodified oligos up to 50-80 bases in length.[1]
Q3: Why is temperature control critical in oligonucleotide HPLC?
Temperature is a crucial parameter in oligonucleotide purification for several reasons:
-
Denaturation of Secondary Structures: Elevated temperatures (typically 60 °C or higher) help to disrupt secondary structures like hairpins or G-quadruplexes that oligonucleotides can form.[8] This prevents these structures from causing peak broadening and splitting, leading to sharper peaks and improved resolution.[9] For oligonucleotides rich in GC content, temperatures as high as 80 or 90 °C may be necessary.[8]
-
Improved Mass Transfer: Higher temperatures improve the mass transfer of the denatured oligonucleotides between the stationary and mobile phases, which can dramatically enhance resolution and selectivity.[10]
-
Consistent Elution: Maintaining a stable temperature ensures reproducible retention times and consistent elution profiles from one run to the next.[9][11]
Q4: What is the role of the ion-pairing (IP) agent in IP-RP HPLC?
In IP-RP chromatography, the ion-pairing agent is essential for retaining the highly polar and negatively charged oligonucleotides on a hydrophobic reversed-phase column.[4][5] The IP reagent, typically a positively charged alkylamine like triethylamine (TEA), forms a neutral ion-pair with the negatively charged phosphate backbone of the oligonucleotide.[4][6] This complex is more hydrophobic than the oligonucleotide alone, allowing it to be retained by the stationary phase. The concentration and type of the IP agent significantly affect retention, resolution, and peak shape.[6][12]
Q5: How do I choose the correct HPLC column?
Selecting the right column depends on the purification method and the properties of the oligonucleotide:
-
Stationary Phase: For IP-RP HPLC, C18 columns are most common.[6] Polymeric columns (e.g., polystyrene-divinylbenzene) are often preferred as they are stable at the high temperatures and pH levels used for oligonucleotide separations, unlike traditional silica-based columns which can degrade under these conditions.[4][10]
-
Pore Size: The pore size of the column packing material is critical for optimal interaction between the oligonucleotide and the stationary phase.[13][14] A pore size of around 12 nm (120 Å) is often a good starting point for shorter oligonucleotides, while larger pore sizes may be needed for longer sequences.[14]
-
Hardware: Adsorption of negatively charged oligonucleotides to the metal surfaces of standard stainless-steel columns can lead to poor peak shape and low recovery.[15][16] Using bio-inert or metal-free column hardware can significantly improve results by minimizing these non-specific interactions.[5][15]
Troubleshooting Guide
Peak Shape Problems
Q: Why are my chromatographic peaks broad, tailing, or split?
This is one of the most common issues in oligonucleotide purification. Several factors can contribute to poor peak shape.
| Probable Cause | Recommended Solution |
| Secondary Structure Formation | Increase the column temperature to 60-80 °C to denature the oligonucleotide. For GC-rich sequences, temperatures up to 90 °C may be required.[8] |
| Suboptimal Ion-Pairing | Optimize the concentration of the ion-pairing agent. Higher concentrations of agents like TEA/HFIP often improve peak shape and resolution.[6][12] Ensure the mobile phase is freshly prepared. |
| Column Contamination or Degradation | Flush the column with a strong solvent wash. If performance does not improve, the column may be contaminated or degraded and need replacement.[17] Silica-based columns are prone to degradation at high pH and temperature.[6][10] |
| Poor Mass Transfer | Reduce the flow rate to allow more time for the oligonucleotide to interact with the stationary phase.[18] Increasing temperature can also improve mass transfer.[10] |
| Adsorption to Metal Surfaces | Use a bio-inert HPLC system and column to prevent interactions between the oligonucleotide's phosphate groups and metal surfaces.[15][16] Column conditioning with a high concentration of the oligonucleotide can sometimes mitigate this issue. |
Resolution and Separation Issues
Q: I have poor resolution between my full-length product and n-1 impurities. How can I improve it?
Separating the target oligonucleotide from the very similar n-1 failure sequence is a primary challenge.[4]
| Probable Cause | Recommended Solution |
| Gradient is Too Steep | Decrease the gradient slope (e.g., from 2%/min to 0.5%/min of organic solvent). A shallower gradient provides more time for separation and improves resolution, though it may decrease peak height.[7][14] |
| Incorrect Mobile Phase System | The choice of ion-pairing agent and modifier is critical. TEA/HFIP is known for its high resolving power.[8] Hexylammonium acetate (HAA) can also offer excellent resolution, especially for longer or modified oligonucleotides.[8] Experiment with different IP systems. |
| Non-Optimal Temperature | Temperature affects selectivity. Systematically vary the temperature (e.g., in 5-10 °C increments from 50 °C to 80 °C) to find the optimal point for resolving your specific sequence from its impurities.[10][11] |
| Incorrect Stationary Phase | Ensure the column's pore size and particle size are appropriate for your oligonucleotide's length.[14][19] Smaller particle sizes generally provide higher resolution. |
Retention Time Variability
Q: My retention times are shifting between injections. What is the cause?
Inconsistent retention times compromise the reliability and reproducibility of the purification process.[11]
| Probable Cause | Recommended Solution |
| Mobile Phase Instability | Prepare fresh mobile phases daily, especially those containing volatile components like TEA.[8] Ensure thorough mixing and degassing. |
| Temperature Fluctuations | Use a reliable column thermostat and ensure the mobile phase is pre-heated before entering the column. Even small temperature changes can affect retention times.[11] |
| Column Equilibration | Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. This is particularly important for gradient methods. |
| Column Degradation | Over time and under harsh conditions (high pH/temperature), column performance can degrade, leading to shifting retention times. Monitor column performance with a standard and replace it when necessary.[10] |
Recovery and Yield Issues
Q: My sample recovery is low after purification. What are the potential reasons?
Low recovery of the purified oligonucleotide is a significant issue, especially in large-scale synthesis.
| Probable Cause | Recommended Solution |
| Adsorption to System Surfaces | As mentioned, oligonucleotides can adsorb to stainless steel components of the HPLC system and column.[15][16] The most effective solution is to use a bio-inert LC system.[5] |
| Oligonucleotide Precipitation | The oligonucleotide may be precipitating on the column, particularly if the organic solvent concentration in the gradient becomes too high too quickly. Ensure the sample is fully soluble in the mobile phase. |
| Harsh pH or Temperature Conditions | Extreme pH or temperature can lead to the degradation of the oligonucleotide itself, especially for sensitive modified sequences. Evaluate the stability of your oligonucleotide under the chosen separation conditions. |
| Inefficient Fraction Collection | Optimize the fraction collection parameters to ensure the entire peak is collected without excessive dilution. Monitoring at multiple wavelengths can sometimes help differentiate the product from impurities.[20] |
Experimental Protocols & Workflows
Protocol: Preparation of a Standard IP-RP Mobile Phase
This protocol describes the preparation of a common mobile phase for oligonucleotide analysis: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water.
Materials:
-
LC-MS grade water
-
LC-MS grade acetonitrile (ACN)
-
Triethylamine (TEA)
-
Hexafluoroisopropanol (HFIP)
Procedure:
-
Mobile Phase A (Aqueous):
-
To prepare 1 L, start with approximately 900 mL of LC-MS grade water in a clean glass bottle.
-
In a chemical fume hood, carefully add 2.09 mL of TEA (density ≈ 0.726 g/mL, FW = 101.19 g/mol ).
-
Add 53.5 mL of HFIP (density ≈ 1.58 g/mL, FW = 168.04 g/mol ).
-
Add LC-MS grade water to a final volume of 1 L.
-
Mix thoroughly. This mobile phase is now ready for use.
-
-
Mobile Phase B (Organic):
-
This is typically 100% LC-MS grade acetonitrile.
-
-
Filtration and Degassing:
-
Filter both mobile phases through a 0.45 µm solvent-compatible membrane filter.[6]
-
Degas the mobile phases before use, for example, by sparging with helium or using an inline degasser.
-
Diagram: Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting logic for addressing common peak shape issues.
Diagram: Mechanism of Ion-Pair Reversed-Phase Chromatography
Caption: Interaction of oligonucleotides with the stationary phase in IP-RP HPLC.
References
- 1. gilson.com [gilson.com]
- 2. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. hamiltoncompany.com [hamiltoncompany.com]
- 8. lcms.cz [lcms.cz]
- 9. labioscientific.com [labioscientific.com]
- 10. agilent.com [agilent.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. shimadzu.co.uk [shimadzu.co.uk]
- 16. waters.com [waters.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. biocompare.com [biocompare.com]
Identifying and removing n-1 shortmer impurities from synthesis product.
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and removing n-1 shortmer impurities from synthetic oligonucleotide and peptide products.
Frequently Asked Questions (FAQs)
Q1: What are n-1 shortmer impurities and why are they a concern?
A1: N-1 shortmer impurities are truncated versions of the target oligonucleotide or peptide that are missing one monomer unit (nucleotide or amino acid). They are the most common type of product-related impurity in solid-phase synthesis.[1] These impurities arise from incomplete coupling efficiencies at each cycle of synthesis.[2] The presence of n-1 shortmers can impact the safety and efficacy of therapeutic products, making their identification and removal a critical aspect of quality control.[3]
Q2: What are the primary causes of n-1 shortmer formation during synthesis?
A2: N-1 shortmers primarily result from inefficiencies in the solid-phase synthesis process. Key causes include:
-
Incomplete detritylation: Failure to remove the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain prevents the next phosphoramidite from coupling.[2]
-
Incomplete coupling: The reaction between the activated monomer and the free hydroxyl or amino group on the growing chain does not go to completion.[2]
-
Incomplete capping: After the coupling step, any unreacted free hydroxyl or amino groups are meant to be "capped" to prevent them from reacting in subsequent cycles. Incomplete capping can lead to the formation of deletion mutants.[4]
Q3: Which analytical techniques are most effective for identifying n-1 shortmers?
A3: The most powerful and widely used techniques for identifying n-1 shortmers are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[5]
-
HPLC: Both Ion-Exchange (IE-HPLC) and Ion-Pair Reversed-Phase (IP-RP) HPLC can separate the full-length product from shorter impurities.[6] IE-HPLC separates based on the number of phosphate groups in the oligonucleotide backbone, while RP-HPLC separates based on hydrophobicity.
-
Mass Spectrometry (MS): When coupled with LC (LC-MS), MS provides mass information that can confirm the presence of n-1 impurities by detecting species with the expected mass difference of a single nucleotide or amino acid.[7][8] High-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) can provide further structural confirmation.[8][9]
Q4: How can n-1 shortmer impurities be removed from my final product?
A4: Several purification techniques can be employed to remove n-1 shortmers:
-
Preparative HPLC: This is a highly effective method for purifying oligonucleotides and peptides, offering good resolution between the full-length product and n-1 impurities.[10] Both reversed-phase and ion-exchange modes can be used.[11][12]
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE separates molecules based on size and can be used to isolate the full-length product.[2][13]
-
Solid-Phase Extraction (SPE): Cartridge-based SPE can be a rapid method for initial cleanup and removal of some impurities.[14]
-
Flash Chromatography: This technique can be used for larger scale purifications and as a preliminary cleanup step before a final HPLC polishing step.[15]
Troubleshooting Guides
Problem: My analytical HPLC chromatogram shows a significant peak eluting just before my main product peak.
-
Possible Cause: This is a classic indication of the presence of n-1 shortmer impurities, which are typically less retained than the full-length product in reversed-phase HPLC.
-
Troubleshooting Steps:
-
Confirm Identity with Mass Spectrometry: Couple your HPLC to a mass spectrometer (LC-MS) to analyze the mass of the impurity peak. An n-1 shortmer will have a mass corresponding to the full-length product minus the mass of one nucleotide or amino acid.[7]
-
Optimize HPLC Gradient: A shallower gradient during the elution of your product can improve the resolution between the n-1 impurity and the main peak, allowing for more accurate quantification.
-
Review Synthesis Records: Examine the coupling efficiencies for each step of your synthesis. A particularly low coupling yield at a specific step may indicate a higher proportion of a specific n-1 species.
-
Problem: I am unable to achieve baseline separation between my product and the n-1 impurity using reversed-phase HPLC.
-
Possible Cause: For longer oligonucleotides or peptides, the difference in hydrophobicity between the n- and n-1 species may be insufficient for complete separation by RP-HPLC alone.
-
Troubleshooting Steps:
-
Switch to Ion-Exchange Chromatography: IE-HPLC separates based on charge (number of phosphate groups in oligonucleotides), which can provide better resolution for separating species of different lengths.[12]
-
Adjust Mobile Phase Conditions: For peptides, altering the pH of the mobile phase can change the ionization state of acidic or basic residues, potentially improving separation.[10] For oligonucleotides, using different ion-pairing reagents in RP-HPLC can also affect selectivity.[6]
-
Consider a Different Stationary Phase: Columns with different pore sizes or surface chemistries may offer different selectivity for your product and impurity.
-
Experimental Protocols
Protocol 1: Identification of n-1 Shortmers using Ion-Pair Reversed-Phase HPLC-MS
This protocol outlines a general procedure for the analysis of synthetic oligonucleotides.
-
Sample Preparation:
-
Dissolve the crude or purified synthesis product in a suitable aqueous buffer (e.g., 100 mM TEAA, pH 7.0) to a final concentration of approximately 10-50 pmol/µL.[16]
-
-
HPLC-MS System & Conditions:
-
Column: A C18 reversed-phase column suitable for oligonucleotide analysis.
-
Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP) and 10 mM Triethylamine (TEA) in water.
-
Mobile Phase B: 100 mM HFIP and 10 mM TEA in methanol.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 50-60°C.[17]
-
MS Detector: An electrospray ionization (ESI) mass spectrometer operating in negative ion mode.[7]
-
MS Scan Range: m/z 600-2000.[16]
-
-
Data Analysis:
-
Process the chromatogram to identify the main product peak and any preceding peaks.
-
Analyze the mass spectrum of each peak. The n-1 impurity peak should exhibit a mass-to-charge ratio corresponding to the full-length product minus the mass of a single nucleotide. Deconvolution software can be used to determine the intact mass from the observed charge states.
-
Protocol 2: Purification of Synthesis Product using Preparative Reversed-Phase HPLC
This protocol provides a general method for purifying a synthetic peptide.
-
Crude Product Analysis:
-
First, analyze a small amount of the crude product using analytical RP-HPLC to determine the retention time of the target peptide and the impurity profile.[3]
-
-
Preparative HPLC System & Conditions:
-
Column: A preparative C18 column with a suitable particle size and dimensions for the amount of material to be purified.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[11]
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.[11]
-
Gradient: Based on the analytical run, create a shallow gradient around the elution time of the target peptide to maximize resolution.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 10-50 mL/min.
-
Detection: UV detection at 214 nm and 280 nm.
-
-
Fraction Collection:
-
Collect fractions across the peak corresponding to the target peptide.
-
-
Analysis of Fractions:
-
Analyze each collected fraction using analytical HPLC to determine its purity.
-
-
Pooling and Lyophilization:
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
-
Quantitative Data Summary
| Technique | Analyte | Typical Resolution | Throughput | Scale |
| Analytical HPLC | Oligonucleotides/Peptides | High (can resolve n-1) | High | Analytical |
| Preparative HPLC | Oligonucleotides/Peptides | Good to High | Low | mg to g |
| LC-MS | Oligonucleotides/Peptides | High | Medium | Analytical |
| PAGE | Oligonucleotides | High | Low | µg to mg |
| Flash Chromatography | Peptides/Oligonucleotides | Medium | High | g to kg |
Visualizations
Caption: Workflow for identifying and removing n-1 impurities.
Caption: Causes and solutions for n-1 shortmer impurities.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Investigation of the 'n-1' impurity in phosphorothioate oligodeoxynucleotides synthesized by the solid-phase beta-cyanoethyl phosphoramidite method using stepwise sulfurization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. researchgate.net [researchgate.net]
- 7. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. agilent.com [agilent.com]
- 11. bachem.com [bachem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Synthesis of Peptide-Oligonucleotide Conjugates Using a Heterobifunctional Crosslinker - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biotage.com [biotage.com]
- 16. ssi.shimadzu.com [ssi.shimadzu.com]
- 17. Single-nucleotide resolution of RNAs up to 59 nucleotides by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for reducing phosphoramidite degradation during storage.
This guide provides researchers, scientists, and drug development professionals with strategies to minimize phosphoramidite degradation during storage, ensuring high-quality reagents for successful oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of phosphoramidite degradation?
A1: The two main causes of phosphoramidite degradation are hydrolysis and oxidation. Phosphoramidites are highly susceptible to moisture, which can hydrolyze the phosphite triester group into an unreactive H-phosphonate species.[][2][3] This reduces the concentration of active phosphoramidite available for the coupling reaction during oligonucleotide synthesis, leading to lower coupling efficiencies and an increase in truncated sequences.[][3] Oxidation of the P(III) center to a P(V) species also renders the phosphoramidite inactive for synthesis.[][4][5] Both reactions are exacerbated by exposure to ambient air and moisture.
Q2: What are the ideal storage conditions for phosphoramidites?
A2: To minimize degradation, phosphoramidites should be stored as a dry powder under an inert atmosphere (such as argon or nitrogen) at low temperatures, typically -20°C.[6][7] This environment protects them from ambient moisture and oxygen. It is crucial to use anhydrous solvents when dissolving phosphoramidites for use on a synthesizer.[8][9]
Q3: How long can I store phosphoramidites?
A3: When stored correctly as a dry solid under an inert atmosphere at -20°C, phosphoramidites can be stable for several months.[8] However, once dissolved in solution and placed on an oligonucleotide synthesizer at room temperature, their stability decreases significantly.[6][7] The stability in solution varies by nucleobase, with dG phosphoramidites being particularly susceptible to degradation.[2][3][10] It is best practice to use freshly prepared solutions for synthesis.[]
Q4: Can I repeatedly warm and cool my phosphoramidite vials?
A4: It is strongly recommended to avoid repeated freeze-thaw cycles. Each time a vial is removed from the freezer, there is a risk of condensation forming inside the vial as it warms, introducing moisture. If you must access a vial multiple times, allow it to equilibrate completely to room temperature in a desiccator before opening to prevent moisture from condensing on the cold powder. Aliquoting the powder into smaller, single-use vials upon receipt is a highly effective strategy to prevent contamination of the main stock.
Troubleshooting Guide
Problem: Low Coupling Efficiency (<98%)
Low coupling efficiency is a common indicator of degraded phosphoramidites and results in a higher proportion of truncated or deleted oligonucleotide sequences.[][11]
| Possible Cause | Verification Step | Recommended Solution |
| Phosphoramidite Hydrolysis | Perform a ³¹P NMR analysis on the phosphoramidite solution. The presence of significant signals in the H-phosphonate region (-10 to 10 ppm) indicates hydrolysis. | Discard the degraded phosphoramidite solution. Use a fresh vial of phosphoramidite powder to prepare a new solution with anhydrous acetonitrile (<30 ppm water). Ensure all synthesizer lines and bottles are completely dry. |
| Phosphoramidite Oxidation | In the ³¹P NMR spectrum, look for signals in the P(V) region (-25 to 99 ppm).[12] These correspond to oxidized, inactive species. | Discard the solution. Prepare a new solution from a fresh vial, ensuring minimal exposure to air. Purge vials and solvent bottles with argon or nitrogen. |
| Incorrect Reagent Concentration | Verify the concentration of the phosphoramidite solution. Ensure the activator solution is at the correct concentration and is not expired. | Remake solutions to the manufacturer's recommended concentrations. Use fresh, high-quality activator. For difficult couplings (e.g., GC-rich sequences), consider increasing the phosphoramidite concentration.[][] |
| Moisture in Synthesizer Lines/Solvent | Check the water content of the acetonitrile used for dissolution using Karl Fischer titration.[14] | Replace the acetonitrile with a fresh, anhydrous bottle. Perform a system flush and ensure all fluid lines are thoroughly dried. Consider installing or replacing in-line molecular sieves. |
Data Presentation: Phosphoramidite Purity
High-purity phosphoramidites are critical for successful oligonucleotide synthesis. A purity level of ≥98.0% is typically required, with premium grades often exceeding 99.0%.[12] Quality control is commonly performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and ³¹P Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.[12][15]
Table 1: Typical Purity Specifications for DNA Phosphoramidites
| Parameter | Specification Limit | Analytical Method | Comments |
| Purity (Main Diastereomers) | ≥ 99.0% | RP-HPLC | Represents the sum of the two diastereomers.[12] |
| P(V) Impurities | < 1.0% | ³¹P NMR | Indicates the level of oxidation.[12] |
| Other P(III) Impurities | ≤ 0.5% | ³¹P NMR | Non-amidite phosphorus (III) impurities that are inactive in coupling.[16] |
| Critical Impurities | ≤ 0.15% (each) | RP-HPLC | Impurities that can be incorporated into the growing oligo chain.[16][17] |
| Water Content | < 0.02% | Karl Fischer Titration | Essential for preventing hydrolysis. |
Table 2: Purity of DNA Phosphoramidite Reference Standards (Example Data)
This table shows representative purity data from a collaborative study, demonstrating the high quality expected for synthesis-grade reagents.[12]
| Phosphoramidite | Average HPLC Purity (% Area) | Average ³¹P NMR Purity (% Area) | P(V) Impurity (% Area) |
| dG(ibu) | 99.72% | 99.57% | 0.43% |
| T | 99.48% | 99.57% | 0.43% |
| dA(bz) | 99.66% | 99.78% | 0.22% |
| dC(bz) | 99.61% | 99.19% | 0.81% |
Key Experimental Protocols
Protocol 1: Quality Control of Phosphoramidites by ³¹P NMR
This protocol is used to assess the purity of a phosphoramidite by identifying and quantifying the active P(III) species versus inactive, degraded forms like P(V) oxides or H-phosphonates.
Materials:
-
Phosphoramidite sample
-
Anhydrous deuterated chloroform (CDCl₃) or acetonitrile-d₃ (CD₃CN)
-
NMR tubes and caps
-
NMR spectrometer with a phosphorus probe
Procedure:
-
In a glove box or under an inert atmosphere, prepare a sample by dissolving approximately 15-20 mg of the phosphoramidite in 0.6 mL of anhydrous deuterated solvent inside an NMR tube.
-
Cap the NMR tube securely to prevent exposure to air and moisture.
-
Acquire a proton-decoupled ³¹P NMR spectrum. A typical acquisition might involve 128 scans with a relaxation delay of 5 seconds.
-
Data Analysis:
-
The active phosphoramidite diastereomers will appear as two distinct singlets in the chemical shift range of 140-155 ppm.[18]
-
Oxidized P(V) impurities typically resonate between -25 and 99 ppm.[12]
-
Hydrolyzed byproducts, such as H-phosphonates, appear further upfield.
-
Integrate the peaks corresponding to the active phosphoramidite and all impurity peaks.
-
Calculate the purity by dividing the integral of the active species by the total integral of all phosphorus-containing species.
-
Protocol 2: Purity Analysis of Phosphoramidites by RP-HPLC
This protocol provides a quantitative measure of phosphoramidite purity and separates the main product from related impurities.[12]
Equipment and Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[12]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Phosphoramidite sample
-
Anhydrous acetonitrile for sample preparation
Procedure:
-
Prepare a sample solution by dissolving the phosphoramidite in anhydrous acetonitrile to a concentration of approximately 1.0 mg/mL.[12] Handle the sample quickly to minimize atmospheric exposure.
-
Set up the HPLC system with the C18 column at ambient temperature.
-
Set the UV detector to monitor at 260 nm.
-
Equilibrate the column with a starting mixture of Mobile Phase A and B.
-
Inject 5-10 µL of the sample solution.
-
Run a linear gradient elution, for example, from 50% to 100% Mobile Phase B over 20 minutes, at a flow rate of 1 mL/min.
-
Data Analysis:
Visual Guides
Caption: Key degradation pathways for phosphoramidites.
Caption: Workflow for proper handling and storage of phosphoramidites.
Caption: Decision tree for troubleshooting low coupling efficiency.
References
- 2. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. atdbio.com [atdbio.com]
- 9. glenresearch.com [glenresearch.com]
- 10. 2024.sci-hub.ru [2024.sci-hub.ru]
- 11. sg.idtdna.com [sg.idtdna.com]
- 12. usp.org [usp.org]
- 14. Oligonucleotide Quality Control & Quality Assurance [sigmaaldrich.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. usp.org [usp.org]
- 17. Perspectives on the Designation of Oligonucleotide Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 19. chromatographytoday.com [chromatographytoday.com]
Impact of water content on phosphoramidite stability and coupling.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of water content on phosphoramidite stability and coupling efficiency during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: How does water content affect phosphoramidite stability?
Water leads to the hydrolytic degradation of phosphoramidites. The phosphorus (III) center of the phosphoramidite is susceptible to nucleophilic attack by water, which converts the phosphoramidite into a phosphonate or other P(V) species.[1][2][3] This degradation is a primary cause of reduced coupling efficiency during oligonucleotide synthesis.[1][4] The rate of hydrolysis is dependent on the specific nucleoside, with 2'-deoxyguanosine (dG) phosphoramidites being particularly susceptible to degradation.[5][6][7] Some phosphoramidites are also hygroscopic, meaning they readily absorb moisture from the atmosphere, which can accelerate their degradation.[4][8]
Q2: What is the acceptable level of water in solvents used for phosphoramidite chemistry?
For optimal phosphoramidite stability and high coupling efficiency, the solvents used, primarily acetonitrile, should be anhydrous. The recommended water content is typically below 30 parts per million (ppm), with a preference for 10 ppm or less.[8] Maintaining this low water content is critical for the successful synthesis of long oligonucleotides.[1]
Q3: How does water impact coupling efficiency during oligonucleotide synthesis?
Water negatively impacts coupling efficiency in two main ways[1]:
-
Reaction with Activated Monomer: During the coupling step, the phosphoramidite is activated by a tetrazole or a similar activator. Water can compete with the 5'-hydroxyl group of the support-bound oligonucleotide, reacting with the activated phosphoramidite. This reaction consumes the monomer and prevents its addition to the growing oligonucleotide chain, thereby lowering the coupling efficiency.
-
Degradation of Phosphoramidite: As discussed in Q1, water degrades the phosphoramidite in the reagent bottle before it is even delivered to the synthesis column. This reduces the concentration of active phosphoramidite available for the coupling reaction.
Q4: Which phosphoramidite is most sensitive to water?
2'-deoxyguanosine (dG) phosphoramidites are known to be the least stable and most susceptible to degradation in the presence of water.[2][5][6][7] The degradation of dG phosphoramidites can be autocatalytic, meaning the degradation products can catalyze further degradation.[6][7] The protecting group on the exocyclic amine of the guanine base also influences the rate of hydrolysis.[6][7]
Q5: How can I ensure my solvents and phosphoramidites remain anhydrous?
To maintain anhydrous conditions, several precautions should be taken:
-
Use high-quality, DNA synthesis-grade acetonitrile with a specified low water content.[8]
-
Use fresh bottles of anhydrous acetonitrile, especially when starting a new synthesis with new monomers.[1]
-
Add molecular sieves (3 Å) to the solvent to absorb any residual moisture.[8] Allow the solvent to stand over the sieves for at least 24 hours before use.[8]
-
When dissolving phosphoramidites, use a fresh, dry syringe to transfer anhydrous acetonitrile into the phosphoramidite vial through the septum to minimize exposure to atmospheric moisture.[4]
-
Store phosphoramidites under an inert atmosphere (e.g., argon or helium) and at the recommended temperature, typically -20°C, to minimize both hydrolysis and oxidation.[2]
Troubleshooting Guide: Low Coupling Efficiency
If you are experiencing low coupling efficiency, follow these troubleshooting steps to identify and resolve the issue.
Step 1: Verify Reagent Water Content
The most common cause of poor coupling efficiency is the presence of moisture.[4]
-
Action: Test the water content of your acetonitrile and activator solutions using a Karl Fischer titrator.
-
Specification: The water content should be below 30 ppm, ideally below 10 ppm.[8]
-
Remedy: If the water content is high, use a fresh, sealed bottle of anhydrous acetonitrile. Consider adding molecular sieves to your solvent bottles.[8]
Step 2: Check Phosphoramidite Integrity
Degraded phosphoramidites will result in poor coupling.
-
Action: If possible, analyze the phosphoramidite solution using ³¹P NMR to check for the presence of degradation products (H-phosphonate and other P(V) species).[9]
-
Remedy: If the phosphoramidite is degraded, use a fresh vial. To prolong the life of phosphoramidites, dissolve them in anhydrous acetonitrile and store them over molecular sieves.[8][9]
Step 3: Evaluate Synthesis Protocol
Sub-optimal synthesis parameters can lead to low coupling efficiency.
-
Action: Review your synthesis protocol, paying close attention to coupling times.
-
Remedy: For sterically hindered or modified phosphoramidites, increasing the coupling time can improve efficiency.[8] Double or even triple coupling can also be employed to drive the reaction to completion, which can significantly boost the yield for a phosphoramidite with an inherently lower coupling efficiency.[8]
Step 4: Instrument and Environmental Factors
Your synthesizer and lab environment can introduce moisture.
-
Action: Check your synthesizer for any leaks in the fluidics system. Ensure that the inert gas being used is dry by using an in-line drying filter.[1]
-
Remedy: Address any leaks found. High humidity in the laboratory can also be a contributing factor, so consider environmental controls if this is a recurring issue.[1][10]
Quantitative Data
Table 1: Recommended Water Content in Acetonitrile for Oligonucleotide Synthesis
| Water Content (ppm) | Recommendation Level | Impact on Coupling Efficiency | Reference |
| < 10 | Ideal | Maximizes coupling efficiency and phosphoramidite stability. | [3][8] |
| 10 - 30 | Acceptable | Generally suitable for routine synthesis. | [8] |
| > 30 | Not Recommended | Can lead to significant decreases in coupling efficiency. | [8] |
Table 2: Impact of Coupling Efficiency on Final Yield of Full-Length Product (FLP)
| Coupling Efficiency (%) | FLP for a 20mer (%) | FLP for a 100mer (%) |
| 98.0 | 68 | 13 |
| 99.0 | 82 | 37 |
| 99.5 | 90 | 61 |
Data adapted from Glen Research Report 21.21.[1]
Experimental Protocols
Protocol: Determination of Water Content in Acetonitrile using Karl Fischer Titration
This protocol provides a general guideline for using a volumetric Karl Fischer titrator to determine the water content of acetonitrile.
Materials:
-
Volumetric Karl Fischer titrator
-
Karl Fischer titrant (e.g., HYDRANAL™-Composite 5)
-
Karl Fischer solvent (e.g., anhydrous methanol or a specialized KF solvent)
-
Gastight syringe for sample injection
-
Acetonitrile sample to be tested
Procedure:
-
Titrator Preparation:
-
Ensure the titration cell is clean and dry.
-
Fill the titration cell with the Karl Fischer solvent.
-
Pre-titrate the solvent to a stable, anhydrous endpoint. This removes any residual water from the solvent and the cell.
-
-
Titer Determination:
-
Accurately add a known amount of a certified water standard or a pure substance with a known water content (e.g., disodium tartrate dihydrate) to the conditioned titration cell.
-
Titrate to the endpoint.
-
The titrator software will calculate the titer of the Karl Fischer reagent (mg H₂O / mL of titrant). It is recommended to perform this in triplicate and use the average value.
-
-
Sample Measurement:
-
Using a clean, dry, gastight syringe, draw a precise volume (e.g., 1-5 mL) of the acetonitrile sample.
-
Inject the sample into the titration cell.
-
Start the titration. The titrator will automatically dispense the KF reagent until the endpoint is reached.
-
-
Calculation:
-
The instrument's software will calculate the water content in the sample, typically in ppm. The calculation is based on the volume of titrant consumed, the titer of the reagent, and the volume or weight of the sample injected.
-
Safety Precautions:
-
Karl Fischer reagents are toxic and flammable. Handle them in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualizations
Caption: Hydrolytic degradation of phosphoramidites by water.
References
- 1. glenresearch.com [glenresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. glenresearch.com [glenresearch.com]
- 5. The Degradation of dG Phosphoramidites in Solution | Semantic Scholar [semanticscholar.org]
- 6. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. What affects the yield of your oligonucleotides synthesis [biosyn.com]
Overcoming issues with incomplete capping in oligonucleotide synthesis.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding incomplete capping during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the capping step in oligonucleotide synthesis?
A1: The capping step is a crucial part of the solid-phase synthesis of oligonucleotides. Its primary function is to block any 5'-hydroxyl groups that failed to react during the coupling step. This is typically achieved by acetylation. By "capping" these unreacted sites, they are rendered inert and cannot participate in subsequent coupling cycles. This prevents the formation of oligonucleotides with internal deletions, known as "n-1" sequences, which are difficult to separate from the full-length product.[1][2]
Q2: What are the standard reagents used for capping?
A2: The most common capping reagents are a two-part system. 'Cap A' typically contains acetic anhydride, which is the acetylating agent. 'Cap B' contains a catalyst, most commonly N-methylimidazole (NMI), in a solvent like tetrahydrofuran (THF) or acetonitrile. A mild base, such as pyridine or lutidine, is also included in one of the solutions to facilitate the reaction.[1][2]
Q3: What are the consequences of incomplete capping?
A3: Incomplete capping leads to the formation of deletion mutations, specifically n-1 sequences, where a single nucleotide is missing from the desired sequence.[3] These failure sequences have a free 5'-hydroxyl group and can continue to elongate in subsequent synthesis cycles. The resulting n-1 oligonucleotides are very similar in length and physical properties to the full-length product, making their removal during purification challenging.[4]
Q4: How does incomplete capping affect the final product purity?
A4: Incomplete capping significantly reduces the purity of the final oligonucleotide product. The presence of n-1 and other deletion sequences can interfere with downstream applications such as PCR, sequencing, and gene synthesis. For therapeutic oligonucleotides, high purity is critical, and the presence of such impurities can impact the safety and efficacy of the drug product.
Q5: Can the capping step be repeated within a synthesis cycle to improve efficiency?
A5: Yes, some synthesis protocols, particularly for long oligonucleotides, employ a "cap/ox/cap" cycle.[1] A second capping step after the oxidation step can help to ensure any newly exposed failure sequences are capped and also aids in drying the support material before the next coupling reaction.[1][2]
Troubleshooting Guide
Issue: Low Purity of Final Oligonucleotide Product with Evidence of n-1 Deletions
This is a common problem often linked to inefficient capping. Follow these troubleshooting steps to identify and resolve the issue.
1. Verify Reagent Quality and Preparation:
-
Acetic Anhydride (Cap A): Ensure it is fresh and has not been hydrolyzed by moisture. Storing under anhydrous conditions is critical.
-
N-Methylimidazole (NMI, Cap B): The concentration of NMI is crucial for capping efficiency. Lower concentrations can lead to a significant drop in efficiency.[4] Verify the correct concentration is being used for your synthesizer model.
-
Solvents (THF, Acetonitrile): Use anhydrous grade solvents to prevent reagent degradation and side reactions.
2. Check Synthesizer Performance and Protocols:
-
Reagent Delivery: Ensure that the correct volumes of capping reagents are being delivered to the synthesis column. Check for blockages in the lines.
-
Reaction Time: Verify that the capping reaction time is sufficient as per the manufacturer's protocol. For longer or more complex oligonucleotides, extending the capping time may be beneficial.
-
Synthesizer Maintenance: Regular maintenance of the synthesizer is essential for consistent performance. Some synthesizers are inherently less efficient at capping than others.[4]
3. Assess Capping Efficiency Experimentally:
If you suspect incomplete capping, it is crucial to quantify the efficiency. This can be done using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the full-length oligonucleotide from shorter failure sequences.
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool to identify the full-length product and any n-1 deletion sequences by their mass-to-charge ratio.[5]
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE can resolve the full-length oligonucleotide from shorter fragments, providing a visual assessment of purity.[6][7]
Data Presentation
Table 1: Comparison of Capping Reagent Performance
| Capping Reagent (Cap B) | Synthesizer Model | Capping Efficiency (%) | Reference |
| 10% N-methylimidazole | ABI 394 | 89 | [8] |
| 16% N-methylimidazole | ABI 394 | 97 | [8] |
| 10% N-methylimidazole | Expedite 8909 | 90 | [8] |
| 6.5% DMAP | ABI 394 | >99 | [8] |
Experimental Protocols
Protocol 1: Analysis of Capping Efficiency by Polyacrylamide Gel Electrophoresis (PAGE)
This protocol is optimized for the analysis of oligonucleotides in the 18-30 nucleotide range.[6]
Materials:
-
PAGE apparatus and power supply
-
40% Acrylamide/Bis-acrylamide (29:1) solution
-
10x TBE buffer (890 mM Tris-borate, 20 mM EDTA, pH 8.3)
-
Urea
-
10% Ammonium persulfate (APS)
-
TEMED (N,N,N',N'-Tetramethylethylenediamine)
-
Formamide loading buffer (e.g., 95% formamide, 5 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol)
-
Staining solution (e.g., 0.02% methylene blue in 0.1x TBE)[6]
-
Destaining solution (distilled water)
Procedure:
-
Gel Preparation (20% Denaturing Polyacrylamide Gel):
-
In a beaker, mix:
-
7.5 g Urea
-
7.5 ml 40% Acrylamide/Bis-acrylamide solution
-
1.5 ml 10x TBE buffer
-
Add distilled water to a final volume of 15 ml.
-
-
Gently swirl to dissolve the urea.
-
Add 75 µl of 10% APS and 15 µl of TEMED. Mix gently and pour the gel immediately between the glass plates of the gel cassette.
-
Insert the comb and allow the gel to polymerize for at least 30 minutes.
-
-
Sample Preparation:
-
Resuspend the oligonucleotide sample in formamide loading buffer. For a standard analytical gel, load approximately 100-300 pmol of the oligonucleotide per well.[6]
-
Heat the samples at 95°C for 5 minutes to denature any secondary structures, then immediately place on ice.
-
-
Electrophoresis:
-
Assemble the PAGE apparatus and fill the buffer chambers with 1x TBE buffer.
-
Pre-run the gel for 30 minutes at a constant voltage (e.g., 200V for a minigel).[6]
-
Load the prepared samples into the wells.
-
Run the gel at a constant voltage until the dye front reaches the desired position.
-
-
Staining and Visualization:
-
Carefully remove the gel from the glass plates.
-
Immerse the gel in the staining solution and agitate gently for 20-30 minutes.[6]
-
Destain the gel by rinsing with distilled water several times until the background is clear and the oligonucleotide bands are visible.
-
The main band should represent the full-length product, and any lower molecular weight bands may correspond to n-1 and other truncated sequences.
-
Protocol 2: Analysis of n-1 Deletions by Mass Spectrometry (MS)
Materials:
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
-
HPLC system for online or offline sample introduction
-
Appropriate solvents (e.g., HPLC-grade acetonitrile and water with ion-pairing agents like triethylammonium acetate)
-
Oligonucleotide sample
Procedure:
-
Sample Preparation:
-
The crude, deprotected oligonucleotide sample should be desalted prior to MS analysis. This can be achieved using a desalting column or ethanol precipitation.
-
Resuspend the purified oligonucleotide in a solvent compatible with ESI-MS, typically a mixture of water and acetonitrile.
-
-
Mass Spectrometry Analysis:
-
Set up the ESI-MS instrument in negative ion mode, which is optimal for oligonucleotides.
-
Introduce the sample into the mass spectrometer, either directly via infusion or through an HPLC column for separation prior to analysis.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range for the expected oligonucleotide.
-
-
Data Analysis:
-
The primary peak in the deconvoluted mass spectrum should correspond to the calculated molecular weight of the full-length oligonucleotide.
-
Look for secondary peaks with masses that are lower than the main peak. The mass difference will indicate the identity of the missing nucleotide in the n-1 sequence.[5]
-
Deletion of dG: ~329 Da less than the full-length product.
-
Deletion of dA: ~313 Da less than the full-length product.
-
Deletion of dC: ~289 Da less than the full-length product.
-
Deletion of T: ~304 Da less than the full-length product.
-
-
The relative intensity of the n-1 peaks compared to the full-length product peak provides a semi-quantitative measure of capping inefficiency.
-
Visualizations
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. biotage.com [biotage.com]
- 3. tandfonline.com [tandfonline.com]
- 4. glenresearch.com [glenresearch.com]
- 5. idtdna.com [idtdna.com]
- 6. qiagen.com [qiagen.com]
- 7. Purification of DNA Oligos by denaturing polyacrylamide gel electrophoresis (PAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. devtoolsdaily.com [devtoolsdaily.com]
Validation & Comparative
A Comparative Guide to the Validation of Synthetic Oligonucleotides: Mass Spectrometry and Beyond
For researchers, scientists, and drug development professionals, ensuring the purity and integrity of synthetic oligonucleotides is paramount for the success of therapeutic and diagnostic applications. This guide provides an objective comparison of mass spectrometry-based methods and other common analytical techniques for oligonucleotide validation, supported by experimental data and detailed protocols.
The synthesis of oligonucleotides is a complex process prone to the generation of impurities such as truncated sequences (n-1, n-2) and other byproducts.[1] Robust quality control is therefore essential. While traditional methods like gel electrophoresis offer a basic assessment, mass spectrometry (MS) has become the gold standard for confirming the identity and purity of synthetic oligonucleotides due to its high accuracy and resolution.[1][2]
Mass Spectrometry Techniques: A Head-to-Head Comparison
Two primary mass spectrometry ionization techniques are routinely employed for oligonucleotide analysis: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[3] When coupled with a mass analyzer, most commonly Time-of-Flight (TOF), these methods provide precise molecular weight measurements. Liquid chromatography (LC) is often integrated with MS (LC-MS) to separate complex mixtures before detection, enhancing the overall analytical power.
| Feature | ESI-MS | MALDI-TOF MS |
| Principle | Soft ionization technique where ions are generated from a solution by creating a fine spray of charged droplets.[4] | Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization.[1] |
| Mass Accuracy | High accuracy and resolution are maintained over a wide range of oligonucleotide lengths (20–120 bases).[4] | Good accuracy for shorter oligonucleotides (<50 bases), but resolution decreases for longer sequences. |
| Sensitivity | High sensitivity, with detection limits in the femtomole to picomole range.[1] | Also highly sensitive, capable of detecting attomole to femtomole quantities.[1] |
| Throughput | Generally lower throughput compared to MALDI-TOF MS.[5] | Well-suited for high-throughput analysis.[4][5] |
| Sample Consumption | Low sample consumption. | Low sample consumption. |
| Tolerance to Salts | Less tolerant to salts and impurities, often requiring sample desalting.[6] | More tolerant to salts and buffers. |
| Fragmentation | Softer ionization method, leading to less in-source fragmentation.[4] | Laser intensity can sometimes cause fragmentation of fragile molecules.[4] |
| Analysis of Long Oligos | More effective for analyzing long (>50 bases) and fragile oligonucleotides.[4] | Not particularly effective for oligonucleotides longer than 50 bases.[4] |
| Modified Oligonucleotides | Well-suited for the analysis of labile and photosensitive modifications.[5] | The laser can be detrimental to photosensitive modifications. |
The Power of Hyphenation: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[7] This hyphenated approach is particularly valuable for the quality control of synthetic oligonucleotides as it can resolve and identify impurities, degradants, and other modifications that may not be distinguishable by MS alone.[7] Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a commonly used separation method for oligonucleotides prior to MS detection.[6][8]
Alternative Validation Methods
While mass spectrometry is a cornerstone of oligonucleotide validation, other techniques are also employed, often in a complementary fashion.
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the analyte's interaction with a stationary phase. Can be ion-exchange or reversed-phase.[9] | Provides quantitative purity information. Can be used for purification.[10][11] | May not distinguish between oligonucleotides of very similar size or composition.[2] |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separation of molecules based on their size and charge as they move through a gel matrix under an electric field.[12] | Can achieve base-level resolution for short and long oligonucleotides, resulting in high purity (>90%).[10] | Lower yield due to complex extraction from the gel. Can be incompatible with certain modifications.[10] |
| Capillary Gel Electrophoresis (CGE) | A high-resolution separation technique that uses a gel-filled capillary to separate oligonucleotides based on size.[13][14] | Effective for determining the quality of chemically synthesized DNA analogs.[13] | Similar to PAGE, it primarily provides size information and may not identify specific impurities. |
Experimental Workflows and Protocols
To provide a practical understanding of these validation techniques, the following sections detail typical experimental workflows and protocols.
Mass Spectrometry Workflow
The general workflow for oligonucleotide analysis by mass spectrometry involves sample preparation, introduction into the mass spectrometer, ionization, mass analysis, and data interpretation.
Caption: General workflow for oligonucleotide validation by mass spectrometry.
Detailed Experimental Protocols
1. ESI-MS Protocol
-
Sample Preparation: Reconstitute the oligonucleotide sample in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile, to a concentration of approximately 1-10 pmol/µL. Desalting is crucial and can be performed online using a reversed-phase column or offline using techniques like ethanol precipitation.[6]
-
Instrumentation: An electrospray ionization source coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Infusion: The sample is introduced into the ESI source via direct infusion or through an LC system.
-
Ionization Parameters: Typical ESI parameters include a capillary voltage of 2-4 kV, a source temperature of 100-150°C, and a nebulizing gas flow rate appropriate for the instrument.
-
Mass Analysis: Acquire mass spectra in the negative ion mode, as oligonucleotides are polyanionic. The m/z range is typically set to scan from 500 to 2000 m/z to detect the multiple charge states.
-
Data Processing: The resulting multi-charged spectrum is deconvoluted to determine the neutral molecular weight of the oligonucleotide.[1]
2. MALDI-TOF MS Protocol
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as 3-hydroxypicolinic acid (3-HPA), in a solvent mixture like 50:50 acetonitrile:water.
-
Sample-Matrix Co-crystallization: Mix the oligonucleotide sample (typically 1-10 pmol/µL) with the matrix solution on a MALDI target plate and allow it to air-dry to form crystals.
-
Instrumentation: A MALDI-TOF mass spectrometer.
-
Ionization: A pulsed laser (e.g., nitrogen laser at 337 nm) is fired at the sample-matrix crystals, causing desorption and ionization.
-
Mass Analysis: The ions are accelerated into a time-of-flight tube, and their mass-to-charge ratio is determined by their flight time. Spectra are typically acquired in the positive or negative ion mode.
-
Data Analysis: The resulting spectrum will show a primary peak corresponding to the full-length oligonucleotide, along with potential smaller peaks from impurities.[15]
3. LC-MS Protocol for Oligonucleotide Analysis
-
Chromatographic System: An HPLC or UHPLC system equipped with a suitable column, typically a C18 reversed-phase column.
-
Mobile Phases:
-
Mobile Phase A: An aqueous solution containing an ion-pairing agent like triethylamine (TEA) and a modifier like hexafluoroisopropanol (HFIP). A common composition is 8.6 mM TEA and 100 mM HFIP in water.[16]
-
Mobile Phase B: An organic solvent such as methanol or acetonitrile.
-
-
Gradient Elution: A gradient from a low to a high concentration of Mobile Phase B is used to elute the oligonucleotides from the column.
-
Mass Spectrometry: The eluent from the LC column is directed into the ESI source of the mass spectrometer.
-
Data Acquisition and Analysis: Mass spectra are acquired continuously throughout the chromatographic run. Extracted ion chromatograms (EICs) can be used to identify and quantify the full-length product and any impurities.[7]
Logical Relationship of Validation Techniques
The choice of validation technique often depends on the specific requirements of the application, such as the need for high purity, high throughput, or detailed impurity profiling.
Caption: Decision tree for selecting an appropriate oligonucleotide validation method.
References
- 1. web.colby.edu [web.colby.edu]
- 2. biopharminternational.com [biopharminternational.com]
- 3. idtdna.com [idtdna.com]
- 4. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 5. metabion.com [metabion.com]
- 6. waters.com [waters.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - FR [thermofisher.com]
- 11. Using Mass Spectrometry for Oligonucleotide and Peptides [thermofisher.com]
- 12. Nucleic Acid Gel Electrophoresis—Overview and History | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Capillary gel electrophoresis and antisense therapeutics. Analysis of DNA analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mz-at.de [mz-at.de]
A Comparative Guide to Oligonucleotide Purity Analysis: AEX-HPLC vs. Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic oligonucleotides is a critical step in therapeutic development and diagnostic applications. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC), Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC), and Capillary Gel Electrophoresis (CGE). We present a summary of their performance, detailed experimental protocols, and supporting data to aid in the selection of the most appropriate method for your specific needs.
Introduction to Oligonucleotide Impurities
The chemical synthesis of oligonucleotides, while highly efficient, is not perfect. The process can result in a heterogeneous mixture containing the desired full-length product alongside various impurities. These impurities primarily consist of "shortmers" or "failure sequences" (n-1, n-2, etc.), which are oligonucleotides missing one or more nucleotide bases. Other process-related impurities can include incompletely deprotected oligonucleotides or those with modified bases. The presence of these impurities can significantly impact the efficacy and safety of oligonucleotide-based therapeutics and the accuracy of diagnostic assays. Therefore, robust analytical methods are required to accurately quantify the purity of synthetic oligonucleotides.
Methods for Purity Analysis: A Head-to-Head Comparison
The three most common techniques for oligonucleotide purity analysis are AEX-HPLC, IP-RP-HPLC, and CGE. Each method offers distinct advantages and disadvantages in terms of resolution, speed, and compatibility with mass spectrometry.
Anion-Exchange HPLC (AEX-HPLC) separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone.[1] The more nucleotides an oligonucleotide has, the greater its negative charge, leading to stronger retention on the positively charged stationary phase.[1] Elution is typically achieved by increasing the salt concentration of the mobile phase.[2][3] AEX-HPLC is particularly well-suited for separating oligonucleotides with significant secondary structure, as the high pH of the mobile phase can disrupt these structures.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) is a widely used technique that separates oligonucleotides based on a combination of their hydrophobicity and charge.[2][4] An ion-pairing agent, typically a long-chain alkylamine, is added to the mobile phase to interact with the negatively charged phosphate backbone of the oligonucleotide, forming a neutral, more hydrophobic complex that can be retained on a reversed-phase column.[5][6] This method is highly compatible with mass spectrometry, providing valuable information on the identity of impurities.[5][6]
Capillary Gel Electrophoresis (CGE) separates oligonucleotides based on their size as they migrate through a gel matrix under the influence of an electric field.[7][8] Shorter oligonucleotides move more quickly through the gel than longer ones. CGE offers very high resolution, often capable of separating oligonucleotides that differ by a single nucleotide.[9]
The following table summarizes the key performance characteristics of each technique.
| Feature | Anion-Exchange HPLC (AEX-HPLC) | Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Capillary Gel Electrophoresis (CGE) |
| Principle of Separation | Charge (number of phosphate groups)[1][2] | Hydrophobicity and Charge (ion-pairing)[4][5] | Size (sieving through a gel matrix)[7][8] |
| Resolution | Excellent for oligonucleotides up to ~40 bases. | Excellent for oligonucleotides up to 50-80 bases. | High, single-base resolution for a wide range of sizes.[9] |
| Analysis Time | Typically 15-30 minutes. | Can be optimized to <10 minutes.[10] | Typically < 20 minutes.[11] |
| MS Compatibility | Not directly compatible due to high salt concentrations.[5] | Highly compatible with MS.[5][6] | Can be coupled with MS, but requires specialized interface.[12] |
| Key Advantages | Effective for oligonucleotides with secondary structure. | High resolution, MS compatibility, and established methodology. | High resolution, low sample consumption, and automation.[9] |
| Key Disadvantages | Not MS-compatible, resolution decreases for longer oligonucleotides. | Ion-pairing reagents can contaminate LC-MS systems. | Requires specialized equipment, gel matrix can be sensitive. |
Experimental Workflows and Protocols
To provide a practical understanding of these techniques, we outline a general experimental workflow and detailed protocols for each method.
Caption: General workflow for oligonucleotide purity analysis.
Anion-Exchange HPLC (AEX-HPLC) Protocol
This protocol is a representative method for the analysis of a 20-mer oligonucleotide.
-
Column: A strong anion-exchange column (e.g., DNAPac PA200, 4 x 250 mm).
-
Mobile Phase A: 10 mM Sodium Perchlorate, 20% Acetonitrile, pH 6.0.
-
Mobile Phase B: 1 M Sodium Perchlorate, 20% Acetonitrile, pH 6.0.
-
Gradient: 0-100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve the oligonucleotide in nuclease-free water to a concentration of 0.1 OD/10 µL. Inject 10 µL.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Protocol
This protocol provides a general method for separating a 25-mer oligonucleotide.
-
Column: A C18 reversed-phase column (e.g., Agilent PLRP-S, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0.
-
Mobile Phase B: 100 mM TEAA in 50% Acetonitrile, pH 7.0.
-
Gradient: 20-60% B over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 50 °C.
-
Detection: UV at 260 nm. For MS detection, a volatile ion-pairing agent like triethylamine and hexafluoroisopropanol (HFIP) would be used.[13]
-
Sample Preparation: Dissolve the oligonucleotide in Mobile Phase A to a concentration of 0.2 OD/10 µL. Inject 10 µL.
Capillary Gel Electrophoresis (CGE) Protocol
This protocol is a typical method for high-resolution separation of oligonucleotides.
-
Capillary: Fused silica capillary (50 µm i.d., 30 cm total length, 20 cm effective length).
-
Gel Matrix: A replaceable linear polyacrylamide (LPA) solution.
-
Running Buffer: 100 mM Tris-TAPS, pH 8.0, with 7 M Urea.
-
Voltage: 10 kV.
-
Temperature: 30 °C.
-
Detection: UV at 260 nm.
-
Injection: Electrokinetic injection at 5 kV for 5 seconds.
-
Sample Preparation: Dissolve the oligonucleotide in nuclease-free water to a concentration of 50 µg/mL.
Logical Relationships in Method Selection
The choice of analytical method depends on several factors, including the length of the oligonucleotide, the presence of secondary structures, and the need for mass spectrometric identification of impurities.
Caption: Decision tree for selecting an oligonucleotide purity analysis method.
Conclusion
The purity analysis of synthetic oligonucleotides is a multifaceted challenge requiring careful consideration of the analytical technique employed. Anion-Exchange HPLC is a robust method, particularly for oligonucleotides with secondary structures, but lacks MS compatibility. Ion-Pair Reversed-Phase HPLC offers high resolution and is readily coupled with mass spectrometry, making it a workhorse in many laboratories. Capillary Gel Electrophoresis provides unparalleled resolution for a wide range of oligonucleotide sizes. The choice of the optimal method will depend on the specific requirements of the analysis, including the nature of the oligonucleotide, the need for impurity identification, and available instrumentation. This guide provides the foundational knowledge and practical protocols to assist researchers in making an informed decision for their oligonucleotide purity analysis needs.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. ymc.co.jp [ymc.co.jp]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. The Effects of Stationary Phases on Retention and Selectivity of Oligonucleotides in IP-RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 9. bio-rad.com [bio-rad.com]
- 10. Evaluation of ultrahigh-performance liquid chromatography columns for the analysis of unmodified and antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid separation and purification of oligonucleotides by high-performance capillary gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Performance of capillary gel electrophoretic analysis of oligonucleotides coupled on-line with electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
A Comparative Guide to Oligonucleotide Synthesis: Phosphoramidite vs. H-Phosphonate Chemistry
For researchers, scientists, and drug development professionals, the chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology and therapeutics. The two most prominent methods for this synthesis are phosphoramidite and H-phosphonate chemistry. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for specific research and development needs.
The phosphoramidite method, first introduced in the early 1980s, has become the gold standard for automated DNA and RNA synthesis due to its high coupling efficiency and robustness.[1][2] The H-phosphonate method, which emerged around the same time, offers a simpler reaction cycle and advantages for the synthesis of certain modified oligonucleotides.[3][4] This guide will delve into the intricacies of each method, presenting a side-by-side comparison of their performance, supported by quantitative data.
Performance Comparison: Phosphoramidite vs. H-Phosphonate
The choice between phosphoramidite and H-phosphonate chemistry often depends on the desired scale of synthesis, the need for specific modifications, and the importance of factors like synthesis time and cost. The following table summarizes the key performance indicators for each method.
| Parameter | Phosphoramidite Chemistry | H-Phosphonate Chemistry | Source(s) |
| Coupling Efficiency | >99% per cycle | 95-98% per cycle | [2][3][5] |
| Synthesis Cycle Time | 2-5 minutes per nucleotide | 5-10 minutes per nucleotide | [3][6] |
| Reagent Stability | Phosphoramidites are sensitive to moisture and oxidation, requiring anhydrous conditions. | H-phosphonate monomers are generally more stable in solution and less sensitive to moisture. | [7] |
| Final Product Purity | High, with minimal side products. | Can be lower due to side reactions and lower coupling efficiency, may require more extensive purification. | [3] |
| Versatility for Modifications | Wide range of modifications available through specialized phosphoramidites. | Particularly well-suited for phosphorothioate and other backbone modifications introduced during the single oxidation step. | [4][8] |
Experimental Workflows
The synthesis of oligonucleotides using both methods involves a cyclical process of adding nucleotide monomers to a growing chain attached to a solid support. However, the specific steps within each cycle differ significantly.
Phosphoramidite Synthesis Workflow
The phosphoramidite method involves a four-step cycle for each nucleotide addition.
References
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. twistbioscience.com [twistbioscience.com]
- 3. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene Link: Phosphonate Oligos [genelink.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for DNA Synthesis Supremacy: Phosphoramidite vs. Enzymatic Methods
For decades, the phosphoramidite method has been the undisputed champion of chemical DNA synthesis, enabling the creation of custom oligonucleotides that have fueled countless discoveries in research, diagnostics, and drug development. However, a new contender has entered the ring: enzymatic DNA synthesis. This emerging technology promises a greener, and in some aspects, more efficient approach. This guide provides a detailed comparison of these two powerful techniques, offering researchers, scientists, and drug development professionals the insights needed to choose the best method for their specific applications.
At a Glance: Key Performance Metrics
| Feature | Phosphoramidite Method | Enzymatic DNA Synthesis |
| Coupling Efficiency | >99%[1] | >99%[2], with some reports of 99.7% to 99.9%[2] |
| Error Rate | ~1 in 200 to 1 in 1000 bases | Potentially lower than phosphoramidite[3][4] |
| Maximum Synthesis Length | Routinely up to 200 bases[1][5] | Demonstrated up to 1005 bases[5] |
| Synthesis Speed (per cycle) | Several minutes[6] | Can be as fast as 10-20 seconds[7] |
| Chemical Modifications | Wide variety of modifications possible[6] | Currently limited, but expanding |
| Hazardous Waste | Generates significant hazardous organic waste[3] | Aqueous-based, significantly less hazardous waste[3][5] |
| Cost | Established and cost-effective for standard oligonucleotides | Currently higher for some applications, but expected to decrease |
The Established Champion: The Phosphoramidite Method
The phosphoramidite method, a cornerstone of synthetic biology, is a robust and well-established chemical process for synthesizing DNA oligonucleotides. This technique involves the sequential addition of nucleotide building blocks, called phosphoramidites, to a growing DNA chain attached to a solid support.
Experimental Workflow
The synthesis occurs in a four-step cycle for each nucleotide added:
-
Deblocking (Detritylation): The first step involves the removal of the acid-labile dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the growing oligonucleotide chain. This is typically achieved by treatment with an acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent.
-
Coupling: The newly exposed 5'-hydroxyl group is then coupled to the next phosphoramidite monomer in the presence of an activator, such as tetrazole or a derivative. This reaction forms a phosphite triester linkage.
-
Capping: To prevent the elongation of any unreacted chains (which would result in deletion mutations), a capping step is performed. This involves acetylating the unreacted 5'-hydroxyl groups using reagents like acetic anhydride and N-methylimidazole.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.
This four-step cycle is repeated until the desired oligonucleotide sequence is synthesized. Finally, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.
The Rising Star: Enzymatic DNA Synthesis
Enzymatic DNA synthesis (EDS) is a newer, more environmentally friendly approach that utilizes enzymes to construct DNA molecules. The most common method employs a template-independent DNA polymerase, Terminal deoxynucleotidyl Transferase (TdT), to add nucleotides to a growing DNA chain.
Experimental Workflow
Enzymatic synthesis using TdT and reversible terminators typically involves a two-step cycle:
-
Incorporation: A TdT enzyme adds a single, reversible terminator nucleotide to the 3'-end of the growing DNA strand. This nucleotide has a protecting group on the 3'-hydroxyl, which prevents the addition of more than one nucleotide per cycle.
-
Deblocking: The 3'-hydroxyl protecting group is chemically or enzymatically removed, regenerating a free 3'-hydroxyl group ready for the next nucleotide addition.
This cycle is repeated with the desired nucleotide at each step until the full-length oligonucleotide is synthesized. The final product is then cleaved from the solid support.
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. DNA SynthesisâIs the Future Chemical, Enzymatic, or Both? - SynBioBeta [synbiobeta.com]
- 3. escholarship.org [escholarship.org]
- 4. Infographic: Chemical Versus Enzymatic DNA Synthesis | The Scientist [the-scientist.com]
- 5. Classical DNA synthesis or enzymatic DNA printing: a comparison of methods [cinz.nz]
- 6. Which DNA Synthesis Approach Is Right for You? | Technology Networks [technologynetworks.com]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Characterizing Modified Oligonucleotides with NMR Spectroscopy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the characterization of modified oligonucleotides. Supported by experimental data, this document details the strengths and applications of various NMR methods, offering a clear pathway to selecting the optimal analytical strategy.
The therapeutic potential of modified oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), has driven the need for robust analytical techniques to ensure their quality, purity, and structural integrity.[1][2] NMR spectroscopy has emerged as a powerful, non-destructive tool that provides atomic-level information on the structure and dynamics of these complex biomolecules.[3] This guide delves into the application of one- and two-dimensional NMR techniques for the comprehensive characterization of oligonucleotides bearing common chemical modifications.
Comparison of Key NMR Techniques for Modified Oligonucleotide Analysis
The choice of NMR experiment is dictated by the specific information required, the nature of the modification, and the overall complexity of the oligonucleotide. The following table summarizes the primary applications and performance of key NMR techniques.
| NMR Technique | Primary Application(s) | Information Provided | Advantages | Limitations |
| 1D ¹H NMR | Routine quality control, structural fingerprinting, assessing overall purity.[3] | Provides a general overview of the oligonucleotide's proton environment. Can be used to identify the presence of modifications and assess conformational changes. | Rapid data acquisition (can be completed in minutes).[3] | Severe spectral overlap, especially for larger oligonucleotides, making detailed analysis challenging.[4] |
| 1D ³¹P NMR | Analysis of backbone modifications (e.g., phosphorothioates), quantification of linkages, purity assessment.[5][6] | Directly probes the phosphorus backbone, allowing for the clear distinction and quantification of phosphodiester (PO) and phosphorothioate (PS) linkages.[6] | High sensitivity and resolution for backbone analysis. Less spectral overlap compared to ¹H NMR.[5] | Provides limited information about the sugar and base moieties. |
| 1D ¹⁹F NMR | Characterization of fluorine-containing modifications (e.g., 2'-fluoro).[5] | Directly detects and quantifies fluorine atoms, providing a clear signal for modified residues. | Highly sensitive and specific to fluorinated modifications with minimal background signals.[5] | Only applicable to oligonucleotides containing fluorine. |
| 2D COSY | Resonance assignment of sugar protons. | Shows correlations between scalar-coupled protons, primarily used to trace the connectivity within the ribose sugar rings. | Helps in the sequential assignment of sugar protons. | Can be complex to interpret for larger oligonucleotides due to signal overlap. |
| 2D TOCSY | Resonance assignment of entire spin systems (sugars and bases). | Correlates all protons within a spin system, allowing for the complete assignment of sugar and some base protons.[5] | More comprehensive than COSY for assigning complete spin systems. | Increased potential for spectral overlap in complex molecules. |
| 2D NOESY | Determination of 3D structure and conformation, sequential assignment. | Identifies protons that are close in space, providing crucial distance restraints for structural calculations and for walking through the nucleotide sequence. | Essential for determining the higher-order structure of oligonucleotides. | Interpretation can be complex, and the intensity of cross-peaks is distance-dependent. |
| 2D ¹H-¹³C HSQC | Resonance assignment of protons and their directly attached carbons.[5] | Provides a fingerprint of the molecule, correlating each proton with its attached carbon. Useful for analyzing sugar and base modifications. | High resolution and sensitivity, especially with cryogenic probes, aiding in resolving spectral overlap.[5] | Requires longer acquisition times compared to 1D experiments. |
| 2D ¹H-³¹P HSQC/HMBC | Linking protons to the phosphorus backbone, assigning specific backbone linkages.[7] | Correlates protons (typically H3', H5'/H5'', and H4') with the phosphorus atoms in the backbone, essential for assigning specific PS or other backbone modifications. | Crucial for the detailed analysis of backbone stereochemistry (Rp/Sp diastereomers).[7] | Can be less sensitive than other 2D experiments. |
| Quantitative NMR (qNMR) | Absolute quantification of oligonucleotides and impurities.[4][8] | Provides a direct measure of the concentration of an analyte without the need for a reference standard of the same compound. | Highly accurate and traceable to SI units. Can be applied using ¹H or ³¹P detection.[8] | Requires careful sample preparation and adherence to specific acquisition parameters.[9] |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible NMR data. Below are foundational protocols for key NMR experiments used in the characterization of modified oligonucleotides.
Protocol 1: General Sample Preparation for NMR Analysis
-
Oligonucleotide Reconstitution: Dissolve the lyophilized oligonucleotide in a suitable buffer to the desired concentration (typically 0.1-1 mM). For experiments observing exchangeable protons, use a 90% H₂O/10% D₂O buffer. For non-exchangeable protons, use 99.96% D₂O.[7] A common buffer is 25 mM sodium phosphate, pH 7.1.[7]
-
Internal Standard: For quantitative experiments (qNMR), add a known amount of an internal standard that has a resonance signal that does not overlap with the oligonucleotide signals.[9]
-
Sample Transfer: Transfer the final solution to a high-quality NMR tube (e.g., 3 mm or 5 mm).[7]
-
Annealing (for duplexes): If analyzing a double-stranded oligonucleotide, heat the sample to 95°C for 5 minutes and then slowly cool to room temperature to ensure proper annealing.
Protocol 2: 1D ¹H NMR for Structural Fingerprinting
-
Spectrometer Setup: Tune and shim the spectrometer for the sample.
-
Acquisition Parameters:
-
Pulse Sequence: A standard 1D pulse sequence with water suppression (e.g., presaturation or WATERGATE) is used.
-
Temperature: 25°C (298 K).[7]
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 64-256, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform to the free induction decay (FID), followed by phasing and baseline correction.
Protocol 3: 1D ³¹P NMR for Backbone Analysis
-
Spectrometer Setup: Tune the probe to the ³¹P frequency and shim the spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse experiment with proton decoupling.
-
Temperature: 25°C (298 K).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: A longer relaxation delay (e.g., 5 x T₁) is crucial for accurate quantification, often around 8-12 seconds for oligonucleotides.[8][10]
-
Number of Scans: 128-1024, depending on concentration and desired signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform, phase, and baseline correct the spectrum. The phosphodiester (PO) and phosphorothioate (PS) signals will appear in distinct regions (around 0 ppm and 55 ppm, respectively).[6]
Protocol 4: 2D ¹H-¹³C HSQC for Resonance Assignment
-
Spectrometer Setup: Tune the probe for both ¹H and ¹³C and shim the spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard HSQC pulse sequence with sensitivity enhancement.
-
Temperature: 25°C (298 K).
-
Spectral Widths: Optimized for the expected chemical shift ranges of protons and carbons.
-
Number of Increments (t₁): 256-512.
-
Number of Scans: 16-64 per increment.
-
-
Processing: Process both dimensions with a Fourier transform, followed by phasing and baseline correction.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of experiments for comprehensive characterization and quantitative analysis of modified oligonucleotides.
Concluding Remarks
NMR spectroscopy provides an unparalleled level of detail for the characterization of modified oligonucleotides. From rapid quality assessment using 1D ¹H NMR to the precise quantification of backbone modifications with ³¹P qNMR and the elucidation of 3D structures through a suite of 2D experiments, NMR is an indispensable tool in the development of oligonucleotide therapeutics. By selecting the appropriate experiments and adhering to rigorous protocols, researchers can gain deep insights into the identity, purity, and structure of these complex and promising molecules, ultimately ensuring their safety and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. azom.com [azom.com]
- 5. NMR characterization of oligonucleotides and peptides | Bruker [bruker.com]
- 6. news-medical.net [news-medical.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. An Accurate and Fast 31P qNMR Assay Method for Oligonucleotide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Battle: MALDI-TOF vs. ESI-MS for Oligonucleotide Quality Control
For researchers, scientists, and drug development professionals navigating the critical landscape of oligonucleotide quality control, the choice between Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) Mass Spectrometry (MS) is a pivotal one. Each technique offers a distinct set of advantages and limitations that can significantly impact the accuracy, efficiency, and scope of oligonucleotide analysis. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to empower informed decision-making in your research and development endeavors.
At its core, mass spectrometry is an indispensable tool for verifying the identity and purity of synthetic oligonucleotides by precisely measuring their molecular weight.[1] Both MALDI-TOF and ESI-MS excel at this fundamental task, yet they employ vastly different ionization mechanisms, leading to key differences in their analytical capabilities.[1][2]
Principles at a Glance
MALDI-TOF MS utilizes a laser to irradiate a sample co-crystallized with a matrix on a target plate. The matrix absorbs the laser energy, leading to the desorption and ionization of the oligonucleotide molecules, which are then accelerated in a time-of-flight analyzer to determine their mass-to-charge ratio.[2] This method typically produces singly charged ions, simplifying data interpretation.
ESI-MS , on the other hand, involves introducing a liquid sample through a heated capillary to which a high voltage is applied. This process generates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of multiply charged gas-phase ions of the oligonucleotide.[1] The resulting complex spectrum of multiply charged ions is then deconvoluted to determine the molecular mass of the parent molecule.[2]
Performance Showdown: A Quantitative Comparison
To facilitate a clear understanding of the practical differences between these two techniques, the following table summarizes key quantitative performance metrics based on available experimental data.
| Performance Metric | MALDI-TOF MS | ESI-MS | Key Considerations |
| Mass Accuracy | ± 0.1% for < 50-mers; up to ± 0.2% for > 50-mers | ≤ 0.02% for a wide range of oligo lengths (up to 200 bases) | ESI-MS generally offers higher mass accuracy, which is crucial for identifying subtle modifications or impurities.[1][3] |
| Resolution | Decreases significantly for oligonucleotides > 50 bases | Maintains high resolution across a broad mass range (20 to >120 bases) | High resolution is essential for distinguishing between the target oligonucleotide and closely related impurities, such as n-1 deletions.[1][2] |
| Sensitivity | 100 fmol to 2 pmol | 250 fmol to 10 pmol | Both techniques are highly sensitive, though MALDI-TOF can often detect lower sample amounts.[1] |
| Throughput | High; well-suited for high-throughput screening | Lower than MALDI-TOF due to the need for liquid chromatography and sample desalting | MALDI-TOF's speed makes it ideal for rapid QC of a large number of samples.[1][4] |
| Sample Amount | 1-3 pmol | ~10–100 pmol for LC-MS based approaches | The sample consumption for ESI-MS is typically higher, especially when coupled with liquid chromatography.[1][3] |
| Tolerance to Salts | Reasonably tolerant | Highly sensitive to salts and other additives, requiring extensive sample cleanup | The presence of salts can significantly suppress the ESI signal and lead to the formation of adducts, complicating data interpretation.[1] |
| Analysis of Long Oligos | Not particularly effective for > 50 bases | Method of choice for oligonucleotides > 50 bases | The ionization efficiency of MALDI-TOF decreases rapidly for larger molecules.[1][2] |
| Analysis of Modified/Labile Oligos | Laser can be detrimental to photosensitive modifications | Milder ionization conditions are well-suited for labile compounds | ESI-MS is the preferred method for analyzing oligonucleotides with sensitive modifications like fluorescent dyes.[2][4] |
Experimental Workflows: A Visual Guide
To further illustrate the practical application of these techniques, the following diagrams, generated using the DOT language, outline the typical experimental workflows for oligonucleotide quality control.
Caption: MALDI-TOF MS workflow for oligonucleotide quality control.
Caption: ESI-MS workflow for oligonucleotide quality control.
Detailed Experimental Protocols
For researchers looking to implement these techniques, the following provides a foundational protocol for each method.
MALDI-TOF MS Protocol for Oligonucleotide Analysis
1. Sample and Matrix Preparation:
-
Oligonucleotide Sample: Dissolve the synthesized oligonucleotide in nuclease-free water to a final concentration of approximately 10-100 µM.
-
Matrix Solution: Prepare a saturated solution of 3-hydroxypicolinic acid (3-HPA) in a 1:1 (v/v) mixture of acetonitrile and deionized water. Add diammonium hydrogen citrate to a final concentration of 1 mg/mL to suppress alkali metal adducts.
2. Sample Spotting:
-
On a clean MALDI target plate, spot 1 µL of the matrix solution.
-
To this spot, add 1 µL of the oligonucleotide sample solution.
-
Gently mix the droplet with the pipette tip.
-
Allow the mixture to air dry completely at room temperature, allowing for co-crystallization of the sample and matrix.
3. Instrument Parameters (typical):
-
Ionization Mode: Negative or positive ion mode (negative is often preferred for oligonucleotides).
-
Laser: Nitrogen laser (337 nm).
-
Laser Intensity: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to avoid fragmentation of the oligonucleotide.
-
Mass Range: Set the mass range to encompass the expected molecular weight of the oligonucleotide.
-
Calibration: Calibrate the instrument using a standard oligonucleotide mixture of known molecular weights.
4. Data Analysis:
-
Acquire the mass spectrum. The primary peak should correspond to the singly charged molecular ion [M-H]⁻ in negative mode or [M+H]⁺ in positive mode.
-
Compare the measured molecular weight to the theoretical molecular weight of the target oligonucleotide sequence.
-
Analyze for the presence of secondary peaks, which may indicate impurities such as n-1 deletions (mass difference of ~304-329 Da), depurination (loss of adenine or guanine), or incompletely removed protecting groups.[5]
ESI-MS Protocol for Oligonucleotide Analysis
1. Sample Preparation and Desalting:
-
Desalting: It is crucial to remove salts from the oligonucleotide sample. This can be achieved through various methods such as:
-
High-Performance Liquid Chromatography (HPLC): Utilize a reversed-phase column with a volatile buffer system (e.g., triethylammonium acetate or hexafluoroisopropanol/triethylamine) for online desalting.
-
Ammonium Acetate Precipitation: Precipitate the oligonucleotide by adding a high concentration of ammonium acetate and ethanol, followed by centrifugation and washing.[6]
-
-
Sample Solution: After desalting, dissolve the oligonucleotide in a volatile solvent compatible with ESI, such as a mixture of acetonitrile and water.
2. Instrument Parameters (typical):
-
Ionization Mode: Negative ion mode is typically used for oligonucleotides due to the negatively charged phosphate backbone.
-
Capillary Voltage: Apply a high voltage (e.g., 2.5-4.0 kV) to the capillary.
-
Nebulizing Gas: Use a nitrogen sheath gas to aid in droplet formation.
-
Drying Gas: A heated nitrogen drying gas is used to promote solvent evaporation.
-
Mass Range: Set a broad mass-to-charge (m/z) range to detect the distribution of multiply charged ions.
-
Calibration: Calibrate the instrument using a suitable standard, such as a well-characterized protein or oligonucleotide.
3. Data Analysis:
-
Acquire the mass spectrum, which will show a series of peaks corresponding to the oligonucleotide with different numbers of charges.
-
Deconvolution: Use a deconvolution algorithm to process the raw data and calculate the parent molecular weight of the oligonucleotide.
-
Compare the deconvoluted molecular weight with the theoretical molecular weight.
-
As with MALDI-TOF, examine the spectrum for any unexpected peaks that may indicate impurities or degradation products.[5]
Conclusion: Choosing the Right Tool for the Job
The choice between MALDI-TOF and ESI-MS for oligonucleotide quality control is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the analysis.
MALDI-TOF MS shines in high-throughput environments where speed and the analysis of relatively short, unmodified oligonucleotides are the primary concerns. Its tolerance to salts and simple data interpretation make it a robust and efficient screening tool.[1]
ESI-MS , particularly when coupled with liquid chromatography (LC-MS), offers unparalleled accuracy, resolution, and versatility for in-depth characterization. It is the gold standard for analyzing long oligonucleotides, those with labile modifications, and for complex mixtures where chromatographic separation is necessary to resolve impurities.[2][4]
By understanding the fundamental principles, performance characteristics, and experimental workflows of both techniques, researchers can confidently select the most appropriate mass spectrometry tool to ensure the quality and integrity of their oligonucleotides, ultimately contributing to the success of their research and therapeutic development programs.
References
A Comparative Guide to Phosphoramidite Coupling Activators: Performance and Experimental Protocols
For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the choice of activator for phosphoramidite coupling is a critical determinant of yield, purity, and overall success. This guide provides an objective comparison of commonly used activators, supported by experimental data and detailed protocols to aid in the selection and optimization of your synthesis workflow.
The efficiency of the coupling step in solid-phase oligonucleotide synthesis directly correlates with the final yield of the desired product.[1] This critical step involves the activation of a phosphoramidite monomer and its subsequent reaction with the 5'-hydroxyl group of the growing oligonucleotide chain. The choice of activator influences the rate and efficiency of this reaction.[1] This guide delves into the performance of different classes of activators, providing a framework for their evaluation.
Performance Comparison of Common Activators
The selection of an appropriate activator is often a balance between reaction kinetics, coupling efficiency, and potential side reactions. Factors such as the steric hindrance of the phosphoramidite and the scale of the synthesis also play a significant role.[2][3] Below is a summary of the properties and performance of frequently used activators.
| Activator | pKa in Acetonitrile | Solubility in Acetonitrile | Typical Coupling Time (DNA) | Typical Coupling Time (RNA) | Key Characteristics |
| 1H-Tetrazole | ~4.8-4.9[3][4] | ~0.5 M[3][5] | ~30 seconds[6] | 10-15 minutes[2] | The historical standard, but has limited solubility and is less effective for sterically hindered monomers like those used in RNA synthesis.[2][3] |
| 5-Ethylthio-1H-tetrazole (ETT) | ~4.3[3] | ~0.75 M[3] | Shorter than 1H-Tetrazole | Shorter than 1H-Tetrazole | More acidic and soluble than 1H-Tetrazole, leading to faster reaction rates.[2][3] |
| 5-Benzylthio-1H-tetrazole (BTT) | ~4.1[3] | ~0.33 M[3] | Shorter than 1H-Tetrazole | ~3 minutes[2] | A highly effective activator for RNA synthesis, significantly reducing coupling times.[2] |
| 4,5-Dicyanoimidazole (DCI) | ~5.2[5][7] | Up to 1.1-1.2 M[2][7] | ~2x faster than 1H-Tetrazole[7][] | Significantly shorter than 1H-Tetrazole | Less acidic but more nucleophilic than tetrazoles, leading to rapid coupling and high efficiency, especially for large-scale synthesis and hindered monomers.[1][2][7] |
| Pyridinium Salts (e.g., Pyridinium trifluoroacetate) | ~5.2[5] | >1 M[5] | Variable | Variable | Highly soluble, offering advantages in reducing solvent volume for large-scale synthesis.[5] |
Experimental Protocols
To facilitate the objective evaluation of different activators in your laboratory, detailed experimental protocols for solid-phase oligonucleotide synthesis and its monitoring are provided below.
Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis
This protocol outlines the standard cycle for automated solid-phase synthesis of oligonucleotides.[4][6]
Materials:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside.
-
Phosphoramidite monomers (A, C, G, T/U) dissolved in anhydrous acetonitrile.
-
Activator solution (e.g., 0.25 M DCI in acetonitrile).
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Capping solution A (e.g., acetic anhydride in THF) and Capping solution B (e.g., N-methylimidazole in THF).
-
Oxidation solution (e.g., iodine in THF/water/pyridine).
-
Anhydrous acetonitrile for washing.
-
Cleavage and deprotection solution (e.g., concentrated aqueous ammonia).
Procedure: The synthesis is performed on an automated DNA/RNA synthesizer, which executes the following steps in a cyclical manner for each nucleotide addition:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The amount of released DMT cation can be quantified spectrophotometrically to monitor coupling efficiency.[6]
-
Coupling: The phosphoramidite monomer and the activator solution are delivered to the synthesis column. The activator catalyzes the reaction between the phosphoramidite and the free 5'-hydroxyl group of the growing oligonucleotide chain.[4]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.[4]
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidation solution.[6]
-
Washing: The column is washed with anhydrous acetonitrile between each step to remove excess reagents and byproducts.
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Final Cleavage and Deprotection:
-
After the final coupling cycle, the oligonucleotide is cleaved from the solid support using a cleavage and deprotection solution.
-
The solution containing the cleaved oligonucleotide is heated to remove the protecting groups from the nucleobases and the phosphate backbone.
-
The crude oligonucleotide is then purified, typically by HPLC or PAGE.
Protocol 2: Monitoring Coupling Kinetics using ³¹P NMR Spectroscopy
³¹P NMR spectroscopy is a powerful tool for real-time monitoring of the phosphoramidite coupling reaction, allowing for the determination of reaction kinetics with different activators.[9][10]
Materials:
-
NMR spectrometer equipped with a phosphorus probe.
-
NMR tubes.
-
Deuterated acetonitrile (CD₃CN).
-
Phosphoramidite monomer.
-
Activator of interest.
-
A 5'-hydroxyl-deprotected nucleoside or a short oligonucleotide chain.
-
Internal standard (e.g., triphenyl phosphate).
Procedure:
-
Prepare a stock solution of the phosphoramidite monomer in anhydrous CD₃CN.
-
Prepare a stock solution of the 5'-hydroxyl-deprotected species in anhydrous CD₃CN.
-
Prepare a stock solution of the activator in anhydrous CD₃CN.
-
In an NMR tube, combine the phosphoramidite and the 5'-hydroxyl-deprotected species.
-
Add the internal standard to the NMR tube.
-
Acquire an initial ³¹P NMR spectrum to establish the chemical shift of the starting phosphoramidite (typically in the range of 140-155 ppm).[9]
-
Initiate the reaction by adding the activator solution to the NMR tube and immediately start acquiring a series of time-resolved ³¹P NMR spectra.
-
Monitor the disappearance of the phosphoramidite peak and the appearance of the new peak corresponding to the phosphite triester product.
-
Integrate the peaks at each time point to determine the extent of the reaction.
-
Plot the concentration of the phosphoramidite or the product as a function of time to determine the reaction rate and half-life for each activator.
Visualizing the Process
To better understand the chemical transformations and workflows involved, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. data.biotage.co.jp [data.biotage.co.jp]
- 3. glenresearch.com [glenresearch.com]
- 4. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. academic.oup.com [academic.oup.com]
- 9. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 10. 31P NMR spectroscopy in oligonucleotide research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Research: A Comparative Guide to Automated DNA Synthesizers in 2025
For researchers, scientists, and drug development professionals, the rapid and accurate synthesis of DNA is a cornerstone of innovation. The landscape of automated DNA synthesizers is continuously evolving, with new technologies offering unprecedented speed, accuracy, and throughput. This guide provides an objective comparison of the leading automated DNA synthesizers available in 2025, supported by experimental protocols to empower laboratories to benchmark their own performance.
The synthesis of oligonucleotides has progressed significantly from traditional phosphoramidite chemistry to newer enzymatic approaches. Phosphoramidite synthesis, the long-standing gold standard, is a robust and well-understood method. In contrast, enzymatic DNA synthesis (EDS) is an emerging technology that offers the potential for longer DNA strands, lower error rates, and more environmentally friendly processes by operating in aqueous conditions.[1][2] The choice of technology often depends on the specific application, required oligo length, and desired purity.
Comparative Analysis of Leading Automated DNA Synthesizers
The selection of an automated DNA synthesizer is a critical decision for any modern molecular biology laboratory. Key performance indicators to consider include synthesis speed, error rate, cost per base, maximum oligonucleotide length, and throughput. Below is a summary of the leading benchtop synthesizers, providing a side-by-side comparison of their capabilities based on the latest available data.
| Feature | Kilobaser one / one-XT | DNA Script SYNTAX System | Codex BioXp™ 9600 | Biolytic Dr. Oligo 768XLc |
| Synthesis Technology | Solid-phase phosphoramidite on a microfluidic chip[3] | Enzymatic DNA Synthesis (EDS)[4] | Gibson Assembly® & 2-step error correction[5] | Phosphoramidite chemistry[6] |
| Max. Oligo Length | Up to 50 nt (recommended)[3] | Up to 120 nt[7][8] | Up to 1,800 bp fragments, 3,600 bp clones[5][9] | Not specified, capable of synthesizing DNA, RNA, LNA[6] |
| Synthesis Speed | 2.5 min/nt cycle time[3] | 20-mers in ~6 hrs, 60-mers in ~13 hrs[4] | 6-21 hours per run (application dependent)[9] | As low as 3 hours for 768 oligos[10] |
| Throughput (Oligos/Run) | 1[3] | Up to 96 in parallel (384 coming soon)[7][8] | Up to 96 fragments or clones[5][9] | Up to 768[6][10] |
| Yield | > 300 pmol[3] | Not specified, delivers normalized oligos[11][4] | 200 ng to 10 µg[9] | 2 nmol to 100 nmol synthesis scale[6][12] |
| Reported Error Rate | Stepwise yield of 99.5%[3] | Equivalent to service providers[7] | 1:10,000 to 1:30,000 bp[9] | Near 100% reaction efficiency claimed[10] |
| Key Features | Compact benchtop design, cartridge-based reagents, offline operation capable[3] | Fully automated synthesis, desalting, quantification & normalization[11][7] | Automated gene fragment and clone building, high-fidelity assembly[9] | Ultra-high throughput, supports various modified chemistries[6] |
Experimental Protocols for Performance Benchmarking
To ensure that a DNA synthesizer meets the specific needs of a laboratory, it is crucial to perform in-house benchmarking. The following protocols outline key experiments for evaluating the efficiency and accuracy of automated DNA synthesizers.
Assessment of Oligonucleotide Yield and Purity
Objective: To accurately quantify the amount of full-length oligonucleotide produced and assess its purity.
Methodology:
-
Yield Quantification via UV-Vis Spectroscopy:
-
Resuspend the synthesized and dried oligonucleotide in a known volume of nuclease-free water or an appropriate buffer.
-
Measure the absorbance of the solution at 260 nm (A260) using a UV-Vis spectrophotometer.[13][14]
-
Calculate the concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the oligonucleotide, c is the concentration, and l is the path length of the cuvette. The yield can be reported in Optical Density (OD) units or converted to moles or grams.[13] An A260 of 1 is approximately equivalent to 25 µg/ml for an oligonucleotide.[14]
-
-
Purity Analysis via High-Performance Liquid Chromatography (HPLC):
-
Method: Ion-Pair Reversed-Phase (IP-RP) HPLC is a common and effective method for analyzing oligonucleotide purity.[15][16]
-
Sample Preparation: Dissolve the oligonucleotide in an appropriate buffer, such as 0.1 M triethylammonium acetate (TEAA).[17]
-
Chromatography: Inject the sample into an HPLC system equipped with a C8 or C18 column. Elute the sample using a gradient of a suitable organic solvent, like acetonitrile, in an ion-pairing buffer.[17][18]
-
Detection: Monitor the elution profile at 260 nm. The purity is determined by the ratio of the area of the main peak (full-length product) to the total area of all peaks.[19]
-
Determination of Synthesis Error Rate
Objective: To quantify the frequency of errors (substitutions, insertions, deletions) in the synthesized oligonucleotides.
Methodology:
-
Next-Generation Sequencing (NGS) with Unique Molecular Identifiers (UMIs):
-
Library Preparation: Synthesize a pool of oligonucleotides with diverse sequences. During the library preparation for NGS, attach UMIs to each individual oligonucleotide molecule. These UMIs are short, random sequences that uniquely tag each starting molecule.[20]
-
Sequencing: Sequence the prepared library on a high-throughput NGS platform.
-
Data Analysis:
-
Group sequencing reads based on their UMI. All reads with the same UMI originated from the same initial synthesized oligonucleotide.
-
Create a consensus sequence for each UMI group. This process helps to distinguish true synthesis errors from errors introduced during PCR amplification or sequencing.[20]
-
Align the consensus sequences to the intended reference sequences.
-
Calculate the error rate by dividing the number of observed errors (mismatches, insertions, and deletions) by the total number of sequenced bases.[20]
-
-
Visualizing the Benchmarking Workflow
The following diagrams illustrate the key workflows for evaluating the performance of automated DNA synthesizers.
Caption: Experimental workflow for benchmarking automated DNA synthesizers.
Caption: Logical comparison of DNA synthesis technologies.
References
- 1. Infographic: Chemical Versus Enzymatic DNA Synthesis | The Scientist [the-scientist.com]
- 2. Classical DNA synthesis or enzymatic DNA printing: a comparison of methods [cinz.nz]
- 3. kilobaser.com [kilobaser.com]
- 4. DNA Script Announces the Commercial Launch of the SYNTAX System, the First Benchtop DNA Printer Powered by Enzymatic Synthesis, to Accelerate Molecular Biology and Genomics Workflows [kurmapartners.com]
- 5. telesisbio.com [telesisbio.com]
- 6. blog.biolytic.com [blog.biolytic.com]
- 7. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 8. Resources | DNA Script [dnascript.com]
- 9. analitykgenetyka.pl [analitykgenetyka.pl]
- 10. Dr. Oligo 768XLc - DNA RNA High Throughput Oligo Synthesizer Utilizing 2 x 384 Well Plates [biolytic.com]
- 11. SYNTAX System | DNA Script [dnascript.com]
- 12. Biolytic Introduces the Dr. Oligo 768XLc DNA RNA Synthesizer - Synthesizing 768 Oligos Just Got Faster | Business Wire [sttinfo.fi]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. pepolska.pl [pepolska.pl]
- 15. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 18. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 19. trilinkbiotech.com [trilinkbiotech.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Comparative analysis of different solid supports for oligonucleotide synthesis.
A Comprehensive Comparison of Solid Supports for Oligonucleotide Synthesis
For researchers, scientists, and professionals in drug development, the choice of solid support is a critical parameter in oligonucleotide synthesis, directly impacting yield, purity, and the overall success of synthesizing nucleic acid sequences. This guide provides an objective comparison of the most commonly used solid supports, featuring supporting experimental data, detailed methodologies for key experiments, and visualizations to clarify complex workflows and relationships.
Key Performance Characteristics of Solid Supports
The selection of an appropriate solid support is contingent on several factors, primarily the desired length of the oligonucleotide, the required synthesis scale, and the chemical nature of the target molecule. The two most prevalent types of solid supports are Controlled Pore Glass (CPG) and Polystyrene (PS). Additionally, "universal" supports have gained popularity due to their flexibility.
Controlled Pore Glass (CPG) is a rigid, non-swelling support with a porous structure that facilitates reagent diffusion.[1][2] Its performance is heavily influenced by pore size, which must be selected based on the length of the oligonucleotide being synthesized.[3][4] For shorter oligonucleotides (up to 40 bases), a 500 Å pore size is generally sufficient and provides higher nucleoside loading.[1][4] However, for longer oligonucleotides, larger pore sizes (1000 Å to 3000 Å) are necessary to prevent the growing oligonucleotide chain from blocking the pores and hindering reagent access.[3][4][5]
Polystyrene (PS) supports are macroporous and offer good moisture exclusion properties.[2][6] They can be advantageous for the synthesis of long oligonucleotides and are available in various formats, including rigid supports suitable for high-throughput synthesis.[6][7] Polystyrene supports can also be functionalized to a higher degree than CPG, which can be beneficial for certain applications.[5]
Universal supports offer the convenience of not having the initial nucleoside pre-attached, allowing for the synthesis of any desired sequence from a single type of support.[8][9] The first nucleoside is coupled during the initial synthesis cycle.[1] This simplifies inventory management and is particularly useful in high-throughput synthesis platforms.[7]
Data Presentation: Comparative Performance of Solid Supports
The following tables summarize quantitative data on the performance of different solid supports based on oligonucleotide length and type.
Table 1: Comparison of Yield for a 27-mer DNA Oligonucleotide on Various Universal Supports
| Universal Support Type | Support Material | Cleavage/Deprotection Conditions | Percentage of Full-Length Oligo (3'-OH) | Relative Yield (%) |
| Support 1 | CPG | NH4OH/H2O, 55°C, 5h | 95 | 85 |
| Support 2 | Polystyrene | NH4OH/H2O, 55°C, 5h | 92 | 90 |
| Support 3 | CPG | MeNH2/H2O, RT, 15 min | 98 | 100 |
| Support 4 | Polystyrene | MeNH2/H2O, RT, 15 min | 97 | 100 |
| Nucleoside-loaded CPG (Control) | CPG | NH4OH/H2O, 55°C, 5h | 99 | 100 |
Data synthesized from comparative studies on universal supports.
Table 2: Performance of CPG Supports with Varying Pore Sizes for Different Oligonucleotide Lengths
| Oligonucleotide Length | CPG Pore Size (Å) | Typical Nucleoside Loading (µmol/g) | Observed Synthesis Efficiency |
| < 40 bases | 500 | 25-40 | High |
| 40-80 bases | 1000 | 15-25 | High |
| > 80 bases | 2000 | 10-15 | Moderate to High |
| > 100 bases | 3000 | ~10 | Recommended for very long oligos |
This table summarizes generally accepted performance characteristics of CPG supports.[3][4][5]
Experimental Protocols
Detailed methodologies for the key experiments involved in oligonucleotide synthesis and analysis are provided below.
I. Oligonucleotide Synthesis via Phosphoramidite Chemistry
This protocol outlines the standard automated solid-phase synthesis cycle.
-
Support Preparation: The solid support (CPG or Polystyrene, either nucleoside-loaded or universal) is packed into a synthesis column.
-
Synthesis Cycle:
-
Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the terminal nucleoside is removed using a solution of trichloroacetic acid (TCA) in dichloromethane.[5] This exposes the 5'-hydroxyl group for the next coupling reaction.
-
Step 2: Coupling: The next phosphoramidite monomer, activated by a catalyst such as 1H-tetrazole or 5-ethylthio-1H-tetrazole, is added to the column to react with the free 5'-hydroxyl group.[10]
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride and 1-methylimidazole to prevent the formation of deletion mutants in subsequent cycles.[5]
-
Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.[5]
-
-
Final Detritylation (Optional): If a "DMT-on" purification is not planned, the final DMT group is removed at the end of the synthesis.
II. Cleavage and Deprotection
The procedure for releasing the oligonucleotide from the solid support and removing protecting groups varies depending on the support and the desired final product.
-
For CPG and Polystyrene Supports (Standard Nucleoside-Loaded):
-
The support is treated with a concentrated solution of ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[11]
-
The mixture is heated (e.g., 55°C for 8-12 hours for standard protecting groups) to cleave the succinyl linker and remove the protecting groups from the nucleobases and the phosphate backbone.[11]
-
The supernatant containing the deprotected oligonucleotide is collected.
-
-
For Universal Supports:
-
The cleavage and deprotection process is often a two-step procedure. First, the oligonucleotide is cleaved from the support, often under milder conditions.[12]
-
This is followed by a separate deprotection step to remove the base and phosphate protecting groups, similar to the standard protocol.[12] Some universal supports are designed for a single-step cleavage and deprotection.[12]
-
III. Analysis of Oligonucleotide Purity and Yield
-
Yield Determination: The yield of the synthesized oligonucleotide is typically determined by measuring the absorbance of the solution at 260 nm (A260) using a UV-Vis spectrophotometer.
-
Purity Analysis by High-Performance Liquid Chromatography (HPLC):
-
Method: Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a common method for analyzing oligonucleotide purity.[2][13]
-
Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., triethylammonium acetate) and an organic solvent (e.g., acetonitrile).[2]
-
Gradient: A gradient of increasing organic solvent concentration is used to elute the oligonucleotides from the column.
-
Detection: The eluting oligonucleotides are detected by their UV absorbance at 260 nm.[2] The purity is calculated based on the relative area of the main peak corresponding to the full-length product.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in oligonucleotide synthesis.
Caption: Workflow of solid-phase oligonucleotide synthesis.
Caption: Decision logic for selecting a solid support.
Caption: Logical relationship for comparative analysis.
References
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atdbio.com [atdbio.com]
- 5. biotage.com [biotage.com]
- 6. glenresearch.com [glenresearch.com]
- 7. GAS-PHASE CLEAVAGE AND DEPHOSPHORYLATION OF UNIVERSAL LINKER-BOUND OLIGODEOXYNUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A universal and recyclable solid support for oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Universal Support (CPG) Oligo Modifications from Gene Link [genelink.com]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 11. blog.biosearchtech.com [blog.biosearchtech.com]
- 12. glenresearch.com [glenresearch.com]
- 13. agilent.com [agilent.com]
Assessing the stability of different protecting groups in phosphoramidite synthesis.
For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups is a critical determinant of success in solid-phase phosphoramidite oligonucleotide synthesis. The stability of these groups throughout the iterative synthesis cycles and their efficient removal during deprotection are paramount for achieving high-purity, full-length oligonucleotides. This guide provides a comprehensive comparison of the stability of commonly used protecting groups, supported by experimental data and detailed protocols for their assessment.
Introduction to Protecting Groups in Phosphoramidite Synthesis
Phosphoramidite synthesis is a cyclic process involving four key steps: deblocking (detritylation), coupling, capping, and oxidation. To ensure the specific and controlled formation of the desired phosphodiester linkages, various functional groups on the nucleoside phosphoramidites must be reversibly protected. These include the 5'-hydroxyl group of the sugar, the phosphate group, and the exocyclic amino groups of the nucleobases adenine, guanine, and cytosine. The ideal protecting group should be stable to the conditions of the synthesis cycle but readily and selectively removable under specific conditions without damaging the growing oligonucleotide chain.
Comparison of 5'-Hydroxyl Protecting Groups
The 5'-hydroxyl group is typically protected to prevent self-polymerization and to control the direction of chain elongation. The Dimethoxytrityl (DMT) group is the most widely used protecting group for this purpose due to its acid lability. An alternative, the Fluorenylmethyloxycarbonyl (Fmoc) group, offers base-labile deprotection.
| Protecting Group | Structure | Cleavage Condition | Cleavage Time | Stability to Synthesis Conditions |
| Dimethoxytrityl (DMT) | 4,4'-dimethoxytrityl | 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM) | 1-3 minutes | Stable to basic and neutral conditions. |
| Fluorenylmethyloxycarbonyl (Fmoc) | 9-fluorenylmethyloxycarbonyl | 20% Piperidine in Dimethylformamide (DMF) | ~1.5 - 11 minutes | Stable to acidic conditions. |
Key Considerations:
-
DMT: The orange-colored DMT cation released upon cleavage allows for real-time spectrophotometric monitoring of coupling efficiency.[1] However, the repeated acidic treatment can lead to depurination, especially of adenosine residues.[2] The rate of detritylation is slower with the weaker acid DCA, which can minimize depurination.[3]
-
Fmoc: The use of a base-labile 5'-protecting group like Fmoc provides an orthogonal protection strategy, avoiding the risk of acid-induced depurination. The deprotection kinetics can be influenced by the choice of base and solvent.[4]
Comparison of Phosphate Protecting Groups
The phosphate group of the phosphoramidite is protected to prevent unwanted side reactions during synthesis. The β-cyanoethyl group is the most common choice due to its stability during the synthesis cycle and its facile removal under basic conditions via β-elimination.
| Protecting Group | Structure | Cleavage Condition | Relative Stability | Notes |
| β-Cyanoethyl (CE) | -O-CH2CH2CN | Concentrated ammonium hydroxide or other amine solutions | High | The released acrylonitrile can potentially modify nucleobases, particularly thymine.[5] |
| Methyl (Me) | -O-CH3 | Thiophenol | Lower | Less commonly used due to the harsh and unpleasant nature of the deprotection reagent. |
| 4-[N-Methyl-N-(2,2,2-trifluoroacetyl)amino]butyl | -O-(CH2)4-N(CH3)COCF3 | Concentrated ammonium hydroxide | High | Designed to prevent nucleobase alkylation by avoiding the formation of acrylonitrile.[6] |
Comparison of Nucleobase Protecting Groups
The exocyclic amino groups of adenine (A), cytosine (C), and guanine (G) are protected to prevent their participation in unwanted side reactions during phosphoramidite coupling. The choice of these protecting groups significantly impacts the final deprotection strategy.
| Nucleobase | Standard Protecting Group | "Mild" Protecting Group | "Ultra-Mild" Protecting Group | Relative Deprotection Rate (Standard) |
| Adenine (A) | Benzoyl (Bz) | Phenoxyacetyl (PAC) | Dimethylformamidine (dmf) | Fast |
| Cytosine (C) | Benzoyl (Bz) | Acetyl (Ac) | Acetyl (Ac) | Fast |
| Guanine (G) | Isobutyryl (iBu) | Dimethylformamidine (dmf) / Acetyl (Ac) | Dimethylformamidine (dmf) | Slow |
Deprotection Conditions:
-
Standard: Concentrated ammonium hydroxide at elevated temperatures (e.g., 55°C) for several hours.
-
Mild: Milder bases like aqueous methylamine or a mixture of aqueous methylamine and ammonium hydroxide (AMA) at room temperature or slightly elevated temperatures.
-
Ultra-Mild: Conditions such as potassium carbonate in methanol, allowing for the deprotection of sensitive modified oligonucleotides.
Key Considerations:
-
The isobutyryl group on guanine is the most resistant to hydrolysis among the standard protecting groups, often dictating the overall deprotection time.[7]
-
"Mild" and "ultra-mild" protecting groups are more labile and allow for faster deprotection under gentler conditions, which is crucial for the synthesis of oligonucleotides containing sensitive modifications.[8] For example, using Ac-dC allows for deprotection with AMA at 65°C in just 10 minutes.[8]
-
The choice of nucleobase protecting groups must be compatible with the 5'- and phosphate protecting groups to ensure selective cleavage.
Experimental Protocols
Protocol 1: Monitoring Detritylation Kinetics by UV-Vis Spectrophotometry
This protocol allows for the quantitative assessment of the 5'-DMT protecting group removal during the deblocking step of phosphoramidite synthesis.
Materials:
-
Oligonucleotide synthesizer
-
Solid support with a 5'-DMT protected nucleoside
-
Deblocking solution (e.g., 3% TCA in DCM)
-
Quenching solution (e.g., 0.1 M toluenesulfonic acid in acetonitrile)
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Synthesizer Setup: Program the oligonucleotide synthesizer to perform a single deblocking step on the solid support.
-
Fraction Collection: Collect the effluent from the synthesis column during the deblocking step at timed intervals (e.g., every 10-15 seconds) into separate tubes containing the quenching solution. The quenching solution stabilizes the orange DMT cation.
-
Spectrophotometric Measurement: Measure the absorbance of each collected fraction at the wavelength of maximum absorbance for the DMT cation (typically around 498 nm).
-
Data Analysis: Plot the absorbance values against time. The rate of detritylation can be determined from the slope of the initial linear portion of the curve. The time required for complete detritylation is when the absorbance reaches a plateau.
Protocol 2: Analysis of Nucleobase Deprotection by High-Performance Liquid Chromatography (HPLC)
This protocol is used to monitor the removal of protecting groups from the nucleobases and the phosphate backbone after cleavage from the solid support.
Materials:
-
Crude oligonucleotide cleaved from the solid support and dissolved in a suitable solvent (e.g., water).
-
Deprotection reagent (e.g., concentrated ammonium hydroxide).
-
High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18).
-
Mobile phases (e.g., A: 0.1 M triethylammonium acetate (TEAA) in water; B: Acetonitrile).
-
UV detector.
Procedure:
-
Time-Course Deprotection: Incubate aliquots of the crude oligonucleotide solution with the deprotection reagent at the desired temperature. At various time points (e.g., 0, 1, 2, 4, 8, 16 hours), quench the reaction by freezing or neutralization.
-
HPLC Analysis: Inject the samples from each time point onto the HPLC system.
-
Chromatogram Analysis: Run a gradient elution to separate the fully deprotected oligonucleotide from partially protected intermediates and protecting group byproducts.
-
Data Interpretation: Monitor the disappearance of peaks corresponding to the protected species and the appearance and increase in the peak corresponding to the fully deprotected oligonucleotide over time. The percentage of deprotection can be calculated from the peak areas.
Visualizing the Phosphoramidite Synthesis Cycle
The following diagram illustrates the key steps in phosphoramidite synthesis and the points at which different protecting groups are removed.
This guide provides a foundational understanding of the stability of protecting groups in phosphoramidite synthesis. The selection of a particular protecting group strategy should be tailored to the specific requirements of the target oligonucleotide, including its length, sequence, and the presence of any sensitive modifications. Careful consideration of the principles and data presented here will aid researchers in optimizing their oligonucleotide synthesis protocols and achieving high-quality products.
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. glenresearch.com [glenresearch.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. glenresearch.com [glenresearch.com]
Safety Operating Guide
Proper Disposal of 3'-Thymidylic acid, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-N-benzoyl-2'-deoxy-, mono(2-cyanoethyl) ester, N,N-diisopropylphosphoramidite (Einecs 286-938-3)
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides detailed procedures for the disposal of the chemical identified by Einecs number 286-938-3, a complex phosphoramidite derivative commonly used in oligonucleotide synthesis.
Disclaimer: A specific Safety Data Sheet (SDS) for Einecs 286-938-3 could not be located. The following information is compiled from safety data sheets for structurally similar phosphoramidite compounds. It is imperative to consult your institution's environmental health and safety (EHS) department for specific disposal guidelines and to always handle this chemical with caution, assuming it to be hazardous.
Key Safety and Hazard Information
Prior to handling or disposal, it is crucial to be aware of the potential hazards associated with this class of compounds. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling of this substance should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.
Quantitative Data for Structurally Similar Phosphoramidites
| Property | Value |
| Physical State | Solid (typically a white to off-white powder) |
| Solubility | Soluble in organic solvents like acetonitrile, dichloromethane, and acetone. Insoluble in water. |
| Stability | Stable under recommended storage conditions (-20°C, under inert atmosphere). Moisture sensitive. |
| Hazard Class (Typical) | Flammable Solid, Skin Irritant, Eye Irritant |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound.
-
Neutralization/Quenching (for small residual amounts):
-
This procedure should only be performed by trained personnel in a chemical fume hood.
-
Slowly add the phosphoramidite waste to a solution of 0.1 M iodine in a mixture of tetrahydrofuran/pyridine/water.
-
Allow the mixture to stir for at least 30 minutes to ensure complete oxidation.
-
Quench the excess iodine with a 10% aqueous solution of sodium thiosulfate until the brown color disappears.
-
-
Waste Collection:
-
All solid waste, including empty containers, contaminated gloves, and weighing papers, should be collected in a designated, clearly labeled hazardous waste container.
-
The neutralized liquid waste should be collected in a separate, labeled hazardous waste container for organic solvent waste.
-
-
Labeling and Storage:
-
Clearly label the hazardous waste containers with the full chemical name, associated hazards (e.g., "Flammable," "Irritant"), and the date of accumulation.
-
Store the sealed waste containers in a designated, well-ventilated, and cool secondary containment area, away from incompatible materials such as strong oxidizing agents.
-
-
Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Never dispose of this chemical down the drain or in regular trash. Disposal must be carried out by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of phosphoramidite waste.
Personal protective equipment for handling Einecs 286-938-3
Immediate Safety and Logistical Information for [(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (2-chlorophenyl) hydrogen phosphate
The substance identified by EINECS number 286-938-3 is chemically known as [(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (2-chlorophenyl) hydrogen phosphate[1]. At present, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The SDS is the primary source of detailed safety and handling information. Therefore, it is imperative to obtain the SDS from the chemical manufacturer or supplier before handling this substance.
In the absence of a specific SDS, a conservative approach based on established laboratory safety principles for handling chemicals of unknown toxicity is required. The following guidance represents the minimum personal protective equipment (PPE) and safety procedures that should be followed. This information is not a substitute for the specific recommendations that would be provided in an SDS.
Minimum Recommended Personal Protective Equipment
The following table summarizes the minimum PPE for handling EINECS 286-938-3 in a laboratory setting. This is based on general best practices for handling potentially hazardous chemicals.
| Body Part | Personal Protective Equipment | Specifications and Purpose |
| Eyes/Face | Safety Goggles or Face Shield | Must be ANSI Z87.1 compliant. Protects against splashes and airborne particles. A face shield should be used in addition to goggles when there is a significant risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended for handling organic chemicals. The specific glove material and thickness should be chosen based on the chemical's properties, which would be detailed in the SDS. Always inspect gloves for tears or degradation before use. |
| Body | Laboratory Coat | A flame-resistant lab coat that fully covers the arms is essential to protect skin and clothing from spills. |
| Respiratory | Fume Hood or Respirator | All handling of this substance should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. |
| Feet | Closed-Toed Shoes | Shoes should be made of a non-porous material to protect against spills. |
Experimental Protocols: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Procedure:
-
Lab Coat: Put on the lab coat and fasten it completely.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Procedure (to be performed in a designated area):
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated waste container.
-
Lab Coat: Remove the lab coat by folding it inward, avoiding contact with the exterior.
-
Eye and Face Protection: Remove goggles and face shield.
-
Respirator (if used): Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow for safely managing this compound in a laboratory setting, emphasizing the critical step of obtaining and reviewing the Safety Data Sheet.
Disposal Plan: In the absence of a specific SDS, all waste generated from handling this compound, including contaminated PPE and empty containers, should be treated as hazardous waste. It must be collected in properly labeled, sealed containers and disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
